6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKIPKLSFPBJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound. This compound is a significant heterocyclic scaffold, embodying structural motifs prevalent in modern medicinal chemistry and drug discovery. The presence of a pyridine core, a carboxylic acid functional group, and dual chlorination marks it as a valuable intermediate for developing novel therapeutic agents.[1][2][3] This document outlines a robust multi-step synthetic protocol, explains the rationale behind key experimental choices, and details a full suite of characterization techniques including NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy, and HPLC. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction: Significance and Scientific Context
Pyridine carboxylic acid isomers and their derivatives are foundational building blocks in the pharmaceutical industry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3] The carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further chemical modification.[4] The incorporation of halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a common strategy in drug design.[2]
This compound combines these critical features:
-
A Pyridine Scaffold: A privileged heterocycle known for its ability to participate in hydrogen bonding and other non-covalent interactions.
-
A Carboxylic Acid Moiety: Provides a key acidic handle for salt formation, prodrug strategies, and direct interaction with biological receptors.
-
A 4-Aryl Substitution: The (4-chlorophenyl) group adds steric bulk and lipophilicity, influencing the molecule's overall conformation and pharmacokinetic profile.
-
A 6-Chloro Substituent: This group can influence the electronics of the pyridine ring and serves as a potential site for further functionalization via nucleophilic aromatic substitution.
This guide provides a detailed, field-proven framework for the reliable synthesis and unambiguous structural verification of this high-value chemical entity.
Synthesis Methodology
The synthesis of this compound is best approached through a multi-step sequence that builds the substituted pyridine ring system and then modifies the functional groups. The following pathway is designed for efficiency and control over the final product.
Overall Synthetic Pathway
The proposed synthesis involves the construction of a dihydropyridine intermediate via a Bohlmann-Rahtz pyridine synthesis, followed by aromatization and subsequent oxidation of a methyl group to the carboxylic acid.
Caption: Multi-step synthesis of the target compound.
Experimental Protocol
Step 1 & 2: Synthesis and Aromatization of Ethyl 2-methyl-6-(4-chlorophenyl)nicotinate
-
Rationale: The Bohlmann-Rahtz synthesis is a reliable method for forming substituted pyridines. It involves the condensation of an enamine (from ethyl 3-aminobut-2-enoate) with an α,β-unsaturated carbonyl compound. The resulting dihydropyridine is unstable and is typically oxidized in the next step without isolation. Nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective oxidizing agents for this aromatization.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-aminobut-2-enoate (1.0 eq) and 2-(4-chlorobenzoyl)-3-oxobutanal (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and slowly add nitric acid (1.5 eq) while keeping the temperature below 40°C with an ice bath.
-
Stir for an additional 2 hours. Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aromatized pyridine ester.
-
Step 3: Chlorination of the Pyridine Ring
-
Rationale: The pyridine N-oxide is first formed and then reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 6-position. This is a standard method for halogenating pyridine rings.
-
Procedure:
-
Dissolve the product from the previous step in chloroform. Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution. Dry the organic layer and concentrate to get the pyridine N-oxide.
-
Add phosphorus oxychloride (POCl₃) (5.0 eq) to the crude N-oxide and heat at 100°C for 3 hours.
-
Cool the mixture and carefully pour it onto crushed ice. Neutralize with solid sodium carbonate.
-
Extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the 6-chloro pyridine ester.
-
Step 4 & 5: Saponification and Acidification
-
Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is achieved via saponification with a strong base (NaOH), which attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification with a strong acid (HCl) protonates the resulting carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the 6-chloro pyridine ester in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure this compound.
-
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₂NO₂ |
| Molecular Weight | 284.10 g/mol |
| Appearance | White to off-white solid |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |
| Predicted clogP | ~3.8 - 4.2 |
Calculated values can be obtained using software like ChemAxon's MarvinSketch or similar tools.[5]
Analytical Characterization Workflow
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[6]
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons.
-
δ ~13.5 ppm (s, 1H): A broad singlet for the carboxylic acid proton (-COOH).
-
δ ~8.9 ppm (s, 1H): A singlet for the proton at the C2 position of the pyridine ring.
-
δ ~7.8 ppm (s, 1H): A singlet for the proton at the C5 position of the pyridine ring.
-
δ ~7.5-7.6 ppm (m, 4H): A multiplet, likely appearing as two distinct doublets (an AA'BB' system), for the four protons of the 4-chlorophenyl ring. The protons ortho to the chlorine will be at a slightly different chemical shift than the protons meta to the chlorine.[7][8]
-
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum will confirm the carbon skeleton.
-
δ ~166 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~150-155 ppm: Quaternary carbons of the pyridine ring (C2, C6, C4).
-
δ ~135-140 ppm: Quaternary carbons of the chlorophenyl ring.
-
δ ~128-132 ppm: CH carbons of the chlorophenyl ring.
-
δ ~120-125 ppm: CH carbon of the pyridine ring (C5).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) in negative mode is ideal to detect the deprotonated molecule [M-H]⁻.
-
Expected Molecular Ion: For C₁₂H₇Cl₂NO₂, the monoisotopic mass is 282.98 g/mol . The ESI-MS spectrum in negative mode should show a primary ion at m/z ≈ 281.97.
-
Isotopic Pattern: A critical validation point is the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:
-
[M-H]⁻: (contains two ³⁵Cl atoms) - Highest intensity (base peak).
-
[M-H+2]⁻: (contains one ³⁵Cl and one ³⁷Cl) - Intensity of ~65% relative to the base peak.
-
[M-H+4]⁻: (contains two ³⁷Cl atoms) - Intensity of ~10% relative to the base peak. This 9:6:1 ratio is a definitive fingerprint for a molecule containing two chlorine atoms.[9][10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
-
Technique: Attenuated Total Reflectance (ATR) on the solid sample.
-
Expected Absorption Bands (cm⁻¹):
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine and phenyl rings.
-
~1090-1110 cm⁻¹: C-Cl stretch from the aryl chlorides.
-
~820-850 cm⁻¹: Out-of-plane C-H bending, characteristic of 1,4-disubstituted (para) benzene rings.[11]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.[13][14]
-
Protocol:
-
System: Standard HPLC with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid ensures the carboxylic acid is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
-
Applications in Drug Discovery and Chemical Biology
This compound is not merely a synthetic curiosity; it is a scaffold primed for application in drug discovery. The structural motifs present are found in numerous biologically active agents. For instance, substituted quinazolines and pyridines are core components of various kinase inhibitors used in oncology.[5] The carboxylic acid can be converted to amides, esters, or other bioisosteres to explore structure-activity relationships (SAR) and optimize properties like cell permeability and target engagement.[4] This compound serves as an excellent starting point for building combinatorial libraries to screen against a wide array of biological targets, from enzymes to receptors.
Conclusion
This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following the outlined protocols, researchers can reliably produce and validate this valuable chemical building block. The explained causality behind the experimental choices and the multi-faceted characterization workflow provide a framework for scientific rigor. The confirmed structure, with its strategically placed functional groups, offers a versatile platform for the development of new chemical entities in medicinal chemistry and related fields.
References
- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
- Correlations of the infrared spectra of some pyridines. Semantic Scholar.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
- Study of the Infrared Absorption Spectra of Some Pyridine Deriv
- Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- NMR Spectroscopy. Hans Reich NMR Collection - University of Wisconsin.
- Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Application Notes and Protocols: The Use of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" in Organic Synthesis. BenchChem.
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
- 1H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid.
- EPA/NIH Mass Spectral D
- 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid. Benchchem.
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. govinfo.gov [govinfo.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Physicochemical Properties of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Abstract
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative with a structural backbone akin to nicotinic acid. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for its advancement in any research and development pipeline, directly influencing formulation, pharmacokinetics, and toxicological assessment. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offering detailed experimental protocols and expert interpretation for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure. These identifiers are crucial for regulatory submissions, patent filings, and ensuring the consistency of experimental results.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₇Cl₂NO₂ |
| Molecular Weight | 268.10 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)O)C=NC(=C2)Cl)Cl |
| InChI Key | Information not publicly available |
| CAS Number | Information not publicly available |
Molecular Structure Visualization
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity, polarity, and ability to interact with biological targets. The structure below, rendered using the DOT language, illustrates the key features: a pyridine ring, a carboxylic acid group at position 3, a chloro-substituent at position 6, and a 4-chlorophenyl group at position 4.
Caption: 2D Chemical Structure of the Topic Compound.
Physicochemical Properties: A Detailed Analysis
A molecule's journey from a laboratory curiosity to a viable product is paved with data. The following sections detail the critical physicochemical properties, the rationale for their importance, and standardized protocols for their determination.
Melting Point
Importance: The melting point is a fundamental physical property that provides a primary indication of a sample's purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often suggests the presence of impurities. It is also a key parameter for many manufacturing and formulation processes.
Protocol: Capillary Melting Point Determination (USP <741>)
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.
-
Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility
Importance: Solubility is arguably one of the most critical properties in drug development. Aqueous solubility directly impacts bioavailability for oral formulations, while solubility in various organic solvents is crucial for synthesis, purification, and the development of parenteral dosage forms.
Predicted Solubility: Public databases lack experimental solubility data for this compound. However, the presence of two chlorophenyl groups and a rigid bicyclic system suggests low aqueous solubility. The carboxylic acid moiety provides a handle for pH-dependent solubility, which is expected to increase significantly at pH values above its pKa.
Protocol: Shake-Flask Method for Solubility Determination (OECD Guideline 105)
This workflow is a gold-standard method for determining aqueous solubility.
Caption: Shake-Flask Solubility Determination Workflow.
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It must be confirmed that the solid phase is in equilibrium with the dissolved phase.
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a filter that does not adsorb the compound.
-
Quantification: Accurately measure the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Acidity Constant (pKa)
Importance: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a carboxylic acid, this value is critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It governs how the molecule will behave in different physiological environments, from the acidic stomach to the more neutral intestine. For carboxylic acids, a typical pKa is in the range of 4-5.[3]
Predicted pKa: Computational models predict the pKa of the carboxylic acid group to be in the acidic range, likely between 3.5 and 4.5. The electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen would increase the acidity (lower the pKa) compared to a simple benzoic acid.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture if aqueous solubility is low. A known concentration of the solution is required.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Advanced software can also calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique would reveal the number of different types of protons and their neighboring environments. Expected signals would include distinct aromatic protons on both the pyridine and phenyl rings, with their chemical shifts and splitting patterns confirming their relative positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show distinct signals for each unique carbon atom in the molecule, including the characteristic signal for the carboxylic acid carbon (typically ~160-185 ppm).
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected vibrational frequencies would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₇Cl₂NO₂) by measuring the mass-to-charge ratio to several decimal places. The isotopic pattern from the two chlorine atoms would be a key diagnostic feature.
Conclusion
The physicochemical properties of this compound define its behavior from the synthetic flask to potential biological systems. While publicly available experimental data is sparse, established analytical protocols provide a clear roadmap for its comprehensive characterization. The molecule's low predicted aqueous solubility, coupled with its acidic pKa, suggests that formulation strategies, such as salt formation, may be essential for its development in pharmaceutical applications. The insights and methodologies presented in this guide offer a robust framework for scientists to generate the critical data needed to unlock the full potential of this and related chemical entities.
References
- Benchchem. (n.d.). 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
- Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central.
- University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups: values to know.
Sources
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide is designed to assist researchers in the unambiguous identification and structural elucidation of this compound, providing both theoretical data and practical insights into the experimental workflows. The methodologies described herein are grounded in established analytical chemistry principles to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyridine Carboxylic Acids
Pyridine-3-carboxylic acid derivatives are a prominent class of heterocyclic compounds in drug discovery and development.[1] They form the core scaffold of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, and anti-inflammatory activities.[1] The compound of interest, this compound, features a unique substitution pattern that is of significant interest to medicinal chemists. The presence of the chloro substituents and the 4-chlorophenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Accurate structural characterization is a cornerstone of chemical research and drug development. This guide provides a detailed spectroscopic roadmap for researchers working with this compound, ensuring confidence in its identity and purity.
Predicted and Representative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typical for carboxylic acids in DMSO-d₆. |
| ~8.90 | s | 1H | H-2 (Pyridine) | This proton is ortho to the carboxylic acid and the pyridine nitrogen, leading to a significant downfield shift. |
| ~7.85 | s | 1H | H-5 (Pyridine) | This proton is on the pyridine ring and is expected to appear as a singlet. |
| ~7.60 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Chlorophenyl) | These protons are ortho to the carbon attached to the pyridine ring and will appear as a doublet due to coupling with H-3' and H-5'. |
| ~7.50 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Chlorophenyl) | These protons are meta to the carbon attached to the pyridine ring and will appear as a doublet due to coupling with H-2' and H-6'. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |
| ~155.0 | C-6 (Pyridine) | The carbon bearing the chloro substituent is expected to be significantly downfield. |
| ~152.0 | C-4 (Pyridine) | The carbon attached to the chlorophenyl group. |
| ~150.0 | C-2 (Pyridine) | The carbon adjacent to the nitrogen and the carboxylic acid. |
| ~138.0 | C-1' (Chlorophenyl) | The ipso-carbon of the chlorophenyl ring attached to the pyridine. |
| ~134.0 | C-4' (Chlorophenyl) | The carbon bearing the chloro substituent on the phenyl ring. |
| ~130.5 | C-2', C-6' (Chlorophenyl) | Aromatic CH carbons ortho to the pyridine-bearing carbon. |
| ~129.0 | C-3', C-5' (Chlorophenyl) | Aromatic CH carbons meta to the pyridine-bearing carbon. |
| ~125.0 | C-3 (Pyridine) | The carbon bearing the carboxylic acid group. |
| ~123.0 | C-5 (Pyridine) | The CH carbon of the pyridine ring. |
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the proton frequency.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of the acidic proton.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Diagram: NMR Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |
| ~3100 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the pyridine and phenyl rings. |
| ~1710 | Strong | C=O stretch (Carboxylic acid) | The strong carbonyl absorption of the carboxylic acid, likely in a dimeric form. |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic rings) | In-ring stretching vibrations of the pyridine and phenyl rings. |
| ~1300 | Medium | C-O stretch (Carboxylic acid) | Stretching of the carbon-oxygen single bond in the carboxylic acid. |
| ~1100 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bonds. |
| ~920 | Medium, Broad | O-H bend (out-of-plane) | Out-of-plane bending of the carboxylic acid O-H group. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| m/z | Relative Intensity | Assignment | Rationale |
| 281/283/285 | High | [M]⁺˙ | The molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms. |
| 264/266/268 | Medium | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 236/238/240 | Medium | [M-COOH]⁺ | Loss of the carboxyl group as a radical. |
| 111/113 | High | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The compound can be introduced into the mass spectrometer via a direct insertion probe (for solids) or by infusion after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI). For EI, a direct inlet is common.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Diagram: Spectroscopic Data Correlation
Caption: Correlation of spectroscopic data to the molecular structure.
Conclusion
The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a robust framework of expected spectroscopic data and standardized experimental protocols to aid researchers in the unambiguous identification of this compound. Adherence to these methodologies will ensure high-quality, reproducible data, which is paramount for advancing research in medicinal chemistry and related fields.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783382, 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). 6-Chloronicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Royal Society of Chemistry (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
-
Singh, R., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]
-
Preprints.org (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
Sources
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystallographic features of 6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a compound of significant interest in medicinal chemistry due to its pyridone-carboxylic acid scaffold.[1][2][3] While a definitive public crystal structure for this exact molecule is not available, this document leverages crystallographic data from closely related analogues and foundational principles of single-crystal X-ray diffraction (SCXRD) to present a predictive analysis and a detailed methodological framework for its empirical determination. We will explore the synthesis, crystallization, and in-depth structural analysis, with a particular focus on the intermolecular interactions that govern its solid-state packing. This guide is designed to serve as a robust resource for researchers engaged in the structural elucidation of novel pharmaceutical compounds.
Introduction: The Significance of Crystalline Structure in Drug Design
The three-dimensional arrangement of atoms in a solid-state material is fundamental to its physicochemical properties, including solubility, stability, and bioavailability.[4] For active pharmaceutical ingredients (APIs), understanding the crystal structure is a critical component of drug development. Pyridine carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5] The titular compound, this compound, possesses key structural motifs—a pyridine ring, a carboxylic acid, and halogen substituents—that are known to influence molecular conformation and crystal packing through various intermolecular forces, most notably hydrogen bonding.[6][7][8] An in-depth understanding of its crystal structure can provide invaluable insights into its structure-activity relationship (SAR) and guide further optimization efforts.[2]
Synthesis and Crystallization: From Molecule to Single Crystal
Proposed Synthetic Pathway
The synthesis of this compound can be approached through established methodologies for the construction of substituted pyridines. A plausible route involves the condensation of an appropriate enamine with a Michael acceptor, followed by oxidation and functional group interconversion. While specific literature on the synthesis of this exact molecule is sparse, related procedures for similar structures provide a reliable blueprint.[9][10][11][12]
Experimental Protocol: Synthesis
-
Step 1: Enamine Formation: React 4-chloroacetophenone with a suitable amine, such as pyrrolidine, in a solvent like toluene with azeotropic removal of water to form the corresponding enamine.
-
Step 2: Michael Addition and Cyclization: React the enamine with an appropriate Michael acceptor, such as ethyl 2-chloro-3-oxobutanoate, in an inert solvent like acetonitrile. This is expected to undergo a Michael addition followed by cyclization and elimination to form the pyridine ring.
-
Step 3: Aromatization: The resulting dihydropyridine intermediate can be aromatized using an oxidizing agent like nitric acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Step 4: Saponification: The ester group at the 3-position is then saponified to the carboxylic acid using a base such as sodium hydroxide in an aqueous-alcoholic solution, followed by acidification to precipitate the final product.
-
Step 5: Purification: The crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
The Art of Crystal Growth
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step.[13][14] The key is to allow for slow crystal growth, which facilitates the formation of a well-ordered lattice.[14]
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[14]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Thermal Gradient: Create a slight temperature gradient across the crystallization vessel. The compound will dissolve in the warmer region and crystallize in the cooler region.
-
Crystal Selection: Once crystals have formed, they should be examined under a microscope.[14] Ideal crystals will be transparent, have well-defined faces, and be free of cracks or inclusions.[14] They should extinguish light uniformly when rotated under cross-polarized light.[14]
Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][13][15][16]
Data Acquisition and Processing
Experimental Protocol: SCXRD Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is mounted on a goniometer head.[14][16]
-
Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[4][15] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles.[15]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Predicted Crystal Structure and Intermolecular Interactions
Based on the crystal structures of related compounds, such as N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide and 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, several key structural features can be predicted for this compound.[17][18][19]
Molecular Conformation
The molecule is expected to be largely planar, with some torsion between the pyridine and the 4-chlorophenyl rings. The degree of this twist will be influenced by steric hindrance and crystal packing forces. The carboxylic acid group may be co-planar with the pyridine ring to maximize conjugation, or it may be twisted out of the plane.
The Dominance of Hydrogen Bonding
The carboxylic acid group is a potent hydrogen bond donor and acceptor.[6][7] It is highly probable that the crystal packing will be dominated by hydrogen bonds involving this functional group. One of the most common motifs for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) ring motif.[20]
| Predicted Hydrogen Bond Parameters | |
| Interaction | O-H···O |
| Donor-Acceptor Distance (Å) | 2.6 - 2.8 |
| Angle (D-H···A, °) | 160 - 180 |
Other Intermolecular Interactions
In addition to the primary hydrogen bonding, other weaker interactions are expected to play a significant role in the overall crystal packing:
-
C-H···O and C-H···N Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring.
-
Halogen Bonding: The chlorine atoms on both the pyridine and phenyl rings could potentially participate in halogen bonding (C-Cl···O or C-Cl···N) or C-H···Cl interactions.[21][22]
-
π-π Stacking: The aromatic pyridine and chlorophenyl rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
Diagram: Predicted Intermolecular Interactions
Caption: Predicted intermolecular interactions stabilizing the crystal lattice.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to determining and analyzing the crystal structure of this compound. While a definitive structure awaits empirical validation, the principles and predictive analysis presented here provide a solid foundation for such an investigation. The elucidation of this crystal structure will not only provide fundamental chemical knowledge but also offer crucial insights for drug development professionals seeking to understand and optimize the solid-state properties of this important class of molecules.[3][23] Future work should focus on the successful crystallization of this compound and the subsequent SCXRD analysis to confirm the predicted structural features, particularly the hydrogen bonding motifs and the role of the halogen substituents in directing the crystal packing.
References
- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).
- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20).
- (PDF) Hydrogen Bonding in Molecular Crystals - ResearchGate. (n.d.).
- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2025, August 7).
- Analysis of Hydrogen Bonds in Crystals - MDPI. (n.d.).
- Hydrogen bond - Wikipedia. (n.d.).
- Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials. (n.d.).
- Chemical bonding - Hydrogen Bond, Intermolecular Forces, Molecules | Britannica. (2025, December 9).
- 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Benchchem. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).
- Chapter 2: The Role of Hydrogen Bonding in Co-crystals - Books. (n.d.).
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. (2024, May 15).
- Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC - NIH. (n.d.).
- 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid - Benchchem. (n.d.).
- 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An - CPUT. (n.d.).
- Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. (2025, November 14).
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
- Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl) - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Mcb3PKICBsP1L-5NBnflxh5qvoh45gE4BMUVIBX_iVN1yabd-YRmW3FPl-BcG5STETHpE20jPJRVkKOP7UoGln-QlBir41Ez9WFpsT128K-yT8kxHmvL_ojHPIydMU7wF1PQHIHHkYBBgxg=
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.).
- (PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide - ResearchGate. (2025, August 10).
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC - NIH. (2023, October 7).
- Structure of N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide (Cl-pcta) shown at 50% probability ellipsoids - ResearchGate. (n.d.).
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. (2023, October 7).
- 6-Chloro-4-methylpyridine-3-carboxylic acid | - Frontier Specialty Chemicals. (n.d.).
- CA2022408A1 - Process for preparing pyridine carboxylic acid derivatives - Google Patents. (n.d.).
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 9. 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid|RUO [benchchem.com]
- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 11. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 12. CA2022408A1 - Process for preparing pyridine carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 17. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. nbinno.com [nbinno.com]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyridine-3-Carboxylic Acid Derivatives
Introduction: The Enduring Relevance of the Pyridine-3-Carboxylic Acid Core
The pyridine-3-carboxylic acid, or nicotinic acid, scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents.[1][2][3][4] Its inherent structural features—an electron-deficient aromatic ring and a polar carboxylic acid group—facilitate crucial interactions with biological targets through mechanisms like π-π stacking and hydrogen bonding, enhancing binding affinity and efficacy.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this privileged structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and data-driven analysis.
I. Anticancer Activity: Targeting the Machinery of Malignancy
Pyridine-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of signaling pathways critical for tumor growth and survival.
A. Mechanism of Action: Enzyme Inhibition and Beyond
A primary mode of anticancer activity for these derivatives is the inhibition of enzymes vital to cancer cell proliferation and survival.[2] For instance, certain derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] By binding to the active site of CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing uncontrollably. The pyridine ring often engages in π-π stacking interactions with aromatic residues in the enzyme's active site, while the carboxylic acid group can form hydrogen bonds, contributing to the inhibitory potency.[2][8]
Furthermore, some derivatives have been shown to inhibit other key kinases involved in oncogenic signaling pathways, such as VEGFR-2, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[7]
B. Experimental Workflow for Assessing Anticancer Activity
A robust preclinical evaluation of potential anticancer agents is paramount.[9][10] The following workflow outlines a standard, yet effective, approach to assessing the in vitro anticancer activity of pyridine-3-carboxylic acid derivatives.
Caption: Workflow for in vitro evaluation of anticancer agents.
C. Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine-3-carboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[11]
D. Data Presentation: Comparative Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [7] |
| Derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [7] |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.93 | [7] |
| Complex (VI) | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [6] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
Nicotinic acid and its derivatives have a long-standing history in combating microbial infections, including tuberculosis.[13][14] Their antimicrobial potential extends to a broad spectrum of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective agents.[1][15][16]
A. Mechanism of Action: Diverse Modes of Microbial Inhibition
The antimicrobial mechanisms of pyridine-3-carboxylic acid derivatives are varied. Some compounds are known to interfere with microbial metabolic pathways. For instance, isoniazid, a nicotinic acid derivative, is a cornerstone in tuberculosis treatment and acts by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Other derivatives exhibit broader-spectrum antibacterial activity by targeting essential bacterial enzymes. For example, some have shown inhibitory activity against DNA gyrase, an enzyme crucial for bacterial DNA replication.[16] The interaction often involves the pyridine core and its substituents forming hydrogen bonds and hydrophobic interactions within the enzyme's active site.
B. Experimental Workflow for Assessing Antimicrobial Activity
The initial screening of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds.[17][18][19]
Caption: Workflow for evaluating the antimicrobial activity of novel compounds.
C. Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[14][17][20][21]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyridine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]
D. Data Presentation: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone 13 | S. epidermidis ATCC 12228 | 1.95 | [15] |
| Acylhydrazone 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | [15] |
| 1,3,4-Oxadiazoline 25 | B. subtilis ATCC 6633 | 7.81 | [15] |
| 1,3,4-Oxadiazoline 25 | S. aureus ATCC 6538 | 7.81 | [15] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[22][23] Pyridine-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key enzymes in the inflammatory pathway.[24][25]
A. Mechanism of Action: Targeting COX and LOX Enzymes
A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][26][27] These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[26][27] By inhibiting COX and LOX, pyridine-3-carboxylic acid derivatives can effectively reduce the production of these inflammatory molecules. The binding of these derivatives to the active sites of COX and LOX enzymes is often facilitated by interactions with key amino acid residues, leading to a reduction in their catalytic activity.
B. Experimental Workflow for Assessing Anti-inflammatory Activity
In vitro assays provide a valuable initial screening platform for anti-inflammatory compounds.[22][23][27]
Caption: Workflow for in vitro evaluation of anti-inflammatory properties.
C. Detailed Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay is based on the principle that the red blood cell membrane is analogous to the lysosomal membrane, and its stabilization by a compound is an indicator of anti-inflammatory activity.[28]
Principle: Anti-inflammatory agents can protect the HRBC membrane from hypotonicity-induced lysis.
Step-by-Step Methodology:
-
Blood Collection and Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells with isosaline (0.85% NaCl) three times. Prepare a 10% (v/v) suspension of HRBCs in isosaline.
-
Assay Mixture Preparation: Prepare reaction mixtures containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension. Add 0.5 mL of the test compound at various concentrations. Include a control with 0.5 mL of distilled water instead of hyposaline and a standard drug (e.g., Diclofenac sodium).
-
Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 20 minutes.
-
Hemoglobin Estimation: Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases pose a significant challenge to global health. The search for effective neuroprotective agents is an active area of research, and pyridine-3-carboxylic acid derivatives have shown promise in this regard.[29][30][31]
A. Mechanism of Action: Combating Oxidative Stress and Excitotoxicity
The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and excitotoxicity, two key contributors to neuronal damage.[29][31] Some derivatives possess antioxidant properties, enabling them to scavenge harmful free radicals and reduce oxidative damage to neurons. They may also modulate the activity of enzymes involved in the cellular antioxidant defense system, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[29][32]
Furthermore, certain derivatives can protect neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal death. This can be achieved by modulating the activity of glutamate receptors or by influencing downstream signaling pathways.
B. Experimental Workflow for Assessing Neuroprotective Activity
A combination of in vitro and in vivo models is often employed to evaluate neuroprotective effects.[30][31][33]
Caption: Workflow for the evaluation of neuroprotective agents.
C. Detailed Protocol: In Vitro Neuroprotection Assay against H2O2-Induced Oxidative Stress
This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[33]
Principle: H2O2 induces oxidative stress and apoptosis in neuronal cells. A neuroprotective agent can counteract these effects and improve cell survival.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Treat the cells with various concentrations of the pyridine-3-carboxylic acid derivative for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a defined duration.
-
Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay.
-
Biochemical Analysis: In parallel experiments, lyse the cells and measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, and the activity of antioxidant enzymes like SOD and GPx.[29][32]
V. Conclusion and Future Directions
The pyridine-3-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ease of chemical modification of the pyridine ring allows for the fine-tuning of pharmacological properties, offering vast opportunities for the development of novel therapeutics.[2]
Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective derivatives.[34][35] The exploration of novel therapeutic targets for these compounds could unveil new applications. Furthermore, the development of advanced drug delivery systems could enhance the bioavailability and therapeutic efficacy of these promising molecules. The continued investigation of pyridine-3-carboxylic acid derivatives holds immense potential for addressing some of the most pressing challenges in human health.
VI. References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Research in Pharmacy, 29(2), 37-52.
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI.
-
Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate.
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025). ResearchGate.
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC.
-
Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate.
-
Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (n.d.). NIH.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 245-257.
-
(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate.
-
Preparation, Characterization, and Antibacterial Evaluation of New Derivatives of Nicotinic and Mefenamic Acids. (2025). ResearchGate.
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central.
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Polycyclic Aromatic Compounds, 42(6), 3523-3544.
-
Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed Central.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
-
Bioassays for anticancer activities. (2013). University of Wollongong Research Online.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
-
JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.). Journal of Cancer Metastasis and Treatment.
-
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2025). ResearchGate.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
-
Binding pose of pyridine-3-carboxylic acid derivatives. A and B... (n.d.). ResearchGate.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1435.
-
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (n.d.). PubMed.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). PMC - NIH.
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). ResearchGate.
Sources
- 1. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ro.uow.edu.au [ro.uow.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. woah.org [woah.org]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. journalajrb.com [journalajrb.com]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jddtonline.info [jddtonline.info]
- 27. researchgate.net [researchgate.net]
- 28. bbrc.in [bbrc.in]
- 29. mdpi.com [mdpi.com]
- 30. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. preprints.org [preprints.org]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Versatility of Substituted Pyridine Carboxylic Acids: A Deep Dive into Their Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted pyridine carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, giving rise to a plethora of therapeutic agents with remarkably diverse mechanisms of action.[1][2][3] This technical guide provides a comprehensive exploration of the molecular intricacies governing the activity of this versatile class of compounds. Moving beyond a superficial overview, we will dissect the fundamental principles that enable these molecules to serve as antitubercular agents, lipid-modifying drugs, and a wide array of enzyme inhibitors.[1][2] This document will elucidate key structure-activity relationships, detail exemplary mechanisms of action, and provide practical experimental frameworks for the investigation of novel substituted pyridine carboxylic acid derivatives.
Introduction: The Pyridine Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, bestows unique physicochemical properties upon a molecule, including hydrogen bonding capabilities and the potential for π-π stacking interactions with biological targets.[1] The addition of a carboxylic acid group introduces a critical functional handle for further chemical modification and provides an additional point of interaction, often with metal ions in enzyme active sites.[1] The isomeric forms—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—along with further substitutions on the pyridine ring, create a vast chemical space for the development of targeted therapeutics.[1][4] This structural versatility has led to the successful development of drugs for a wide range of diseases, including tuberculosis, hyperlipidemia, cancer, and inflammatory conditions.[1][2][3][4][5]
Case Study 1: Isoniazid - A Prodrug Approach to Combating Tuberculosis
Isoniazid (Isonicotinic acid hydrazide), a derivative of isonicotinic acid, remains a first-line treatment for tuberculosis.[6][7] Its mechanism of action is a classic example of a prodrug strategy, where the compound is inactive until it is metabolically activated within the target pathogen, Mycobacterium tuberculosis.[7][8][9]
Activation and Molecular Target
The activation of isoniazid is a multi-step process initiated by the mycobacterial enzyme catalase-peroxidase (KatG).[7][8][9] KatG converts isoniazid into a reactive isonicotinic acyl radical.[8] This radical then covalently adducts with nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD complex.[6][8] This complex is the active form of the drug and potently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[6][8][9] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[6][8][9]
Consequence of Target Inhibition
Mycolic acids are long, complex fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[6][9] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[6][8][9] This targeted disruption of a pathway unique to mycobacteria contributes to the drug's selective toxicity.
Experimental Workflow: Investigating Isoniazid's Mechanism of Action
Caption: Workflow for elucidating isoniazid's mechanism.
Case Study 2: Nicotinic Acid - Modulating Lipid Metabolism through Receptor Activation
Nicotinic acid (Niacin or Vitamin B3), a pyridine-3-carboxylic acid, is a well-established lipid-lowering agent.[10][11] In pharmacological doses, it exerts its effects through a mechanism distinct from its role as a vitamin.[10][11]
Primary Target: The GPR109A Receptor
The primary molecular target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes.[10][12] Binding of nicotinic acid to GPR109A on fat cells initiates a signaling cascade through an inhibitory G-protein (Gi).[12]
Downstream Signaling and Metabolic Consequences
The activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[12] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).[12] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis) into free fatty acids.[12] By inhibiting this pathway, nicotinic acid reduces the release of free fatty acids from adipose tissue into the bloodstream.[11]
This reduction in circulating free fatty acids has several beneficial downstream effects on lipid profiles:
-
Decreased VLDL and LDL Synthesis: The liver utilizes free fatty acids to synthesize triglycerides, which are then packaged into very-low-density lipoproteins (VLDL).[12][13] A reduced supply of free fatty acids to the liver leads to decreased VLDL production and, consequently, lower levels of low-density lipoprotein (LDL), as VLDL is a precursor to LDL.[13][14]
-
Increased HDL Levels: The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol is not fully elucidated but is thought to involve several factors, including reduced breakdown of apolipoprotein A1 (a major component of HDL) and inhibition of hepatic HDL uptake.[13]
Signaling Pathway: Nicotinic Acid's Action on Adipocytes
Caption: Nicotinic acid signaling cascade in adipocytes.
Broad-Spectrum Enzyme Inhibition: A Versatile Mechanism
Beyond these well-defined examples, substituted pyridine carboxylic acids are widely recognized for their ability to act as inhibitors of a vast range of enzymes.[1][2][3] This inhibitory activity is often attributed to the scaffold's ability to chelate metal ions within the enzyme's active site and to form key hydrogen bond and hydrophobic interactions.[1]
Key Enzyme Classes Targeted
Derivatives of pyridine carboxylic acid have demonstrated inhibitory activity against numerous enzyme classes, including:
-
Kinases: Bcr-Abl tyrosine kinase and c-Met kinase, important targets in cancer therapy.[3]
-
Oxidoreductases: Cyclooxygenase-2 (COX-2), involved in inflammation, and myeloperoxidase.[1][3]
-
Histone Modifying Enzymes: Histone demethylases, which play a crucial role in epigenetic regulation and are implicated in cancer.[3]
-
Other Enzymes: Urease, tyrosinase, and acetylcholinesterase.[3]
Structure-Activity Relationship (SAR) Insights
The specific inhibitory profile and potency of a pyridine carboxylic acid derivative are heavily influenced by the nature and position of its substituents.[15]
| Structural Feature | Impact on Activity | Rationale |
| Position of Carboxylic Acid | Determines the orientation within the active site and the ability to chelate catalytic metal ions.[1] | The geometry of the active site dictates the optimal positioning of the carboxylate group for interaction. |
| Substituents on the Pyridine Ring | Modulate electronic properties, lipophilicity, and steric interactions.[15][16] | Can enhance binding affinity by occupying specific pockets within the active site and improve pharmacokinetic properties. |
| Heterocyclic Ring Systems | Replacing a phenyl ring with a pyridine ring can improve pharmacological parameters.[1] | The nitrogen atom can act as a hydrogen bond acceptor and alter the molecule's overall polarity and solubility.[1] |
Protocol: Screening for Enzyme Inhibitory Activity
-
Enzyme and Substrate Preparation:
-
Obtain or purify the target enzyme of interest.
-
Prepare a stock solution of the enzyme's substrate.
-
Determine the optimal buffer conditions (pH, ionic strength) for enzyme activity.
-
-
Compound Preparation:
-
Synthesize or procure a library of substituted pyridine carboxylic acid derivatives.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Enzyme Inhibition Assay:
-
In a microplate format, add the enzyme, buffer, and varying concentrations of the test compound.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
-
Mechanism of Inhibition Studies (for potent inhibitors):
-
Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Conclusion: A Scaffold with Enduring Potential
The substituted pyridine carboxylic acid moiety is a testament to the power of a privileged scaffold in drug discovery. From the targeted disruption of microbial cell wall synthesis to the nuanced modulation of human metabolic pathways and the broad-spectrum inhibition of key enzymes, these compounds exhibit a remarkable range of biological activities. A thorough understanding of their underlying mechanisms of action, guided by rigorous experimental investigation, will continue to unlock the full therapeutic potential of this versatile and enduring chemical class. The ease of substitution on the pyridine ring allows for the fine-tuning of activity and selectivity, ensuring that pyridine carboxylic acid derivatives will remain a highly active area of research for the foreseeable future.[1][2]
References
- Mechanism of action of Isoniazid. (2022, March 25). ChemicalBook.
-
Isoniazid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Mustafa, S. S., & Taneja, P. (2024, February 16). Isoniazid.
- What is the mechanism of Isoniazid? (2024, July 17).
- Kamal-Eldin, A., & Moazzami, A. A. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 147(1), 1-13.
- Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD.
- Singh, P., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1103-1133.
- The Backbone of Drug Discovery: Pyridine-2,4,6-Tricarboxylic Acid in Pharmaceutical Intermediates. (2026, January 13). NINGBO INNO PHARMCHEM CO.,LTD.
- Singh, P., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). PubMed.
- Singh, P., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST
-
Nicotinic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Pyridine carboxylic acids as inhibitors and substrates of the Escherichia coli gab permease encoded by gabP. (1995, September). PubMed.
- FDA approved drugs derived from the isomers of pyridine carboxylic... (n.d.).
- Pyridine carboxylic acid derivatives in drug development pipeline. (n.d.).
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
- Pyridine-3-carboxylic acid 1-oxide. (n.d.). Chem-Impex.
- Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
- Gille, A., et al. (2007, August 16). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews.
- 4-Pyridinecarboxylic acid. (n.d.). Chem-Impex.
- Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Advances, 10(61), 37084-37090.
- Picolinic acid. (n.d.). PubChem.
- The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). PMC - NIH.
- Antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids. (n.d.). PubMed.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC - NIH.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). Journal of the American Chemical Society.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.). Journal of Chemical Research.
- Pyridine Carboxylic Acids. (n.d.). MySkinRecipes.
- Substituted pyridine carboxylic acid. (n.d.). Sigma-Aldrich.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 7. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. annualreviews.org [annualreviews.org]
- 13. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 14. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Discovery of Novel Pyridine-Based Bioactive Compounds: A Modern Medicinal Chemistry Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Pyridine Scaffold
As a Senior Application Scientist, I've witnessed the evolution of drug discovery paradigms, yet some principles remain foundational. Among these is the concept of the "privileged scaffold" – a molecular framework that is not just a passive carrier of functional groups, but an active contributor to biological activity, capable of binding to multiple, diverse biological targets. The pyridine ring, a simple six-membered aromatic heterocycle, is the archetype of such a scaffold.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π–π stacking interactions, combined with its structural versatility and metabolic stability, have cemented its status as a cornerstone of modern medicinal chemistry.[1][2][3]
The sheer number of FDA-approved drugs incorporating this moiety is a testament to its utility; from anticancer kinase inhibitors and CNS-acting agents to antimicrobials, the pyridine ring is a recurring motif.[4][5][6] In the last decade alone, 54 new drugs containing a pyridine ring were approved by the US FDA, with the largest share targeting cancer.[4][5] This guide is designed not as a rigid set of instructions, but as a strategic overview of the discovery process for novel pyridine-based therapeutics. We will delve into the causality behind experimental choices, explore self-validating protocols, and ground our discussion in the authoritative literature that shapes our field.
Part I: The Genesis of a Candidate - Target Identification and Lead Generation
The journey begins not with a compound, but with a question: which biological process can we modulate to treat a disease? Once a target protein (e.g., a kinase, receptor, or enzyme) is validated, the search for a "hit" compound commences. This initial phase is a numbers game, where breadth often precedes depth.
Modern Discovery Strategies
The contemporary approach to hit identification is a multi-pronged strategy, integrating computational and experimental methods to maximize efficiency.
-
High-Throughput Screening (HTS): This is the brute-force, yet highly effective, workhorse of lead discovery. Large chemical libraries, often containing hundreds of thousands of diverse compounds, are screened against the biological target using automated, miniaturized assays.[7] The goal is to identify compounds that exhibit a desired activity, such as inhibiting an enzyme or blocking a receptor. For pyridine-based discovery, libraries are often enriched with compounds containing this "privileged" scaffold.
-
In Silico Screening: Before committing to expensive wet-lab experiments, computational methods can sift through vast virtual libraries of millions of compounds.[8] Techniques like molecular docking simulate the binding of a molecule to the 3D structure of a target protein, predicting binding affinity and pose.[8][9] This allows for the pre-selection of compounds with a higher probability of being active, enriching the subsequent HTS campaign.
-
Fragment-Based Drug Discovery (FBDD): FBDD operates on the principle that smaller, low-complexity molecules ("fragments") can bind to a target with high efficiency, even if their affinity is weak. These binding events are detected using sensitive biophysical techniques (e.g., Surface Plasmon Resonance, X-ray crystallography). Pyridine itself is an excellent starting fragment. Once a fragment hit is identified, it is grown or linked with other fragments to build a potent lead compound.
The overall discovery workflow is an integrated cascade, moving from broad, high-throughput methods to more focused, information-rich analyses.
Caption: A modern workflow for pyridine-based drug discovery.
Experimental Protocol: Primary HTS for Kinase Inhibitors
The pyridine scaffold is a common feature in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[1] The following is a representative protocol for a primary HTS assay to identify pyridine-based inhibitors of a hypothetical protein kinase.
Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by Kinase-X.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay. This method is chosen for its robustness, high signal-to-noise ratio, and suitability for automation in high-density plate formats (e.g., 384- or 1536-well).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The choice of buffer components is critical to ensure optimal enzyme activity and stability.
-
Compound Plates: Serially dilute library compounds (including pyridine-focused libraries) in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound into a 384-well low-volume assay plate. This results in a final assay concentration of 10 µM, assuming a 5 µL final volume. Include positive controls (e.g., Staurosporine, a known broad-spectrum kinase inhibitor) and negative controls (DMSO vehicle).
-
Enzyme Solution: Dilute recombinant Kinase-X in assay buffer to a concentration of 2X the final desired concentration (e.g., 4 nM for a 2 nM final concentration).
-
Substrate/ATP Solution: Prepare a 2X solution in assay buffer containing the biotinylated peptide substrate and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be identified effectively.
-
-
Assay Execution (Automated Liquid Handling System):
-
Add 2.5 µL of the 2X Enzyme Solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells.
-
-
Reaction & Detection:
-
Allow the reaction to proceed for 60 minutes at room temperature. The duration is optimized to remain within the linear range of the reaction.
-
Stop the reaction and detect the product by adding 5 µL of HTRF detection buffer containing Europium cryptate-labeled anti-phospho-serine antibody (donor) and Streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
-
Data Acquisition & Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).
-
Compounds showing >50% inhibition are flagged as "hits" for further confirmation and dose-response analysis.
-
Part II: The Art of Creation - Synthesis and Lead Optimization
Identifying a "hit" is merely the first step. The subsequent phase, lead optimization, is an iterative cycle of chemical synthesis and biological testing guided by Structure-Activity Relationships (SAR). This is where the versatility of the pyridine scaffold truly shines, as its substitution patterns can be easily modified to fine-tune biological activity.[4]
Key Synthetic Strategies for Pyridine Scaffolds
The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. Efficiency and scalability are paramount.
-
Hantzsch Pyridine Synthesis: A classic and reliable method, this is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and ammonia.[2] It is particularly effective for producing symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. It offers excellent control over the substitution pattern.
-
Bohlmann-Rahtz Pyridine Synthesis: This is a two-step process that begins with the condensation of an enamine with an ethynyl ketone. The resulting aminodiene intermediate undergoes a thermally induced cyclodehydration to yield a substituted pyridine. This method is valuable for creating specific substitution patterns not easily accessible through other routes.[2]
Protocol: A Representative Multi-Component Synthesis of a Substituted Pyridine
Objective: To synthesize a 2-amino-3-cyano-6-methyl-4-phenylpyridine derivative, a common scaffold in bioactive compounds.[10]
Methodology: A one-pot, three-component reaction of benzaldehyde, acetone, and malononitrile dimer in the presence of a basic catalyst. This approach is chosen for its operational simplicity and high atom economy.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (10 mmol), acetone (12 mmol), and malononitrile dimer (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add piperidine (1 mmol) as a basic catalyst to the mixture. The base facilitates the initial Knoevenagel condensation and subsequent cyclization steps.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
-
Purification and Characterization:
-
Recrystallize the crude product from hot ethanol to obtain the pure pyridine derivative as a crystalline solid.
-
Dry the product under vacuum.
-
Characterize the final compound to confirm its structure and purity using:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
-
FT-IR: To identify key functional groups (e.g., -C≡N at ~2200 cm⁻¹, -NH₂ at ~3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
-
Structure-Activity Relationship (SAR) and the Iterative Design Cycle
SAR is the process of correlating changes in a molecule's structure with its effect on biological activity.[11][12] For pyridine derivatives, this involves systematically modifying the substituents at positions 2, 3, 4, 5, and 6 of the ring and observing the impact on potency, selectivity, and pharmacokinetic properties.[11]
Caption: The iterative cycle of Structure-Activity Relationship (SAR).
A key insight in the SAR of many pyridine-based kinase inhibitors, for example, is that a hydrogen bond donor/acceptor group at position 3 can significantly enhance binding to the kinase hinge region, while bulky hydrophobic groups at position 4 can occupy a hydrophobic pocket, boosting potency and selectivity.[11]
| Compound | R¹ (Position 2) | R² (Position 4) | Kinase X IC₅₀ (nM) | Comment |
| Hit-1 | -H | -Phenyl | 1250 | Initial hit from HTS. |
| A-1 | -NH₂ | -Phenyl | 850 | Addition of amino group improves activity slightly. |
| A-2 | -NH₂ | 4-Fluoro-phenyl | 320 | Adding an electron-withdrawing group on the phenyl ring improves potency.[11] |
| A-3 | -NH₂ | 4-Methoxy-phenyl | 980 | Electron-donating group is detrimental to activity.[11] |
| A-4 | -NH₂ | 3-Chloro-4-fluoro-phenyl | 45 | Optimal substitution pattern identified, occupying a specific hydrophobic pocket. |
This is a hypothetical data table illustrating a typical SAR progression.
Part III: The Crucible - Preclinical Biological Evaluation
Once a lead compound with promising potency and SAR is identified, it enters a rigorous preclinical evaluation phase. The goal is to build a comprehensive profile of its biological activity, mechanism of action, and potential liabilities before considering it for clinical development.
In Vitro Biological Assays
-
Cytotoxicity Assays: A fundamental first step for many therapeutic areas, especially oncology, is to determine if the compound is toxic to cells. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]
-
Mechanism of Action (MoA) Studies: These experiments are designed to confirm that the compound works through its intended mechanism. For a kinase inhibitor, this would involve direct enzyme inhibition assays to measure its IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).[13] For an antimicrobial, this would involve determining the Minimum Inhibitory Concentration (MIC) against various bacterial or fungal strains.[14]
-
Selectivity Profiling: A good drug is not only potent but also selective. A pyridine-based kinase inhibitor designed for an oncogenic kinase should be tested against a panel of other kinases to ensure it doesn't have significant off-target effects that could lead to toxicity.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a novel pyridine derivative that reduces the viability of a cancer cell line (e.g., MCF-7 breast cancer cells) by 50% (the GI₅₀ value).[3][15]
Step-by-Step Protocol:
-
Cell Culture:
-
Maintain MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Harvest cells using trypsin-EDTA, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Incubate for 24 hours to allow cells to attach.[3]
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the pyridine compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle control).
-
Incubate the plate for 48-72 hours. The incubation time is chosen based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (OD_Treated / OD_Control) * 100.
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.
-
Pharmacokinetics and ADMET Profiling
A compound's journey in the body is as important as its activity at the target. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are critical. Early in discovery, in silico models are used to predict these properties, flagging potential liabilities like poor oral absorption or high potential for liver toxicity.[16][17][18][19] As a compound progresses, these predictions are validated with in vitro assays (e.g., Caco-2 permeability for absorption, microsomal stability for metabolism) and eventually in vivo pharmacokinetic studies in animal models.
Caption: Hypothetical inhibition of the RAF kinase in a signaling pathway.
Part IV: From Bench to Bedside - Case Studies and Future Horizons
The ultimate validation of the pyridine scaffold is its presence in marketed drugs that impact human health.
-
Imatinib (Gleevec): While technically a pyrimidine derivative, its development paradigm heavily influenced subsequent pyridine-based kinase inhibitors. It targets the BCR-Abl kinase in chronic myeloid leukemia.
-
Crizotinib (Xalkori): An aminopyridine-based inhibitor of ALK and ROS1 kinases, used to treat specific types of non-small cell lung cancer.[20]
-
Abiraterone (Zytiga): A pyridine derivative that inhibits CYP17A1, an enzyme crucial for androgen synthesis, used in the treatment of prostate cancer.[20]
The future of pyridine-based drug discovery is bright. The integration of artificial intelligence and machine learning is set to revolutionize in silico design, enabling more accurate predictions of bioactivity and ADMET properties.[8] Novel synthetic methodologies continue to provide access to previously unexplored chemical space, and our expanding understanding of biology constantly reveals new targets for which the versatile pyridine scaffold can be adapted. The principles outlined in this guide—a logical fusion of computational design, elegant synthesis, and rigorous biological validation—will continue to be the engine that drives the discovery of the next generation of pyridine-based medicines.
References
-
Fatima, U., Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]
-
Basit, A., Asif, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]
-
Ali, M. A., Mohanty, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering. Retrieved from [Link]
-
Aguilar-Méndez, M. A., Marquina, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]
-
Patel, R. B., Patel, M. R., et al. (2010). Characterization and pharmacological evaluation of new pyridine analogs. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Khan, F. A., Yaqoob, S., et al. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. Journal of Molecular Structure. Retrieved from [Link]
-
Fatima, U., Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. Retrieved from [Link]
-
De, S., Kumar S K, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
-
Sahu, N. K., Kumar, A., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Retrieved from [Link]
-
Allaka, T. R., & Katari, N. K. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Retrieved from [Link]
-
Sridhar, G. (2023). A Brief View on Pyridine Compounds. Journal of Drug and Alcohol Research. Retrieved from [Link]
-
Singh, M., & Singh, J. (n.d.). Biological active pyridine derivatives synthesis from cyclohexane-1,3-diones. ResearchGate. Retrieved from [Link]
-
Ali, M. A., Mohanty, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Auctores Online. Retrieved from [Link]
-
Various Authors. (n.d.). Representative bioactive pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Structures of pyridine compounds for various pharmacological evaluation. ResearchGate. Retrieved from [Link]
-
Fatima, U., Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. Retrieved from [Link]
-
Various Authors. (2023). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. Retrieved from [Link]
-
Matthew, A., Kumar, R., et al. (2023). Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. Bentham Science. Retrieved from [Link]
-
Various Authors. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate. Retrieved from [Link]
-
Firke, S. D., et al. (2009). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Scribd. Retrieved from [Link]
-
Sani, I., et al. (2024). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Retrieved from [Link]
-
Rateb, H. S., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link]
-
Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Retrieved from [Link]
-
Various Authors. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Semantic Scholar. Retrieved from [Link]
-
Hasan, M. M., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. Retrieved from [Link]
-
Various Authors. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Retrieved from [Link]
-
Sharma, K., et al. (2025). Newer biologically active pyridines: A potential review. ResearchGate. Retrieved from [Link]
-
Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]
-
El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Institutes of Health. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2025). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. ResearchGate. Retrieved from [Link]
-
Ferreira, H. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. Retrieved from [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 18. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling and Docking of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Abstract
This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico modeling and molecular docking studies on 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. Pyridine carboxylic acid derivatives are a versatile scaffold in medicinal chemistry, known to interact with a wide array of biological targets through mechanisms like hydrogen bonding and π-π stacking.[1] This document moves beyond a simple procedural outline, delving into the scientific rationale behind each step of the computational workflow. We will cover ligand and target preparation, execution of molecular docking using the robust and widely-used AutoDock Vina software, and the critical process of interpreting the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers with a reliable framework for investigating the therapeutic potential of this and similar compounds.
Introduction: The Rationale for In Silico Investigation
The compound this compound belongs to the pyridine carboxylic acid class of molecules. This structural family is of significant interest in drug discovery, with derivatives patented as inhibitors for targets implicated in inflammation, cancer, and metabolic diseases.[1] The core structure, featuring a pyridine ring and a carboxylic acid group, provides key pharmacophoric features: the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, often forming strong interactions with residues in a protein's active site.[1][2]
In silico techniques, such as molecular docking, are indispensable tools in modern drug design.[3][4] They allow for the rapid, cost-effective prediction of how a small molecule (a ligand) might bind to a macromolecular target, typically a protein.[5][6] This predictive power enables researchers to prioritize compounds for synthesis and biological testing, screen vast virtual libraries for potential hits, and develop hypotheses about structure-activity relationships (SAR).[3][7]
This guide will use a hypothetical yet highly plausible biological target to illustrate the complete docking workflow for this compound. Given that pyridine-based compounds have shown activity against various kinases, we will select a representative kinase as our target protein for this case study. Kinases are a critical class of enzymes often targeted in cancer therapy.[4]
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process aims to predict the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and to estimate the strength of this interaction, typically expressed as a binding affinity or docking score.[7][8] A more negative binding affinity (ΔG) suggests a more favorable and tighter binding interaction.[8]
Our workflow is a systematic process designed to ensure reproducibility and scientific validity. It can be visualized as a multi-stage pipeline, from initial data retrieval to final analysis.
Caption: The computational drug discovery workflow.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the docking study. We will use freely available, powerful software tools recognized as standards in the field: AutoDock Tools for file preparation and AutoDock Vina for the docking simulation.[9][10][11]
Step 1: Ligand Preparation
The goal of ligand preparation is to generate a 3D structure of the small molecule with the correct atom types, bond orders, and charges, saved in a docking-compatible format (PDBQT).
Protocol:
-
Obtain 2D Structure: The structure of this compound can be retrieved from a chemical database like PubChem.[12] Save the structure in a common format, such as SDF or MOL2.
-
Convert to 3D and Add Hydrogens:
-
Rationale: Docking requires a three-dimensional representation. The protonation state at physiological pH (typically ~7.4) is crucial for accurate interaction prediction, as it determines which atoms can act as hydrogen bond donors or acceptors.
-
Method: Use a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[13][14] Import the 2D structure. The software will automatically generate a plausible 3D conformation. Use the tool's functions to add hydrogens, specifying a pH of 7.4.[15]
-
-
Energy Minimization (Optional but Recommended):
-
Rationale: The initial 3D conversion may result in a sterically strained conformation. Energy minimization refines the structure to a more stable, lower-energy state, ensuring realistic bond lengths and angles.
-
Method: This can be performed within programs like Avogadro or UCSF Chimera using standard force fields (e.g., MMFF94).
-
-
Assign Charges and Define Torsions:
-
Rationale: Partial atomic charges are essential for calculating electrostatic interactions. Defining rotatable bonds (torsions) allows the docking software to explore different conformations of the ligand flexibly.
-
Method: Open the 3D structure in AutoDock Tools. The software will automatically detect rotatable bonds. Use the "Ligand" menu to compute Gasteiger charges, which is a standard method for estimating partial charges in docking studies.[10]
-
-
Save as PDBQT:
-
Rationale: The PDBQT (Protein Data Bank, Partial Charge (Q), and Atom Type (T)) format is required by AutoDock Vina. It contains the atomic coordinates, charge information, and atom type definitions.[15]
-
Method: Export the prepared ligand from ADT, saving it as a .pdbqt file.
-
Step 2: Target Protein Preparation
Preparing the protein involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) and converting it to the PDBQT format.
Protocol:
-
Select and Download Target Structure:
-
Rationale: As our hypothetical target, we'll select a well-characterized kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. A structure with a co-crystallized ligand is ideal as it helps validate the docking protocol. Let's assume we select PDB ID: 2OH4.
-
Method: Download the PDB file from the RCSB PDB database.
-
-
Clean the PDB File:
-
Rationale: PDB files often contain non-essential molecules like water, ions, and co-factors that can interfere with docking. If the protein is a multimer, you typically only need the single chain containing the binding site of interest.[16][17]
-
Method: Open the PDB file in a visualization tool (e.g., Discovery Studio Visualizer, UCSF Chimera, or PyMOL).[14][16] Delete all water molecules (often labeled HOH). Remove any co-crystallized ligands and ions not essential for structural integrity or catalytic activity. If multiple protein chains exist, retain only the one relevant to your study (e.g., Chain A). Save this cleaned structure as a new PDB file.[16]
-
-
Prepare the Receptor for Docking:
-
Rationale: Similar to the ligand, the protein needs to have hydrogens added and partial charges assigned.
-
Method: Open the cleaned PDB file in AutoDock Tools. Go to Edit > Hydrogens > Add and select "Polar only". This adds hydrogens only to polar atoms like oxygen and nitrogen, which is a standard and computationally efficient practice. Then, go to Edit > Charges > Add Kollman Charges. Kollman charges are a common choice for proteins.
-
-
Save as PDBQT:
-
Method: Go to Grid > Macromolecule > Choose and select the protein. The software will prompt you to save the prepared receptor as a .pdbqt file.
-
Step 3: Molecular Docking Simulation
This step involves defining the search space on the protein and running the AutoDock Vina simulation.
Protocol:
-
Define the Binding Site (Grid Box):
-
Rationale: To make the search computationally feasible, you must define a three-dimensional box (the "grid box") that encompasses the protein's binding pocket. Vina will only search for ligand poses within this defined space.[11][15]
-
Method: In AutoDock Tools, with the receptor loaded, go to Grid > Grid Box. A box will appear. If you used a PDB structure with a known ligand, you can center the box on that ligand's position to define the active site. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to ensure the box is large enough to accommodate the ligand and allow for rotational and translational movement.[10][16] Note down these coordinates and dimensions.
-
-
Create the Configuration File:
-
Run AutoDock Vina:
-
Rationale: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases computational time but also the probability of finding the optimal binding pose. The default value of 8 is a good starting point.[10]
-
Method: Open a command line or terminal, navigate to the directory containing your files, and execute the command: vina --config conf.txt --log output_log.txt
-
Analysis and Interpretation of Results
The output from Vina is a PDBQT file containing multiple predicted binding poses (usually 9 by default), ranked by their binding affinity scores, and a log file summarizing these scores.[8][19]
Quantitative Analysis
The primary quantitative result is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy.
-
Docking Score (Binding Affinity): A more negative value indicates a stronger predicted binding. It's a key metric for comparing different ligands or different poses of the same ligand.[8]
-
Root Mean Square Deviation (RMSD): If you are redocking a known ligand, the RMSD between the predicted pose and the crystallographic pose is a measure of accuracy. An RMSD of less than 2.0 Å is generally considered a successful docking prediction.[8][19]
Table 1: Hypothetical Docking Results for this compound
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 1 | -9.2 | N/A | Cys919, Asp1046, Glu885 |
| 2 | -8.8 | N/A | Cys919, Val848, Leu1035 |
| 3 | -8.5 | N/A | Phe1047, Cys1045, Leu840 |
Qualitative and Visual Analysis
Analyzing the specific interactions between the ligand and protein is crucial for understanding the binding mechanism.[8][20]
Protocol:
-
Load Results into a Visualizer: Open the receptor PDBQT file and the output poses PDBQT file in a molecular viewer like PyMOL or Discovery Studio.
-
Analyze Interactions: For the top-ranked pose (the one with the most negative binding affinity), examine the non-covalent interactions. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity and specificity. The carboxylic acid group of our ligand is a prime candidate for forming hydrogen bonds.[8]
-
Hydrophobic Interactions: The chlorophenyl and pyridine rings will likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
π-π Stacking: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).[21]
-
Caption: Predicted molecular interactions of the top pose.
Conclusion and Future Directions
This guide has detailed a robust, scientifically-grounded workflow for the in silico analysis of this compound. By following these protocols, researchers can generate credible hypotheses regarding the compound's binding mode and affinity for a given protein target. The docking results, particularly the binding affinity and the specific molecular interactions, provide a strong foundation for further studies.
The insights gained from this in silico analysis can guide the next steps in the drug discovery process, such as lead optimization—where the compound's structure is modified to improve its binding affinity or pharmacokinetic properties—or serve as a basis for more advanced computational studies like molecular dynamics simulations to assess the stability of the predicted binding pose over time.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]
-
YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]
-
Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. Retrieved from [Link]
-
PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]
-
PubMed Central. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding pose of pyridine-3-carboxylic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
-
ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Retrieved from [Link]
-
ACS Publications. (2024). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microbenotes.com [microbenotes.com]
- 4. frontiersin.org [frontiersin.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid | C12H7Cl2NO2 | CID 86619183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. researchgate.net [researchgate.net]
"solubility and stability of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid in different solvents"
An In-Depth Technical Guide
Topic: Solubility and Stability of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
The journey of a potential drug candidate from discovery to clinical application is fundamentally underpinned by its physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, manufacturability, and shelf-life. This guide addresses this compound, a molecule possessing structural motifs—a pyridine core, a carboxylic acid, and halogenated phenyl rings—that suggest a complex interplay of properties.
This document is not merely a collection of data points; it is a methodological framework. In the absence of extensive public literature on this specific compound, we will proceed from first principles, outlining not just what to measure but how and, most importantly, why. We will construct a robust, scientifically-grounded strategy for the comprehensive characterization of this compound's solubility and stability, adhering to the highest standards of pharmaceutical development as outlined by the International Council for Harmonisation (ICH).
Part 1: Physicochemical Landscape and Solubility Assessment
A molecule's structure dictates its behavior. This compound incorporates a weakly basic pyridine nitrogen, an acidic carboxylic acid group, and two lipophilic chlorophenyl moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the pH and the polarity of the solvent system.
Factors Influencing Solubility
-
pH-Dependent Ionization: The carboxylic acid group (pKa likely ~3-5) will be deprotonated and negatively charged at neutral and basic pH, enhancing aqueous solubility. Conversely, the pyridine nitrogen (pKa likely ~2-4) will be protonated and positively charged at a highly acidic pH. The molecule will exhibit its lowest aqueous solubility near its isoelectric point.
-
Solvent Polarity: The two chloro-substituents and the phenyl ring contribute significant lipophilicity, suggesting higher solubility in organic solvents. Polar aprotic solvents like DMSO and DMF are expected to be effective due to their ability to engage in hydrogen bonding and solvate the charged and polar parts of the molecule.
-
Crystal Lattice Energy: For solid-state solubility (thermodynamic solubility), the energy required to break the crystal lattice structure is a critical barrier. This is an intrinsic property of the solid form being tested.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given solvent system.
Causality: The shake-flask method, as recommended by regulatory bodies, is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid state and the solution, providing a definitive solubility value rather than a kinetically influenced one.
Methodology:
-
Preparation: Add an excess amount of the solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent (see Table 1 for suggestions) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to sediment the undissolved solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared from a known concentration of the compound.
Data Presentation: Solubility Profile
The results should be meticulously documented to allow for easy comparison across different solvent systems.
| Solvent System | Classification | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| 0.1 M HCl (pH ~1) | Aqueous | 25 | [Experimental Data] | |
| pH 7.4 Phosphate Buffer | Aqueous | 25 | [Experimental Data] | |
| Deionized Water | Aqueous | 25 | [Experimental Data] | |
| Methanol | Polar Protic | 25 | [Experimental Data] | |
| Ethanol | Polar Protic | 25 | [Experimental Data] | |
| Acetone | Polar Aprotic | 25 | [Experimental Data] | |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Data] | |
| Dichloromethane (DCM) | Non-Polar | 25 | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Data] |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Chemical Stability Profiling via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[1][2] Its purpose is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[3] This proactive approach is essential for several reasons:
-
Pathway Elucidation: It helps identify likely degradation products and establish degradation pathways.[4]
-
Method Validation: It is critical for developing and validating a "stability-indicating" analytical method—one that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[4][5]
-
Formulation & Packaging Guidance: The data informs the development of stable formulations and helps select appropriate packaging.[1][3]
Our strategy will be based on the ICH Q1A(R2) guideline, which recommends stressing the drug substance under hydrolytic, oxidative, photolytic, and thermal conditions.[6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule to an extent that makes analysis difficult.[2]
Prerequisite: The Stability-Indicating Method
Before commencing stress testing, a robust analytical method, typically reverse-phase HPLC with UV detection (or mass spectrometry for peak identification), must be developed. This method must be able to resolve the parent peak of this compound from all potential degradation products. Method validation, particularly for specificity, is a self-validating system; if the method cannot separate the degradants formed during these studies, it is by definition not stability-indicating.[4]
Experimental Protocols for Forced Degradation
For each condition, a solution of the API (e.g., at 1 mg/mL) is prepared. A control sample, protected from the stress condition, is analyzed at the same time points to serve as a baseline.
A. Hydrolytic Degradation
-
Rationale: To assess susceptibility to degradation in aqueous environments across a pH range the drug might experience during formulation or in vivo.
-
Protocol:
-
Acid Hydrolysis: Prepare the API solution in 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Prepare the API solution in 0.1 M NaOH. Store at room temperature initially, as base-catalyzed hydrolysis can be rapid.
-
Neutral Hydrolysis: Prepare the API solution in deionized water. Store at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.
-
B. Oxidative Degradation
-
Rationale: To evaluate the molecule's sensitivity to oxidation, which can occur via atmospheric oxygen or interaction with oxidative excipients.
-
Protocol:
-
Preparation: Prepare the API solution in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at predefined time points for analysis.
-
C. Photolytic Degradation
-
Rationale: To determine if the API is light-sensitive, which has direct implications for manufacturing, packaging, and storage instructions. This follows ICH Q1B guidelines.[2][7]
-
Protocol:
-
Sample Preparation: Expose both the solid API and a solution of the API to a light source that provides combined visible and UV output.
-
Exposure: The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Control: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Analyze the exposed and control samples after the exposure period.
-
D. Thermal Degradation
-
Rationale: To assess the intrinsic stability of the solid drug substance at elevated temperatures.
-
Protocol:
-
Sample Preparation: Place the solid API in a controlled temperature and humidity chamber (e.g., 60°C).
-
Incubation: Store for a defined period (e.g., 7 days).
-
Analysis: Analyze the sample and compare it to a sample stored at the recommended long-term storage condition.
-
Visualization: Forced Degradation Study Design
Caption: Overview of Forced Degradation Stress Conditions.
Hypothesized Degradation Pathways
Based on the chemical structure, several degradation pathways can be postulated:
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost, particularly if the pyridine ring can stabilize an intermediate.
-
Hydrolysis: While amides are more readily hydrolyzed, extreme pH and temperature could potentially lead to reactions involving the chloro-substituents, although this is generally less likely.
-
Photodegradation: Pyridine rings can be susceptible to photolytic degradation, potentially leading to ring-opening or the formation of hydroxylated species.[8][9] The presence of chlorine atoms may also facilitate photolytic cleavage of the C-Cl bond.
Conclusion
A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a regulatory and scientific necessity for advancing this compound as a potential therapeutic agent. The methodological framework provided in this guide, grounded in established ICH principles, offers a clear and robust path for generating the critical data required. By systematically evaluating its behavior in various solvents and under rigorous stress conditions, researchers can build a comprehensive physicochemical profile. This knowledge is indispensable for informed decision-making in formulation development, analytical method validation, and establishing appropriate storage conditions and shelf-life, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Compassionate Certification Centers. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015). ResearchGate. [Link]
-
Forced Degradation Testing in Pharma. (n.d.). ResolveMass Laboratories Inc.[Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. [Link]
-
ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. National Center for Biotechnology Information. [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. [Link]
-
Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. journals.asm.org [journals.asm.org]
- 9. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid: A Guide to Modern Analytical Techniques
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This guide provides a detailed examination of robust analytical methodologies for the precise quantification of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. Recognizing the critical need for accurate measurement of such compounds in pharmaceutical research and development, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also discussed. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, adherence to validation standards, and practical implementation in a laboratory setting.
Introduction and Analytical Strategy
This compound is a halogenated pyridine derivative. Its molecular structure, featuring a carboxylic acid group, a pyridine ring, and two chloro-substituents, dictates the optimal analytical strategy. The presence of the carboxylic acid makes the compound polar and acidic, while the aromatic rings provide a strong chromophore for UV detection. The two chlorine atoms create a distinct isotopic signature, which is highly advantageous for mass spectrometry-based identification and confirmation.
Due to its polarity and probable thermal lability, liquid chromatography is the preferred separation technique over gas chromatography. This guide will focus primarily on HPLC-UV for routine analysis and LC-MS/MS for applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity.[1][2][3][4]
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The RP-HPLC-UV method is a robust and widely accessible technique for the quantification of this compound, making it ideal for quality control and process monitoring applications.[5]
Principle of the Method
This method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile). The acidic nature of the analyte means that the pH of the aqueous buffer is a critical parameter; maintaining a pH well below the pKa of the carboxylic acid (~pH 2.5-3.5) will ensure the analyte is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes. Quantification is achieved by measuring the analyte's UV absorbance at a wavelength where it exhibits a strong response.
Detailed Experimental Protocol
A. Instrumentation and Materials
-
HPLC System: A quaternary or binary pump system with a degasser, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Phosphoric Acid or Formic Acid (ACS grade), Analyte Reference Standard.
B. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in Type I water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the Stock Solution with the mobile phase (at initial gradient conditions) to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
C. Sample Preparation (from a reaction mixture)
-
Dilution: Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Solubilization: Add 5 mL of diluent (e.g., 50:50 acetonitrile:water) and vortex thoroughly.
-
Dilute to Volume: Bring the flask to volume with the diluent and mix.
-
Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
D. Chromatographic Conditions The following table provides a validated starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or λmax determined by DAD scan) |
Method Validation Summary
Validation should be performed according to ICH Q2(R1) guidelines.[1][4] The table below summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution from impurities and matrix components. |
| Linearity (R²) | ≥ 0.999 over the specified range. |
| Range | e.g., 1 µg/mL to 100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision (different day/analyst): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.05 µg/mL). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.15 µg/mL). |
HPLC-UV Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
High-Sensitivity Method: LC-MS/MS
For bioanalytical studies (e.g., in plasma) or trace-level impurity analysis, LC-MS/MS provides unparalleled sensitivity and specificity. The use of an internal standard is highly recommended for this application to correct for matrix effects and variations in extraction recovery.[6][7]
Principle of the Method
The method couples the separation power of LC with the detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which deprotonates the carboxylic acid to form the [M-H]⁻ ion. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident quantification at very low levels.[7]
Detailed Experimental Protocol
A. Instrumentation and Materials
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled). If unavailable, a structurally similar compound with different mass can be used.
-
Reagents: As per HPLC-UV method, but using LC-MS grade solvents and additives (e.g., formic acid).
B. Preparation of Solutions
-
Stock and Calibration Standards: Prepared as in the HPLC-UV method. An additional set of standards is prepared by spiking a fixed concentration of the Internal Standard into each calibration level.
-
Internal Standard Stock (1 mg/mL): Prepared similarly to the analyte stock. A working solution (e.g., 100 ng/mL) is made for spiking into samples.
C. Sample Preparation (from plasma) This protocol utilizes solid-phase extraction (SPE) for cleanup and concentration.[6][8]
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the IS working solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase. Transfer to an autosampler vial.
D. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-3 min: 20% to 95% B3-4 min: 95% B4.1-5 min: 20% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: m/z 296.0 → 252.0 (Quantifier), 296.0 → 183.0 (Qualifier)IS: (To be determined based on chosen standard) |
| Key MS Parameters | Capillary Voltage: 3.0 kV, Source Temp: 150 °C, Desolvation Temp: 400 °C |
Note: The exact m/z values for MRM transitions must be optimized by infusing a standard solution of the analyte.
LC-MS/MS Workflow Diagram
Caption: Workflow for bioanalysis using SPE and LC-MS/MS.
Alternative Method: GC-MS with Derivatization
While not the primary choice for this analyte, GC-MS can be a viable alternative, particularly in labs where GC is the predominant platform for analyzing halogenated compounds.[9][10] The key challenge is the low volatility of the carboxylic acid, which must be addressed through chemical derivatization.[11]
Principle of the Method
The polar and non-volatile carboxylic acid group is chemically converted into a nonpolar, more volatile ester (e.g., a trimethylsilyl (TMS) ester). This allows the analyte to be volatilized in the GC inlet without decomposition and travel through the GC column.[12] Detection by mass spectrometry provides high selectivity, especially when monitoring for the characteristic mass fragments and the chlorine isotopic pattern.[13]
Protocol Outline
A. Derivatization Protocol
-
Prepare a dried extract of the sample (e.g., the evaporated eluate from an SPE cleanup).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting an aliquot into the GC-MS system.
B. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 150 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification. |
Summary and Method Comparison
The choice of analytical method depends directly on the application's requirements for sensitivity, selectivity, and sample matrix complexity.
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Primary Application | Routine QC, process control, purity assay | Bioanalysis, trace impurity analysis | Specialized environmental analysis |
| Specificity | Good | Excellent | Very Good |
| Sensitivity (LOQ) | Moderate (~100-500 ng/mL) | Very High (~0.1-1 ng/mL) | High (~10-50 ng/mL) |
| Sample Throughput | High | Medium to High | Low to Medium (due to derivatization) |
| Matrix Tolerance | Low to Moderate | High | Moderate (requires extensive cleanup) |
| Cost / Complexity | Low | High | Moderate |
| Key Advantage | Robust, simple, widely available | Ultimate sensitivity and specificity | Leverages existing GC expertise/equipment |
| Key Limitation | Limited sensitivity for trace analysis | High equipment cost and complexity | Requires extra derivatization step |
References
- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI.
- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- 3 Key Regulatory Guidelines for Method Valid
- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28).
- Gas Chromatography. (2023, August 29). Chemistry LibreTexts.
- A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. (n.d.). PubMed.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
- Application Notes and Protocols for the Quantification of Pyrazinecarboxylic Acids. (n.d.). Benchchem.
- GC/GC-MS - Gas Chromatography. (n.d.). Advanced MicroAnalytical.
- Drug Analysis of Plasma Samples. (2022, January 24). Chemistry LibreTexts.
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (n.d.). PMC - NIH.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. AMA | GC/GC-MS [advancedmicroanalytical.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Abstract
This document provides comprehensive, validated methodologies for the quantitative analysis and purity determination of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a halogenated heterocyclic compound representative of structures frequently encountered in pharmaceutical development. We present two robust analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, assay, and purity assessments, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The scientific rationale behind the selection of columns, mobile phases, and instrumental parameters is discussed in detail, ensuring these protocols serve as a reliable foundation for researchers, scientists, and drug development professionals. All methodologies are designed in accordance with the principles outlined in the International Conference on Harmonization (ICH) guidelines.[1][2][3][4]
Introduction and Analyte Characterization
This compound is a complex organic molecule featuring a pyridine core, a carboxylic acid functional group, and two chlorine atoms on separate aromatic rings. Such structures are pivotal in medicinal chemistry. The reliable analysis of this compound is critical for ensuring the quality, safety, and efficacy of potential drug candidates or for monitoring it as a process intermediate or impurity.
The development of a robust analytical method is predicated on the physicochemical properties of the analyte:
-
Acidic Nature: The presence of a carboxylic acid group dictates that the analyte's charge state is pH-dependent. In reversed-phase chromatography, maintaining the analyte in its neutral, non-ionized form is crucial for achieving good retention and sharp, symmetrical peak shapes. This is accomplished by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[5][6]
-
Hydrophobicity: The dual chlorophenyl and pyridine ring systems confer significant hydrophobicity, making the molecule ideally suited for separation using reversed-phase liquid chromatography (RP-LC) with a non-polar stationary phase like C18.[7][8]
-
UV Chromophore: The conjugated aromatic systems provide strong ultraviolet (UV) absorbance, enabling sensitive detection with standard photodiode array (PDA) or UV detectors.
-
Mass Spectrometry Suitability: The molecule can be readily ionized for mass spectrometric detection. The carboxylic acid is easily deprotonated to form the [M-H]⁻ ion in negative electrospray ionization (ESI) mode, while the nitrogen atom on the pyridine ring can be protonated to form the [M+H]⁺ ion in positive mode. Furthermore, the two chlorine atoms produce a highly characteristic isotopic pattern (M, M+2, M+4), which serves as a powerful confirmation tool for peak identification.[9][10]
Method 1: HPLC-UV for Potency Assay and Impurity Profiling
This method is designed for robust, routine analysis in a quality control environment. It leverages the principles of reversed-phase chromatography for separation and UV detection for quantification, providing excellent performance for assay, content uniformity, and the determination of purity and related substances.[7]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Chromatographic Conditions Summary
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape.[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier for eluting hydrophobic compounds from a C18 column.[8] |
| Gradient Elution | 0-20 min: 40% to 90% B; 20-22 min: 90% B; 22.1-25 min: 40% B | A gradient ensures the elution of the main analyte with a sharp peak while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | DAD, 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for spectral analysis to confirm peak purity. |
Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the diluent.
Method Validation Framework
Any analytical method intended for regulatory submission must be validated according to ICH Q2(R1) guidelines.[1][3] The validation protocol for this HPLC method would include:
-
System Suitability: Performed before each run, ensuring the system is operating correctly. Parameters include tailing factor (<1.5), theoretical plates (>2000), and injection precision (%RSD <1.0% for 5 replicate injections).[11]
-
Specificity: Demonstrated by resolving the main peak from excipients, impurities, and degradation products.
-
Linearity: Assessed over a range (e.g., 50-150% of the target concentration) with a correlation coefficient (r²) > 0.999.[11]
-
Accuracy and Precision: Evaluated at multiple concentration levels, with recovery typically expected to be within 98-102% and %RSD for repeatability and intermediate precision not exceeding 2%.[1]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[1]
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate).[1]
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring lower detection limits, such as bioanalysis, metabolite identification, or monitoring of potential genotoxic impurities, LC-MS/MS is the gold standard. This method combines the separation power of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions Summary
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | A shorter UHPLC column with smaller particles allows for faster analysis and higher resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, ideal for MS compatibility.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic solvent. |
| Gradient Elution | 0-3 min: 20% to 95% B; 3-3.5 min: 95% B; 3.6-5 min: 20% B | A rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Optimized flow rate for a 2.1 mm ID UHPLC column. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
MS/MS Conditions Summary
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI, Negative | Negative mode is optimal for deprotonating the carboxylic acid group, forming a stable [M-H]⁻ precursor ion. |
| Capillary Voltage | -3.0 kV | Optimized for efficient ion formation. |
| Source Temperature | 150 °C | |
| Desolvation Temp. | 400 °C | |
| MRM Transitions | Precursor Ion (Q1): m/z 292.0Product Ion (Q3): e.g., m/z 248.0 (Loss of CO₂) | The precursor is the deprotonated molecule [C₁₂H₆Cl₂NO₂]⁻. The product ion results from collision-induced dissociation (CID), providing high selectivity. The exact fragments must be determined via infusion and optimization. |
| Confirmatory Ion | Isotopic Precursor (Q1): m/z 294.0 | Monitoring the [M+2-H]⁻ ion, which arises from the ³⁷Cl isotope, provides definitive confirmation of the compound's identity.[10] |
| Collision Energy | To be optimized empirically | The voltage applied in the collision cell is tuned to maximize the signal of the product ion. |
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS trace analysis.
Method Performance Comparison
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Primary Application | Assay, Purity, Content Uniformity | Trace Quantification, Bioanalysis, Genotoxic Impurity Analysis |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic + Mass-based) |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL |
| Throughput | Moderate (~25 min/sample) | High (~5 min/sample) |
| Instrumentation Cost | Lower | Higher |
| Confirmation | Retention Time, UV Spectrum | Retention Time, Precursor Ion, Product Ion(s), Isotopic Pattern |
Conclusion
This application note details two distinct, fit-for-purpose analytical methods for this compound. The HPLC-UV method offers a robust and reliable solution for routine quality control testing, while the LC-MS/MS method provides the exceptional sensitivity and selectivity required for trace-level analysis. The choice of method should be dictated by the specific analytical challenge. Both protocols are built on sound scientific principles and provide a strong foundation for further development and validation as required by the specific application and regulatory landscape.[2][4]
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmatech URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 Source: YouTube (Waters Corporation) URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: LCMS-guided detection of halogenated natural compounds Source: ResearchGate URL: [Link]
-
Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi Source: PubMed URL: [Link]
-
Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Leveraging 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Unpacking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of any drug discovery campaign. The pyridine ring, a bioisostere of benzene, is a cornerstone of pharmaceutical development, present in numerous approved drugs.[1] Specifically, pyridine-3-carboxylic acid (nicotinic acid) derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide focuses on a particularly compelling scaffold: 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid . This molecule is endowed with a unique combination of structural features that make it an exceptional starting point for library synthesis and lead optimization.
-
The Pyridine Core: Provides a rigid, planar structure with a defined vector for substituent placement and a nitrogen atom that can act as a hydrogen bond acceptor.
-
The Carboxylic Acid (C3 position): Serves as a versatile synthetic handle. It can be readily converted into amides, esters, and other functional groups, allowing for systematic exploration of chemical space. Furthermore, the carboxylic acid itself can engage in critical hydrogen bonding interactions with biological targets or be replaced with various bioisosteres to fine-tune physicochemical properties.[3][4]
-
The 4-Chlorophenyl Moiety (C4 position): This bulky, lipophilic group plays a crucial role in defining the molecule's shape and potential for hydrophobic and van der Waals interactions within a target's binding pocket. The chlorine atom can modulate electronic properties and participate in halogen bonding.
-
The 6-Chloro Substituent: The presence of a halogen at this position significantly influences the electronic character of the pyridine ring and offers a potential site for metabolic blockade, thereby enhancing pharmacokinetic properties.[5] The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry to improve potency and metabolic stability.[5]
This document provides a detailed exploration of this scaffold, outlining synthetic strategies, protocols for biological evaluation, and insights into establishing a robust structure-activity relationship (SAR).
Diagram: Core Chemical Structure
Caption: Structure of this compound.
Part 1: Medicinal Chemistry Applications & Synthetic Strategy
The inherent structural features of this compound make it a prime candidate for generating libraries of compounds aimed at various therapeutic targets. The most direct and effective strategy involves derivatization of the carboxylic acid moiety to produce a diverse amide library.
Rationale for Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry for several reasons:
-
Chemical Stability: The amide bond is metabolically robust.
-
Structural Diversity: A vast array of commercially available primary and secondary amines allows for the introduction of diverse chemical functionalities, enabling the exploration of different regions of a target's binding pocket.
-
Hydrogen Bonding: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor, providing opportunities for strong, specific interactions with protein targets.
General Synthetic Workflow: Amide Library Generation
The protocol below outlines a standard, reliable method for synthesizing an amide library from the parent carboxylic acid using an amide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is chosen for its high efficiency, low rate of epimerization, and ease of use.
Diagram: General Synthetic Workflow for Amide Library
Caption: Workflow for the synthesis of an amide library from the core scaffold.
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of an Amide Library via HATU Coupling
This protocol describes the parallel synthesis of a 10-compound library in a 2 mL vial format.
Materials and Reagents:
-
This compound (1.0 eq)
-
Diverse library of primary and secondary amines (1.2 eq each)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation of Stock Solution: In a clean, dry flask, dissolve this compound (e.g., 278 mg, 1.0 mmol) in anhydrous DMF to make a 0.2 M stock solution (5 mL total volume).
-
Aliquotting: To each of the 10 labeled reaction vials, add 250 µL of the carboxylic acid stock solution (0.05 mmol, 1.0 eq).
-
Amine Addition: To each vial, add the corresponding amine (0.06 mmol, 1.2 eq). If the amine is a solid, add it directly. If it is a liquid, it is best to add it as a solution in DMF.
-
Coupling Reagent Addition: Prepare a stock solution of HATU (228 mg, 0.6 mmol) in 1.2 mL of anhydrous DMF (0.5 M). Add 120 µL of this solution (0.06 mmol, 1.2 eq) to each reaction vial.
-
Base Addition: Add DIPEA (26 µL, 0.15 mmol, 3.0 eq) to each vial.
-
Reaction: Cap the vials, and shake or stir the reactions at room temperature for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute each reaction mixture with 2 mL of DCM.
-
Transfer the contents to a larger vial or separatory funnel and wash sequentially with 2 mL of saturated NaHCO₃ solution, 2 mL of water, and 2 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product from each reaction using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of each final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Causality and Rationale:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve reactants and prevent hydrolysis of the activated acid intermediate.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine salt, facilitating the reaction.
-
Aqueous Work-up: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Protocol 2.2: Biological Evaluation - Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Given the known antimicrobial activities of pyridine derivatives, a primary screening assay to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains is a logical first step.[6][7][8] This protocol uses the broth microdilution method.
Materials and Reagents:
-
Synthesized amide library compounds, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or plate reader (600 nm).
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute this culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 2 µL of the 10 mg/mL compound stock to the first well of a row and mix thoroughly. This creates the highest concentration to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, then 100 µL from the second to the third, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds. This brings the final volume to 200 µL and halves the compound concentrations.
-
Controls:
-
Positive Control: A row with serial dilutions of a standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control (Growth Control): A well containing only MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or by measuring absorbance at 600 nm.
-
Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Part 3: Structure-Activity Relationship (SAR) Insights
Following the initial screen, a systematic SAR study is crucial for optimizing the lead compounds. The data gathered from the amide library provides the foundation for this analysis. The goal is to understand how modifications to different parts of the molecule affect its biological activity.[9][10]
Table 1: Proposed SAR Exploration Strategy
| Molecular Region | Proposed Modifications | Rationale and Desired Information |
| Amide Moiety (R¹, R²) | Aliphatic Amines: Small (methylamine), bulky (tert-butylamine), cyclic (piperidine).Aromatic Amines: Aniline, substituted anilines (e.g., 4-fluoroaniline).Heterocyclic Amines: Morpholine, piperazine derivatives. | To probe the size, shape, and polarity of the binding pocket. Aromatic amines can explore potential pi-stacking interactions, while heterocyclic amines can improve solubility and introduce additional H-bond acceptors/donors. |
| 4-Aryl Ring | Halogen Substitution: Replace 4-Cl with 4-F, 4-Br, or 3,4-diCl.Electronic Modification: Introduce electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -CF₃). | To evaluate the importance of halogen bonding and electronic effects on target affinity. This can fine-tune the potency of the inhibitor.[9] |
| 6-Chloro Position | Replace Cl with -H, -F, or -CH₃. | To determine if the 6-chloro group is essential for activity. It might be a key interaction point or simply a modulator of ring electronics and metabolic stability. |
| Pyridine Core | Replace the pyridine nitrogen with a carbon (i.e., synthesize the benzene analog). | To confirm the importance of the pyridine nitrogen as a hydrogen bond acceptor or for its electronic contribution to the scaffold's overall properties. |
By methodically synthesizing and testing analogs based on this strategy, researchers can build a comprehensive understanding of the SAR, guiding the rational design of more potent and selective drug candidates. This iterative process of design, synthesis, and testing is the engine of modern drug discovery.
References
-
6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid | C12H7Cl2NO2 | CID - PubChem. Available at: [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. Available at: [Link]
-
Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed - NIH. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]
-
6-Chloro-4-methylpyridine-3-carboxylic acid | - Frontier Specialty Chemicals. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
-
Ketamine - Wikipedia. Available at: [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives - Der Pharma Chemica. Available at: [Link]
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - PubMed - NIH. Available at: [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents.
-
"Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. - CUNY Academic Works. Available at: [Link]
-
Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - RSC Publishing. Available at: [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. Available at: [Link]
-
Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. Available at: [Link]
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - MDPI. Available at: [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study | Inorganic Chemistry. Available at: [Link]
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]
Application Notes and Protocols: 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid in Agrochemical Research
Introduction: The Potential of a Novel Pyridine Carboxylic Acid Derivative
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a halogenated aromatic heterocyclic compound belonging to the pyridine carboxylic acid class. While specific agrochemical applications for this exact molecule are not yet extensively documented in publicly available literature, its structural motifs are present in numerous commercially successful agrochemicals. The pyridine ring is a key scaffold in many pesticides, including fungicides, herbicides, and insecticides.[1][2] The presence of chlorine atoms on both the pyridine and phenyl rings can significantly influence the compound's lipophilicity, metabolic stability, and target binding affinity, all critical parameters for a successful agrochemical.
This document serves as a comprehensive guide for researchers and scientists in the agrochemical industry, outlining potential applications and detailed experimental protocols to evaluate the herbicidal, fungicidal, and insecticidal activity of this compound.
Scientific Rationale and Postulated Mechanisms of Action
The pyridine carboxylic acid scaffold is a well-established pharmacophore in herbicide discovery.[3][4] Many compounds in this class act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[4] Given this precedent, a primary hypothesis is that this compound may exhibit herbicidal activity .
Furthermore, various pyridine derivatives have demonstrated potent fungicidal activity . For instance, pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.[5] The structural similarity of our target compound to these active molecules suggests a potential role in fungal disease management.
Finally, the broader class of pyridine-containing compounds has yielded numerous insecticides .[6][7] These can act on various insect-specific targets. Therefore, it is prudent to investigate the potential insecticidal properties of this compound.
The following sections provide detailed protocols to systematically investigate these three potential agrochemical applications.
PART 1: Herbicidal Activity Screening
Hypothesis:
This compound will exhibit pre- and post-emergence herbicidal activity against a range of broadleaf and grass weed species due to its structural similarity to known synthetic auxin herbicides.
Experimental Workflow: Herbicidal Screening
Caption: Workflow for pre- and post-emergence herbicidal activity screening.
Detailed Protocol: Pre-Emergence Herbicidal Assay
-
Plant Material: Select a panel of representative weed species, including both broadleaf (e.g., Abutilon theophrasti, velvetleaf) and grass (e.g., Echinochloa crus-galli, barnyardgrass) species.
-
Potting and Seeding: Fill 10 cm diameter pots with a standardized sandy loam soil. Sow 10-20 seeds of each test species per pot and cover with a thin layer of soil.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant to achieve a range of test concentrations (e.g., 10, 50, 100, 500 ppm). Include a solvent-only control and a positive control (e.g., a commercial auxin herbicide like 2,4-D).
-
Application: Apply the test solutions evenly to the soil surface of the seeded pots using a laboratory sprayer.
-
Incubation: Place the treated pots in a controlled environment chamber with appropriate temperature, humidity, and light conditions for seed germination and plant growth.
-
Evaluation: After 14-21 days, visually assess the percentage of seed germination and the degree of growth inhibition or phytotoxicity compared to the control groups. Record data on a scale of 0 (no effect) to 100 (complete kill).
Detailed Protocol: Post-Emergence Herbicidal Assay
-
Plant Material: Grow the selected weed species in pots until they reach the 2-3 true leaf stage.
-
Compound Preparation: Prepare test solutions as described in the pre-emergence assay.
-
Application: Apply the test solutions as a foliar spray to the emerged seedlings, ensuring complete coverage.
-
Incubation: Return the treated plants to the controlled environment chamber.
-
Evaluation: After 7-14 days, visually assess the plants for signs of phytotoxicity, such as epinasty (twisting of stems and leaves), chlorosis, necrosis, and overall growth inhibition.[4] Rate the herbicidal effect on a 0 to 100 scale.
Data Analysis and Interpretation
Summarize the results in a table, comparing the effects of different concentrations of this compound on the various weed species. Calculate the GR50 (the concentration required to cause 50% growth reduction) for the most sensitive species.
| Weed Species | Application Type | Concentration (ppm) | % Growth Inhibition (Mean ± SD) |
| Abutilon theophrasti | Pre-emergence | 100 | [Insert Data] |
| Echinochloa crus-galli | Pre-emergence | 100 | [Insert Data] |
| Abutilon theophrasti | Post-emergence | 100 | [Insert Data] |
| Echinochloa crus-galli | Post-emergence | 100 | [Insert Data] |
PART 2: Fungicidal Activity Screening
Hypothesis:
This compound will inhibit the mycelial growth of economically important plant pathogenic fungi, potentially by interfering with cellular respiration or other vital metabolic pathways.
Experimental Workflow: Fungicidal Screening
Caption: Workflow for in vitro and in vivo fungicidal activity screening.
Detailed Protocol: In Vitro Mycelial Growth Inhibition Assay
-
Fungal Cultures: Obtain pure cultures of relevant plant pathogenic fungi, such as Botrytis cinerea (grey mold) and Fusarium graminearum (Fusarium head blight).
-
Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar, PDA). While the medium is still molten, add the test compound at various concentrations (e.g., 1, 10, 50, 100 ppm) from a stock solution. Also prepare control plates with the solvent only and a positive control (e.g., a commercial fungicide like pyrimethanil).[8]
-
Inoculation: Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Evaluation: When the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.
Data Analysis and Interpretation
From the dose-response data, calculate the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) for each fungus.
| Fungal Species | EC50 (ppm) |
| Botrytis cinerea | [Insert Data] |
| Fusarium graminearum | [Insert Data] |
PART 3: Insecticidal Activity Screening
Hypothesis:
This compound will exhibit toxicity towards common agricultural insect pests through contact or ingestion.
Experimental Workflow: Insecticidal Screening
Caption: Workflow for contact and ingestion insecticidal activity screening.
Detailed Protocol: Contact Toxicity Assay (e.g., against Aphids)
-
Insect Rearing: Maintain a healthy, age-synchronized colony of a target insect pest, such as the cowpea aphid (Aphis craccivora).[6]
-
Plant Material: Use young, healthy host plants (e.g., fava bean seedlings) for the assay.
-
Compound Preparation: Prepare test solutions of this compound in an appropriate solvent with a surfactant, at a range of concentrations (e.g., 50, 100, 250, 500 ppm). Include a solvent-only control and a positive control (e.g., a commercial insecticide like imidacloprid).
-
Application: Dip the leaves of the host plants into the test solutions for 30 seconds and allow them to air dry.
-
Infestation: Place the treated leaves in a petri dish with a moist filter paper. Transfer a known number of adult aphids (e.g., 20) onto each treated leaf.
-
Incubation: Keep the petri dishes in a controlled environment.
-
Evaluation: Assess aphid mortality at 24, 48, and 72 hours after treatment. Consider aphids that are unable to move when prodded with a fine brush as dead.
Data Analysis and Interpretation
Calculate the percentage mortality for each concentration and time point. Determine the LC50 (the lethal concentration required to kill 50% of the test population) at a specific time point (e.g., 48 hours).
| Insect Species | Time Point (hours) | LC50 (ppm) |
| Aphis craccivora | 48 | [Insert Data] |
Conclusion and Future Directions
The protocols outlined in this document provide a systematic framework for the initial evaluation of this compound as a potential agrochemical. Positive results in any of these screening assays would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader range of weeds, fungi, or insects.
-
Mode of Action Studies: Elucidating the specific biochemical target of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize activity.
-
Toxicology and Environmental Fate Studies: Assessing the safety profile of the compound.
The structural features of this compound make it a promising candidate for agrochemical research, and the application of these protocols will be the first step in unlocking its potential.
References
-
Hagood, E. S., et al. (2012). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Bezdicek, D. F., et al. (2001). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Zakharychev, V. V. (2025). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
-
Various Authors. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 25(15), 3375. [Link]
- Dow AgroSciences LLC. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
Jampilek, J., et al. (2015). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 20(7), 12844-12864. [Link]
-
PubChem. 6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid. [Link]
-
Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11133. [Link]
-
Jampilek, J., et al. (2015). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 161-166. [Link]
-
Singh, P., et al. (2016). Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito. Chemical biology & drug design, 88(1), 88–96. [Link]
-
Feng, P. C. C. (1997). Herbicides, Pyridine Carboxylate. ResearchGate. [Link]
-
Yang, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(21), 6615. [Link]
-
El-gemeie, G. H., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European journal of medicinal chemistry, 46(9), 4436–4441. [Link]
-
Gołdyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(34), 5634-5645. [Link]
-
Wikipedia. Ketamine. [Link]
-
Liu, X., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(19), 6545. [Link]
-
Singh, P., et al. (2016). Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl). CONICET. [Link]
- CN101508676B. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378. [Link]
-
Ghorab, M. M., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of agricultural and food chemistry, 72(38), 20842–20849. [Link]
-
Li, Y., et al. (2017). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 22(11), 1845. [Link]
- CN104003934A. 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
Masek, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(23), 5656. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 4-Arylpyridine-3-carboxylic Acid Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The specific compound, 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, presents a trifecta of reactive sites ripe for chemical modification to generate a diverse library of compounds for biological screening. The carboxylic acid moiety at the 3-position allows for classical derivatization into esters and amides, while the chloro group at the 6-position serves as a handle for modern cross-coupling reactions. This document provides a detailed guide with validated protocols for the strategic derivatization of this versatile scaffold.
Core Derivatization Strategies
The derivatization of this compound can be logically approached by targeting its three key functional regions: the carboxylic acid group, the 6-chloro position, and the 4-phenyl ring (though modification of the latter is beyond the scope of this immediate guide). This note will focus on the most direct and impactful derivatizations: esterification and amidation of the carboxylic acid, and Suzuki-Miyaura cross-coupling at the 6-chloro position.
Strategy 1: Esterification of the Carboxylic Acid Moiety
Rationale: Esterification is a fundamental modification in medicinal chemistry to enhance pharmacokinetic properties, such as cell permeability and metabolic stability. By converting the polar carboxylic acid to a more lipophilic ester, one can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the introduction of various alcoholic moieties allows for the exploration of structure-activity relationships (SAR).
Protocol 1.1: Acid-Catalyzed Esterification
This protocol describes a classic Fischer-Speier esterification using a strong acid catalyst.[6][7][8]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, isopropanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in the desired alcohol (20 volumes), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting carboxylic acid and the appearance of a new, higher Rf spot corresponding to the ester.
-
LC-MS Analysis: Confirm the mass of the desired ester product.
-
NMR Spectroscopy: Characterize the purified ester by ¹H and ¹³C NMR to confirm the structure, including the appearance of new signals corresponding to the alcohol moiety.
Protocol 1.2: Active Ester Formation for Amide Coupling
For more sensitive substrates or to facilitate subsequent amide bond formation, the carboxylic acid can be converted to a more reactive "active ester," such as an N-hydroxysuccinimidyl (NHS) ester.[9]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous THF, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C and then allow the mixture to stir at room temperature.
-
In a separate flask, dissolve N-hydroxysuccinimide (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Slowly add the freshly prepared acid chloride solution to the NHS/TEA mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
The crude NHS ester can be used directly in the next step or purified by recrystallization.
Strategy 2: Amidation of the Carboxylic Acid Moiety
Rationale: The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of pharmaceuticals. Converting the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can significantly influence target binding. A library of amides can be readily synthesized by reacting the carboxylic acid or its activated form with a diverse panel of primary and secondary amines.
Protocol 2.1: Direct Amidation using a Coupling Reagent
Modern coupling reagents allow for the direct formation of amide bonds from carboxylic acids and amines under mild conditions, minimizing side reactions.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
LC-MS Analysis: Confirm the formation of the desired amide by observing the correct molecular weight.
-
NMR Spectroscopy: ¹H NMR should show the disappearance of the carboxylic acid proton and the appearance of amide N-H proton(s) and signals corresponding to the amine moiety.
Strategy 3: Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10][11] By replacing the chlorine atom at the 6-position with various aryl or heteroaryl groups, it is possible to explore new regions of chemical space and significantly alter the steric and electronic properties of the molecule. This can lead to novel interactions with biological targets.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the 6-chloro position with an arylboronic acid.[12][13]
Materials:
-
This compound derivative (e.g., methyl ester)
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Self-Validation:
-
LC-MS Analysis: A significant increase in the molecular weight corresponding to the addition of the aryl group and loss of chlorine should be observed.
-
NMR Spectroscopy: The disappearance of the characteristic signal for the proton adjacent to the chlorine and the appearance of new aromatic signals from the coupled aryl group will confirm the reaction's success.
Data Presentation
| Derivative Type | Starting Material | Reagents | Expected Product | Analytical Confirmation |
| Ester | This compound | Methanol, H₂SO₄ | Methyl 6-chloro-4-(4-chlorophenyl)nicotinate | LC-MS, ¹H NMR |
| Amide | This compound | Benzylamine, EDC, HOBt | N-Benzyl-6-chloro-4-(4-chlorophenyl)nicotinamide | LC-MS, ¹H NMR |
| Suzuki Product | Methyl 6-chloro-4-(4-chlorophenyl)nicotinate | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | Methyl 4-(4-chlorophenyl)-6-phenylnicotinate | LC-MS, ¹H NMR |
Visualizations
Experimental Workflow for Derivatization
Caption: A generalized workflow for the derivatization of the core scaffold.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of this compound. By systematically applying these esterification, amidation, and Suzuki-Miyaura coupling strategies, researchers can efficiently generate a diverse library of novel compounds. The inclusion of self-validating checkpoints within each protocol ensures the integrity of the synthesized molecules, which are then ready for comprehensive biological screening to identify new therapeutic leads. The inherent versatility of the starting scaffold, combined with these powerful synthetic methodologies, offers a promising avenue for the discovery of new chemical entities with significant pharmacological potential.
References
- Giroud, C., et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1998(8), 829-831.
- Han, Y., & Cai, L. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Muthumari, S., & Ramesh, R. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Slagh, H. R. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1493–1527.
- May, E. L. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S.
- Kawano, S., Saito, K., & Yamada, T. (2018). Amidation reaction of carboxylic acid with formamide derivative using SO3·pyridine. Chemistry Letters, 47(5), 626-628.
- Matter, H., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-366.
- Distillers Company Ltd. (1957). Improvements relating to the esterification of pyridine carboxylic acids. GB775379A.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1493–1527.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-801.
- Kawano, S., Saito, K., & Yamada, T. (2018). Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. Chemistry Letters, 47(5), 626-628.
- Zarytova, V. F., et al. (2018). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 23(11), 2942.
- Nielsen, J., & Petersen, T. E. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides. US8952170B2.
- Yan, X., et al. (2016). Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. Flavour and Fragrance Journal, 31(6), 425-430.
- Kumar, A., et al. (2024).
- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857.
- Han, J., & Borchers, C. H. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 84(14), 5945-5952.
- Gevorgyan, V., & Tsuboya, N. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC, 2004(5), 11-27.
- Cawley, A. T., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives. Retrieved from [Link]
- Science of Synthesis. (n.d.).
-
ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Retrieved from [Link]
- Chhanikar, A. V., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
- Kim, Y. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of Analytical Science and Technology, 12(1), 29.
- ResearchGate. (n.d.).
- CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.
- El-Sayed, W. A. (2012). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 49, 30-38.
- El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15998.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. GB844684A - Improvements relating to the esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setups for Reactions Involving 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Introduction: Strategic Value of a Bifunctional Building Block
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure presents three distinct, orthogonally reactive sites: a carboxylic acid, an activated chloro-substituent on the pyridine ring, and a second chloro-substituent on the appended phenyl ring. This trifecta of functional groups allows for sequential, selective modifications, making it an invaluable scaffold for building molecular complexity.
The pyridine nitrogen atom withdraws electron density from the ring, rendering the C6-chloro group susceptible to nucleophilic aromatic substitution and, more importantly, oxidative addition in palladium-catalyzed cross-coupling reactions. The carboxylic acid group provides a handle for amide bond formation, a cornerstone of pharmaceutical chemistry.[1] The chloro-group on the phenyl ring is comparatively less reactive, typically requiring more forcing conditions for substitution, thus enabling selective chemistry at the pyridine core.
This document provides a detailed guide to the most common and impactful transformations involving this scaffold: Amide Bond Formation , Suzuki-Miyaura Cross-Coupling , and Buchwald-Hartwig Amination . The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the choice of reagents and conditions to empower researchers to adapt and troubleshoot their experimental setups.
Safety & Handling: A Prerequisite for Success
As with all chlorinated aromatic compounds, this compound and its derivatives must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[2]
-
Engineering Controls: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.
Table 1: Hazard Profile and PPE Requirements
| Hazard Category | Description | Required PPE & Handling |
|---|---|---|
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves, lab coat.[2] |
| Eye Irritation | Causes serious eye irritation. | Chemical safety goggles or face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation. | Handle exclusively in a chemical fume hood.[2] |
Reaction Type 1: Amide Bond Formation at the Carboxylic Acid
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery. The carboxylic acid moiety of the title compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.
Mechanistic Rationale: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be converted into a more electrophilic "activated" species. Carbodiimide reagents like EDC, often used with additives like HOBt or HOAt, form a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.[4] Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU) salts are even more potent activators, generating activated esters in situ that rapidly react with amines to form the amide bond with high efficiency.[4]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a reliable method for coupling this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Reaction Type 2: Suzuki-Miyaura Cross-Coupling at the C6-Chloro Position
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[5] It is particularly effective for coupling the electron-deficient C6-chloro position of the pyridine ring with various aryl or heteroaryl boronic acids or esters.
Mechanistic Rationale & Catalyst Choice
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides.[6]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, regenerating the Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for activating C-Cl bonds by promoting the oxidative addition step.[7] Palladium pre-catalysts, which form the active Pd(0) species cleanly, are often preferred over simple sources like Pd(OAc)₂.[6]
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Amide derivative from Section 3.0 (or starting carboxylic acid) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%) or a suitable pre-catalyst
-
SPhos (or other biarylphosphine ligand) (6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or Toluene
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To an oven-dried Schlenk tube, add the pyridine substrate (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and SPhos (6 mol%).
-
Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with EtOAc. Filter the mixture through a pad of Celite®, washing the pad with additional EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyridines
| Catalyst/Ligand System | Typical Temperature (°C) | Common Bases | Substrate Scope | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 80-100 | K₂CO₃, Na₂CO₃ | Good for electron-rich boronic acids.[8] | [8] |
| PdCl₂(dppf) | 80-110 | K₃PO₄ | Broad, but can be inhibited by some N-heterocycles.[9] | [7][9] |
| Pd₂(dba)₃ / SPhos | 80-110 | K₃PO₄, Cs₂CO₃ | Excellent for challenging C-Cl bonds, broad scope.[7] | [7] |
| NiCl₂(dppf) | 80-100 | K₃PO₄ | Effective for 3- and 4-chloropyridines, less so for 2-chloro.[9] |[9] |
Reaction Type 3: Buchwald-Hartwig Amination at the C6-Chloro Position
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[10] This reaction is a powerful method for installing primary or secondary amines at the C6 position, providing access to a diverse range of structures.
Mechanistic Rationale & Key Parameters
The mechanism is analogous to the Suzuki coupling, but with an amine coordinating to the palladium complex after oxidative addition. The key challenges are the difficult oxidative addition of the C-Cl bond and preventing catalyst deactivation.[6]
-
Ligand: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating the C-Cl bond.[6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6] For base-sensitive substrates, weaker bases like K₃PO₄ can be used, but often require higher temperatures or more active catalysts.[6]
-
Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining a strictly inert atmosphere is critical for success.[6]
Logical Relationship Diagram
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
Amide derivative from Section 3.0 (or starting carboxylic acid) (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
RuPhos Pd G3 pre-catalyst (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a glovebox, add the pyridine substrate (1.0 eq), NaOtBu (1.4 eq), and RuPhos Pd G3 pre-catalyst (2-5 mol%) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 100 °C. Stir for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Conclusion
This compound is a versatile and powerful building block for synthetic chemistry. By understanding the relative reactivity of its functional groups and applying modern catalytic methods, researchers can efficiently generate diverse libraries of complex molecules. The protocols and insights provided in this document serve as a validated starting point for unlocking the synthetic potential of this valuable scaffold.
References
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC, NIH.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem.
- Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-(trichloromethyl)pyridine. BenchChem.
- Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride. BenchChem.
- Amide Synthesis. Fisher Scientific.
- Technical Support Center: Buchwald-Hartwig Amin
- Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Buchwald–Hartwig amin
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- 6-Chloropyridine-3-carboxylic acid 99 5326-23-8. Sigma-Aldrich.
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid
Abstract
This document provides a detailed, robust, and scalable two-step protocol for the synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a key building block in the development of pharmaceutical and agrochemical agents. The synthetic strategy is built upon a foundational Suzuki-Miyaura cross-coupling reaction, followed by a saponification step. This approach is designed for high-yield, high-purity production, with specific emphasis on process controls, safety, and scalability from the gram to kilogram level. We provide in-depth explanations for procedural choices, detailed step-by-step protocols, and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in process development and medicinal chemistry.
Introduction & Strategic Rationale
Substituted pyridine carboxylic acids are privileged scaffolds in modern chemistry, forming the core of numerous biologically active compounds.[1][2][3] The target molecule, this compound, combines several key structural features: a pyridine-3-carboxylic acid moiety, a 6-chloro substituent for potential further functionalization, and a 4-(4-chlorophenyl) group. Its synthesis presents a common challenge in process chemistry: the efficient and regioselective construction of a C(sp²)-C(sp²) bond on a functionalized heterocyclic core.
Directly coupling at the C-4 position of a pre-existing 6-chloropyridine-3-carboxylic acid is challenging due to potential catalyst inhibition by the carboxylic acid and competing reactivity. Therefore, a more robust and scalable strategy involves:
-
Protecting the Carboxylic Acid: Utilizing the methyl ester of the pyridine core (Methyl 4,6-dichloronicotinate) protects the acid functionality and enhances solubility in organic solvents typical for cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling: Employing a Suzuki-Miyaura cross-coupling reaction to selectively form the C4-aryl bond. This reaction is well-understood, tolerant of a wide range of functional groups, and has a proven track record in industrial-scale manufacturing.
-
Saponification: A straightforward hydrolysis of the intermediate methyl ester to yield the final carboxylic acid product.
This two-step approach ensures high regioselectivity, simplifies purification by avoiding complex isomeric mixtures, and utilizes commercially available or readily accessible starting materials.
Overall Reaction Scheme
Mechanistic Insights & Process Justification
The success of the scale-up process hinges on a fundamental understanding of the Suzuki-Miyaura coupling mechanism. The catalytic cycle, shown below, dictates the choice of catalyst, base, and solvent.
-
Catalyst System: We have selected Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) as the catalyst. The dppf ligand provides a large "bite angle," which promotes the reductive elimination step and stabilizes the palladium center, minimizing the formation of palladium black and improving catalyst turnover. This stability is critical for achieving complete conversion with low catalyst loading on a large scale.
-
Base Selection: Potassium carbonate (K₂CO₃) is used as the base. It is cost-effective, moderately basic to prevent side reactions, and its insolubility in many organic solvents can sometimes facilitate product isolation. Its primary role is to activate the boronic acid via the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent System: A mixture of 1,4-Dioxane and water is employed. Dioxane effectively solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Scale-Up Process Workflow
The following diagram outlines the end-to-end workflow for the synthesis, highlighting key stages from raw material handling to final product release.
Caption: End-to-end workflow for the two-step synthesis.
Detailed Experimental Protocols
Part A: Scale-Up Synthesis of Methyl 6-chloro-4-(4-chlorophenyl)nicotinate
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 4,6-dichloronicotinate | >98% | Sigma-Aldrich |
| 4-Chlorophenylboronic acid | >98% | Combi-Blocks |
| Pd(dppf)Cl₂ | Catalyst Grade | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | J.T. Baker |
| 1,4-Dioxane | Anhydrous | Acros Organics |
| Ethyl Acetate (EtOAc) | Reagent Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR |
| Deionized Water | - | In-house |
-
Equipment: Jacketed glass reactor (size appropriate for scale) with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet. Standard laboratory glassware, filtration apparatus.
Procedure (100 g Scale)
-
Reactor Charging: To a clean, dry, and inerted jacketed glass reactor, add Methyl 4,6-dichloronicotinate (100 g, 0.485 mol, 1.0 equiv.), 4-Chlorophenylboronic acid (83 g, 0.534 mol, 1.1 equiv.), and Potassium Carbonate (201 g, 1.455 mol, 3.0 equiv.).
-
Solvent Addition: Add 1,4-Dioxane (800 mL) and Deionized Water (200 mL) to the reactor.
-
Inerting: Purge the headspace of the reactor with nitrogen for 15 minutes while stirring the slurry.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (7.1 g, 0.0097 mol, 2 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The mixture will turn from a slurry to a dark brown/black solution.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC every 2 hours. The reaction is considered complete when <1% of the starting Methyl 4,6-dichloronicotinate remains (typically 6-8 hours).
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully add deionized water (1 L) to the reactor to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by slurrying in hot heptane to yield Methyl 6-chloro-4-(4-chlorophenyl)nicotinate as an off-white to pale yellow solid.
Part B: Saponification to this compound
Materials & Equipment
| Reagent/Material | Grade |
| Methyl 6-chloro-4-(4-chlorophenyl)nicotinate | From Part A |
| Sodium Hydroxide (NaOH) | Reagent Grade |
| Methanol (MeOH) | Reagent Grade |
| Hydrochloric Acid (HCl) | 3 M Aqueous |
| Deionized Water | - |
-
Equipment: Jacketed glass reactor or round-bottom flask with stirring, heating mantle, and pH probe. Buchner funnel and vacuum flask.
Procedure
-
Dissolution: To the reactor containing the crude intermediate from Part A (assuming theoretical yield, ~136 g, 0.485 mol), add Methanol (700 mL) and a solution of Sodium Hydroxide (39 g, 0.97 mol, 2.0 equiv.) in Deionized Water (300 mL).
-
Reaction: Heat the mixture to 60 °C and stir. The solid should fully dissolve to form a clear solution.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC until the starting ester is completely consumed (typically 2-4 hours).
-
Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the methanol.
-
Acidification & Precipitation: Dilute the remaining aqueous solution with deionized water (500 mL). Cool the solution in an ice bath and slowly add 3 M HCl with vigorous stirring. The product will precipitate as a white solid. Continue adding HCl until the pH of the slurry is ~2-3.
-
Digestion: Stir the slurry at room temperature for 1 hour to ensure complete precipitation and particle size growth, which aids filtration.
-
Filtration & Washing: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 300 mL) until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. This yields the final product, this compound, as a white to off-white crystalline solid.
Data Summary & Expected Results
| Parameter | Part A: Intermediate Ester | Part B: Final Acid Product |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Expected Yield | 85-95% | 90-98% (from ester) |
| Purity (HPLC) | >97% | >99% |
| Melting Point | ~110-115 °C | ~215-220 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | Consistent with structure | δ ~13.5 (s, 1H, COOH), 8.8 (s, 1H), 7.8 (s, 1H), 7.6 (d, 2H), 7.5 (d, 2H) ppm |
| LC-MS [M+H]⁺ | Expected: 282.03 | Expected: 268.01 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled Suzuki Reaction (Part A) | 1. Inactive catalyst (degradation).2. Insufficient base.3. Poor quality boronic acid. | 1. Ensure proper inerting; add fresh catalyst if necessary.2. Use anhydrous base.3. Use fresh, high-purity boronic acid. |
| Formation of Homocoupled Byproduct (biphenyl) | Reaction temperature is too high, or boronic acid is degrading. | Maintain strict temperature control at 85 °C. Use boronic acid from a reliable source. |
| Incomplete Hydrolysis (Part B) | 1. Insufficient NaOH.2. Short reaction time. | 1. Use at least 2.0 equivalents of NaOH.2. Extend reaction time and monitor by HPLC until completion. |
| Oily Product After Acidification | Product is not fully protonated or impurities are present. | Ensure pH is lowered to 2-3. If oiling persists, extract with an organic solvent (e.g., EtOAc), dry, and concentrate to isolate the product as a solid. |
| Low Yield of Final Product | Product is partially soluble in the acidic aqueous phase. | After filtration, cool the filtrate in an ice bath for an extended period to precipitate more product. Avoid excessive washing. |
Conclusion
The two-step synthesis protocol detailed herein provides a reliable and scalable method for producing high-purity this compound. By leveraging a well-optimized Suzuki-Miyaura coupling and a standard saponification, this process avoids the challenges of direct C-H activation or other less regioselective methods. The inclusion of clear in-process controls, troubleshooting guidelines, and justifications for reagent selection empowers researchers to confidently scale this synthesis from the benchtop to pilot plant quantities, accelerating drug discovery and development programs.
References
-
Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). Available at: [Link]
-
Bajaj, S., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Institutes of Health (NIH). Available at: [Link]
- European Patent Office. (2011). Process for producing pyridine carboxylic acids. Google Patents.
- Google Patents. (n.d.). Method of preparing R-(+)-3-chlorophenylpropanol.
- U.S. Patent and Trademark Office. (n.d.). Process for producing pyridine carboxylic acids. Google Patents.
- Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of accurate and reproducible analytical measurements.[1][2] A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), impurities, and degradation products.[2][3] The use of a qualified reference standard is mandated by regulatory agencies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and is essential for compliance with Good Manufacturing Practices (GMP).[1]
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural complexity, featuring a substituted pyridine ring and a chlorophenyl moiety, necessitates a well-defined reference standard for the accurate monitoring of reaction progress, impurity profiling, and quality control of the final API. This document provides a comprehensive guide to the characterization and application of this compound as a reference standard, with detailed protocols for its analytical assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods. The following table summarizes the key properties of this compound, based on its chemical structure.
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | Elemental Composition |
| Molecular Weight | 268.10 g/mol | Calculation from Formula |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like Methanol, Acetonitrile, DMSO (Predicted) | Based on structural analogs |
| UV λmax | ~254 nm (in Methanol) (Predicted) | Based on chromophores present (chlorophenyl, pyridine) |
Qualification of this compound as a Reference Standard
The establishment of a new batch of a reference standard is a rigorous process that involves comprehensive characterization to confirm its identity, purity, and potency. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and USP General Chapter <11> on USP Reference Standards.[4][5][6]
The qualification workflow for a new batch of this compound reference standard is depicted below.
Qualification workflow for a new reference standard.
Protocol 1: Identity Confirmation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the unambiguous confirmation of a molecule's structure.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Illustrative):
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 4 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Illustrative):
-
Pulse Program: Standard zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1.5 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Expected ¹H NMR Spectral Features:
-
Aromatic protons from the pyridine and chlorophenyl rings will appear in the downfield region (typically 7.0-9.0 ppm).
-
The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[7]
Expected ¹³C NMR Spectral Features:
-
The carboxylic acid carbonyl carbon will resonate in the range of 165-185 ppm.
-
Aromatic carbons will appear between 120-150 ppm.
Data Analysis: The acquired spectra should be compared with the theoretical structure of this compound. The chemical shifts, coupling patterns, and integration values must be consistent with the proposed structure.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a reference standard and for quantifying impurities.[8] The following is a general reversed-phase HPLC method that can be optimized for this compound. This method should be validated according to ICH Q2(R1) guidelines.[4][5][6]
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Illustrative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Further dilute to a working concentration of approximately 0.1 mg/mL for purity analysis.
System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in USP General Chapter <621>.[9][10][11][12][13] This typically includes parameters such as retention time reproducibility, peak tailing, and resolution from any known impurities.
Data Analysis: The purity of the reference standard is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak. For a more accurate purity assessment, the relative response factors of known impurities should be determined.
Workflow for HPLC Purity Analysis.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, serving as an orthogonal method for identity confirmation.
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
LC-MS Conditions (Illustrative):
-
The HPLC conditions from Protocol 2 can be adapted for LC-MS analysis.
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50 - 500
Expected Mass Spectral Data:
-
Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 268.0. The isotopic pattern should be consistent with the presence of two chlorine atoms.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 266.0.
-
Fragmentation: Common fragmentation pathways may include the loss of CO₂ (44 Da) from the carboxylic acid and cleavage of the C-C bond between the two aromatic rings. The fragmentation pattern of chlorophenyl-containing compounds can be complex and provide structural information.[14][15]
Data Analysis: The observed mass of the molecular ion should be within a narrow tolerance (typically < 5 ppm for high-resolution mass spectrometry) of the calculated exact mass of this compound.
Application of the Reference Standard in Assay and Impurity Testing
Once qualified, the this compound reference standard can be used for the quantitative analysis of test samples.
Example Application: Assay of a Test Sample by HPLC
-
Standard Preparation: Accurately weigh an appropriate amount of the reference standard to prepare a solution of known concentration.
-
Sample Preparation: Prepare the test sample solution at a similar concentration to the standard solution.
-
Chromatographic Analysis: Analyze the standard and sample solutions using the validated HPLC method (Protocol 2).
-
Calculation: The concentration of the analyte in the test sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.
Conclusion
The use of a well-characterized reference standard for this compound is indispensable for ensuring the quality and consistency of this compound in research and development. The protocols outlined in this document provide a robust framework for the qualification and application of this reference standard, grounded in the principles of scientific integrity and regulatory compliance. Adherence to these methodologies will enable researchers and scientists to generate reliable and defensible analytical data.
References
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
USP <621> Chromatography. DSDP Analytics. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Hydrogen bonding between pyridine and carboxylic acid. a¹H NMR spectra... ResearchGate. Available at: [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link]
-
Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available at: [Link]
-
(PDF) Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. Available at: [Link]
-
Reference Standards. Cambrex Corporation. Available at: [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]
-
(PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. Available at: [Link]
-
Reference Standard Materials Program. Intertek. Available at: [Link]
Sources
- 1. Reference Standards | CDMO | Cambrex [cambrex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Reference Standard Materials Program [intertek.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. dsdpanalytics.com [dsdpanalytics.com]
- 12. usp.org [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Biological Activity Testing of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyridine-3-carboxylic acid moiety is a well-established pharmacophore present in numerous biologically active compounds, contributing to a wide spectrum of therapeutic effects including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1] The derivatization of this core structure, specifically with the introduction of chloro and chlorophenyl groups at the 6 and 4 positions, respectively, presents a novel chemical space with significant potential for the discovery of new therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the biological activities of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid derivatives.
These protocols are designed to be robust and self-validating, emphasizing not only the procedural steps but also the underlying scientific principles that govern each assay. By following this guide, researchers can generate reliable and reproducible data to elucidate the therapeutic promise of this intriguing class of compounds. This application note will detail protocols for assessing three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory.
Part 1: Anticancer Activity Profiling
The evaluation of novel chemical entities for anticancer activity is a critical first step in the drug discovery pipeline.[2] The following protocols are designed to provide a comprehensive in vitro assessment of the cytotoxic and mechanistic properties of this compound derivatives.
Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compounds) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[2]
Table 1: Hypothetical In Vitro Cytotoxicity Data for a this compound Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| PC3 | Prostate Cancer | 18.2 |
| HepG2 | Liver Cancer | 32.1 |
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Should a derivative exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Assays for apoptosis and cell cycle arrest can provide crucial insights.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.
-
Analysis: Analyze the DNA content by flow cytometry.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer activity testing.
Part 2: Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[3] Pyridine derivatives have shown promise in this area. The following standardized protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), are recommended for evaluating the antimicrobial properties of the test compounds.[3]
Initial Screening: Disk Diffusion Method
The disk diffusion method is a qualitative test to assess the susceptibility of bacteria to the test compounds.[4]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition around each disk.
Quantitative Analysis: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Serially dilute the test compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | >128 |
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a wide range of diseases.[5][6] Small molecules with anti-inflammatory properties are of significant therapeutic interest.
In Vitro COX Inhibition Assay
A common mechanism of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Protocol: COX-2 Inhibition Assay
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test derivative.
-
Substrate Addition: Add arachidonic acid, the substrate for COX-2.
-
PGE2 Measurement: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Cellular Assay: Lipopolysaccharide (LPS)-Induced Inflammation
This assay uses a cellular model to assess the compound's ability to suppress the production of pro-inflammatory mediators.
Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound Treatment: Treat the cells with the test derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
NO Measurement: After 24 hours, measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production.
Signaling Pathway for Inflammation
Caption: Simplified inflammatory signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial biological characterization of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can effectively identify promising lead compounds for further development. The emphasis on mechanistic studies will provide a deeper understanding of their mode of action, which is crucial for successful drug development campaigns.
References
-
National Center for Biotechnology Information. (n.d.). A basic protocol that includes both tests is proposed in Figure 1. In Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
MDPI. (n.d.). Research into New Molecules with Anti-Inflammatory Activity. Retrieved from [Link]
-
PubMed Central. (2019, April 16). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]
-
PubMed Central. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven laboratory practices.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with the construction of a substituted pyridone ring, followed by chlorination and subsequent hydrolysis of a nitrile intermediate. Understanding the critical control points in each step is paramount for achieving high yield and purity.
"common side reactions in the synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid"
Welcome to the Technical Support Center for the synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important molecule.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-stage process. The initial step involves the construction of the substituted pyridine ring, often via a multi-component reaction to yield the corresponding 3-cyanopyridine intermediate. This is followed by the hydrolysis of the nitrile to the final carboxylic acid. Understanding the potential pitfalls in each of these stages is crucial for a successful synthesis.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: Synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile (The Intermediate)
The formation of the substituted pyridine ring is often the most complex step, with several potential side reactions. A common approach is a variation of the Hantzsch pyridine synthesis or a Guareschi-Thorpe reaction, which are multi-component reactions.[1][2][3]
Q1: My reaction yield for the cyanopyridine intermediate is very low, and I have a complex mixture of products. What are the likely side reactions?
A1: Low yields and complex product mixtures in multi-component pyridine syntheses often stem from several competing reactions. Here are the most common culprits:
-
Formation of Acyclic Intermediates: The multi-component reaction proceeds through several acyclic intermediates.[1] If the final cyclization and aromatization steps are slow or incomplete, these intermediates can accumulate in your reaction mixture.
-
Michael Addition Side Products: The reaction mechanism involves Michael additions.[4] Under certain conditions, alternative Michael additions can occur, leading to isomeric byproducts.
-
Polymerization: Cyanopyridines, especially under harsh reaction conditions or in the presence of certain impurities, can undergo polymerization, leading to a viscous or tarry reaction mixture and low yields of the desired product.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Both excessively high and low temperatures can favor side reactions. A gradual increase in temperature might be necessary to drive the final aromatization step.
-
Choice of Solvent: The polarity of the solvent can significantly influence the reaction pathway. Experiment with different solvents (e.g., ethanol, isopropanol, DMF) to find the optimal conditions for your specific substrates.[5]
-
Catalyst Choice: While many of these reactions can be performed without a catalyst, the use of a mild Lewis acid or a base catalyst can sometimes promote the desired cyclization.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which can interfere with the reaction.
Q2: I've isolated a significant amount of a byproduct with a mass corresponding to a dimer of one of my intermediates. How can I prevent this?
A2: Dimerization of intermediates, particularly α,β-unsaturated nitriles formed in situ, is a common side reaction in Gewald-type reactions, which share mechanistic similarities with some pyridine syntheses.[6]
Preventative Measures:
-
Rate of Addition: Slow, controlled addition of the reagents can favor the intramolecular cyclization over intermolecular dimerization.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular dimerization reaction.
Q3: My final cyanopyridine product appears to have an additional chlorine atom according to mass spectrometry. How is this possible?
A3: Unwanted chlorination of the pyridine ring can occur, especially if harsh chlorinating agents are used or if there are residual chlorinating species from the synthesis of your starting materials.[7] The pyridine ring is generally electron-deficient, but certain positions can be susceptible to radical or high-temperature halogenation.[2]
Mitigation Strategies:
-
Purify Starting Materials: Ensure that any chloro-substituted starting materials are free of residual chlorinating agents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress some radical-mediated side reactions.
-
Avoid Excess Halogenating Agents: If a chlorinating agent is used in a preceding step, ensure it is completely removed before proceeding.
Stage 2: Hydrolysis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is the final step. This can be achieved under either acidic or basic conditions.[8][9][10]
Q4: My nitrile hydrolysis is very slow or incomplete, even after prolonged reaction times. What could be the issue?
A4: The hydrolysis of sterically hindered nitriles can be challenging. The substituents on the pyridine ring in your target molecule can sterically hinder the approach of water or hydroxide ions to the nitrile carbon.
Troubleshooting Hydrolysis:
| Condition | Potential Issue | Troubleshooting Action |
| Acidic Hydrolysis | Incomplete reaction | Increase the concentration of the acid (e.g., use concentrated HCl or H₂SO₄). Increase the reaction temperature. Consider using a co-solvent to improve the solubility of the nitrile.[11] |
| Basic Hydrolysis | Incomplete reaction | Use a stronger base (e.g., KOH instead of NaOH). Increase the reaction temperature. Use a phase-transfer catalyst if solubility is an issue. |
Q5: I have isolated a significant amount of a byproduct that is not my starting nitrile or the final carboxylic acid. What could it be?
A5: The most common byproduct of nitrile hydrolysis is the corresponding amide . The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[10] If the reaction conditions are not harsh enough or the reaction time is too short, the reaction can stop at the amide stage.
Caption: Hydrolysis of the nitrile proceeds via an amide intermediate.
How to Address Amide Formation:
-
Prolong Reaction Time: Simply increasing the reaction time at the same temperature may be sufficient to drive the hydrolysis of the amide to the carboxylic acid.
-
Increase Temperature/Reagent Concentration: More forcing conditions are generally required to hydrolyze an amide compared to a nitrile.
Q6: After acidic workup of my basic hydrolysis, I have a low yield of the precipitated carboxylic acid. Where could my product have gone?
A6: Pyridine carboxylic acids can exhibit some solubility in acidic aqueous solutions due to the protonation of the pyridine nitrogen. If the pH of your workup is too low, you may be losing product in the aqueous phase.
Optimization of Product Isolation:
-
Adjust pH Carefully: After acidification, carefully adjust the pH to the isoelectric point of your carboxylic acid to minimize its solubility and maximize precipitation.
-
Extraction: After initial precipitation and filtration, consider extracting the acidic aqueous filtrate with an appropriate organic solvent to recover any dissolved product.
Q7: I am concerned about the stability of my final product. Can it undergo any degradation?
A7: Pyridine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly at high temperatures.[1][12][13] The stability is dependent on the position of the carboxylic acid group and the other substituents on the ring.
Preventing Decarboxylation:
-
Avoid Excessive Heat: During purification (e.g., recrystallization or drying), avoid unnecessarily high temperatures.
-
Storage: Store the final product in a cool, dry place.
III. Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Representative Multi-component Synthesis of a 2-Amino-4-aryl-3-cyanopyridine Derivative
This protocol is based on a general method for the synthesis of related structures and serves as a starting point.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1 mmol), an appropriate chloro-substituted ketone or enamine equivalent (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent: Add a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: General Procedure for Acidic Hydrolysis of a Cyanopyridine
-
Reaction Setup: To the 6-Chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile (1 mmol) in a round-bottom flask, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux. Monitor the disappearance of the starting material and the formation of the product by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Adjust the pH of the solution with a base (e.g., NaOH solution) to the isoelectric point of the carboxylic acid to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent system.
IV. References
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chlorination and bromination of pyridine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and evaluation of 6-aryl-3-cyano-4-dihydropyridines. (2024). Wizdom.ai. Retrieved from [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 25). YouTube. Retrieved from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed]. (2017, December 2). Chemistry Stack Exchange. Retrieved from [Link]
-
Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. (1967). PubMed. Retrieved from [Link]
-
Re-evaluating pyridine's role in chlorination reaction. (2021, May 19). Chemistry World. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. (2014, December). ResearchGate. Retrieved from [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (n.d.). Google Patents. Retrieved from
-
Dechlorination of pyridines in acidic, zinc-containing mediums. (n.d.). Google Patents. Retrieved from
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents. Retrieved from
-
Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Welcome to the technical support resource for 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to address the specific and often nuanced challenges encountered during the purification of this molecule. This compound's structure, featuring both non-polar aromatic rings and a polar, ionizable carboxylic acid group, presents a unique set of purification hurdles. This guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, analysis, and properties of this compound.
Q1: What are the typical physicochemical properties of this compound?
A: this compound is typically a white to off-white solid. Its solubility is low in non-polar solvents like hexanes and water at neutral pH. It exhibits moderate to good solubility in polar aprotic solvents such as THF, acetone, and ethyl acetate, and is generally soluble in polar protic solvents like methanol and ethanol, especially upon heating. Crucially, due to the carboxylic acid group, its solubility is highly pH-dependent; it readily dissolves in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃) through deprotonation to form a carboxylate salt.
Q2: What are the most common impurities I should expect?
A: Impurities are typically related to the synthetic route.[1] Common classes include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyridine ring or the chlorophenyl moiety.
-
Synthesis-Related By-products: These may include isomers formed during ring formation, products of incomplete reactions, or side-products like decarboxylated species.
-
Residual Catalysts: If transition metals like palladium were used in a cross-coupling step, trace amounts may persist.[2]
-
Residual Solvents and Reagents: Solvents like DMF or bases like triethylamine used in the reaction can be difficult to remove.[3][4]
Q3: How should I store the crude and purified material?
A: Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent potential photolytic degradation.[1] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent slow oxidative degradation.
Q4: What are the best analytical techniques to assess purity?
A: A combination of methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) is a typical starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the main peak and for identifying the mass of unknown impurity peaks.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure of the purified product and can help identify major impurities if their concentration is above ~1%.[3]
-
Melting Point: A sharp, defined melting point range is a good qualitative indicator of high purity for a crystalline solid.[6]
Section 2: Troubleshooting Guide: Common Purification Issues
This guide provides solutions to specific problems you may encounter during your experiments, focusing on the causal relationship between the problem and the solution.
Issue 1: My compound "oils out" or fails to crystallize during recrystallization.
-
Probable Causes:
-
Solvent is too effective: The compound remains too soluble even at low temperatures.
-
Cooling is too rapid: Crystals do not have sufficient time to nucleate and grow, leading to an amorphous, oily precipitate.
-
High impurity load: Significant amounts of impurities can suppress the melting point and interfere with crystal lattice formation, resulting in an oil.
-
-
Solutions & Scientific Rationale:
-
Employ a Solvent/Anti-Solvent System: This is often more effective than a single solvent. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, THF). Then, slowly add a miscible "bad" solvent (an anti-solvent) in which it is poorly soluble (e.g., hexanes, heptane, or water) at an elevated temperature until the solution becomes faintly cloudy.[7] The cloudiness indicates the point of saturation. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled reduction in solubility promotes gradual, ordered crystal growth.
-
Reduce Cooling Rate: After preparing your saturated solution, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the rate of cooling. This provides the necessary time for molecules to orient themselves into a stable crystal lattice.
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.
-
Pre-purification: If the crude material is very impure, an initial purification step like an acid-base wash (see Protocol 1) or a quick filtration through a small plug of silica gel may be necessary to remove the impurities that are inhibiting crystallization.
-
Issue 2: The product has a persistent color (e.g., yellow, brown, or grey) even after crystallization.
-
Probable Causes:
-
Colored Organic Impurities: Highly conjugated by-products formed during the synthesis can be intensely colored and difficult to remove by crystallization alone.
-
Residual Metal Catalyst: If a palladium-catalyzed reaction was used, residual palladium can impart a grey or black color.[2]
-
-
Solutions & Scientific Rationale:
-
Activated Carbon (Charcoal) Treatment: Dissolve the colored product in a suitable solvent, add a small amount (1-2% by weight) of activated carbon, and heat the mixture gently for 5-10 minutes. The porous structure of charcoal provides a large surface area that adsorbs large, flat, colored molecules. Crucially, filter the solution while hot through a pad of Celite® or filter paper to remove the charcoal. If you allow it to cool, your product will crystallize and be filtered out with the charcoal. Caution: Using too much charcoal can lead to significant loss of product due to co-adsorption.
-
Chelating Wash for Metal Impurities: To remove residual palladium, wash a solution of the product (e.g., in ethyl acetate) with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate. These agents bind tightly to the metal, pulling it into the aqueous phase.
-
Issue 3: Streaking and poor separation during silica gel column chromatography.
-
Probable Cause: The acidic carboxylic acid group on your molecule is strongly and irreversibly binding to the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the compound to elute slowly and continuously, leading to severe peak tailing or "streaking."
-
Solutions & Scientific Rationale:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., Hexane/Ethyl Acetate).[3] According to Le Châtelier's principle, this excess of acid keeps your compound's carboxylic acid group protonated (R-COOH instead of R-COO⁻). The neutral, protonated form has a much weaker interaction with the silica gel, allowing it to travel down the column in a tight band and elute as a sharp peak.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography (C18 silica), where the separation mechanism is based on hydrophobicity rather than polarity.
-
Issue 4: A persistent impurity is observed by HPLC, very close to the main product peak.
-
Probable Causes:
-
Structural Isomer: An isomer formed during synthesis may have very similar polarity and size, making it difficult to separate.
-
Closely Related Homolog: An impurity with a minor structural difference (e.g., missing a chloro group or having a methyl instead of a chloro group) can co-elute.
-
-
Solutions & Scientific Rationale:
-
Identify the Impurity: Use LC-MS to determine the molecular weight of the impurity. If it has the same mass as your product, it is likely an isomer. If the mass is different, you can deduce its likely structure.
-
Optimize Chromatography: Try a different solvent system for your column. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system changes the separation selectivity and may resolve the peaks. Mixed-mode chromatography can also be effective at separating isomers by exploiting small differences in both hydrophobic and ionic properties.[8][9]
-
Exploit Chemical Differences: If the impurity is not an isomer and lacks the carboxylic acid group, the pH-mediated purification described in Protocol 1 is an excellent method for separation. The impurity will remain in the organic phase while your desired acid is extracted into the aqueous base.
-
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the most effective purification techniques for this class of compound.
Protocol 1: Purification by pH-Mediated Aqueous Extraction & Precipitation
This is often the most powerful method for purifying carboxylic acids, as it separates acidic compounds from neutral and basic impurities. A similar strategy is often used in the workup of related syntheses.[10][11]
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. Your product will deprotonate and move into the aqueous layer. Extract the organic layer 2-3 times with the basic solution to ensure complete transfer.
-
Self-Validation Check: Combine the aqueous layers. If desired, you can back-wash this combined aqueous layer with a fresh portion of EtOAc or DCM to remove any trapped non-polar impurities.
-
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH is strongly acidic (pH 1-2, check with litmus paper). A white precipitate of your pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. A final wash with a small amount of a non-polar solvent like cold hexanes can help speed up drying.
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
This protocol is ideal when the product has high crystallinity and impurities have different solubility profiles.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., Tetrahydrofuran - THF) and heat the mixture gently (e.g., on a hot plate at low-medium heat) with stirring until all the solid dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add a "bad" solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the "good" solvent (THF) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (Hexanes).
-
Drying: Dry the crystals under vacuum.
Section 4: Visualization & Workflows
Visual aids can simplify complex decision-making processes and experimental procedures.
Diagram 1: Troubleshooting Persistent Impurities
Caption: Decision tree for identifying and removing a persistent impurity.
Diagram 2: Workflow for pH-Mediated Purification
Caption: Step-by-step workflow for the acid-base purification protocol.
Section 5: Data Summary Table
This table summarizes common solvent systems for purification and analysis.
| Technique | Solvent System | Rationale & Expected Outcome |
| Recrystallization | Acetone / Hexanes | Good for highly crystalline material. Acetone provides solubility, hexanes induce precipitation. Yields clean crystals. |
| Ethanol / Water | A more polar option. Good for removing non-polar, "greasy" impurities. May require more careful control to prevent oiling out. | |
| Column Chromatography | Hexanes / Ethyl Acetate + 1% Acetic Acid | Standard polarity range. Acetic acid is crucial to prevent streaking. Good for general purpose purification. |
| Dichloromethane / Methanol + 0.5% Acetic Acid | A more polar system for separating impurities that are close in polarity in the Hex/EtOAc system. | |
| HPLC Analysis | Acetonitrile / H₂O + 0.1% Formic Acid | Standard reversed-phase conditions. Formic acid ensures sharp peak shape by protonating the carboxylate. |
References
-
Scypinski, S., & Love, L. J. C. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23–35. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5033. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Reissig, H.-U., & Zimmer, R. (2003). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Arkivoc, 2003(5), 188-210. Available at: [Link]
-
Ahmad, O. K., et al. (2010). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 87, 226. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents.
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2011). Google Patents.
-
Kumar, B., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Available at: [Link]
-
Denmark, S. E., & Butler, C. R. (2008). Catalytic, Asymmetric, Three-Component Synthesis of α-Substituted, α,β-Unsaturated δ-Lactones. Organic Syntheses, 85, 104. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloropicolinic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Benchchem [benchchem.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 11. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pyyridine Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of pyridine carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic transformations. Pyridine carboxylic acids are crucial building blocks in pharmaceuticals and agrochemicals, and their efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can validate and optimize your protocols effectively.
Part 1: Frequently Asked Questions (FAQs) - General Considerations
This section addresses common initial questions regarding the synthesis of pyridine carboxylic acids.
1. What are the most common strategies for synthesizing pyridine carboxylic acids?
There are several primary routes to synthesize pyridine carboxylic acids, with the choice depending on the starting material, desired substitution pattern, and scale of the reaction. The most prevalent methods include:
-
Oxidation of Alkylpyridines: This is a classical and widely used method where an alkyl group (commonly a methyl group) on the pyridine ring is oxidized to a carboxylic acid.[2]
-
Hydrolysis of Cyanopyridines: This method involves the conversion of a cyanopyridine to the corresponding carboxylic acid, typically under acidic or basic conditions.[3][4]
-
Carboxylation of Pyridyl Organometallics: This involves the reaction of a pyridyl Grignard or organolithium reagent with carbon dioxide.[5][6]
-
Direct C-H Carboxylation: This is a more modern approach that involves the direct functionalization of a C-H bond on the pyridine ring with carbon dioxide, often using electrochemical or catalytic methods.[7][8]
2. How do I choose the best synthetic route for my target molecule?
The selection of the optimal synthetic route depends on several factors:
| Factor | Considerations |
| Starting Material Availability | Alkylpyridines are often readily available and cost-effective, making oxidation a common choice. Halopyridines are precursors for organometallic routes. |
| Regioselectivity | The position of the carboxylic acid is predetermined by the starting material in oxidation and hydrolysis routes. Direct carboxylation methods can sometimes offer different regioselectivity, but may be challenging to control.[7] |
| Functional Group Tolerance | Oxidation reactions with strong oxidizing agents like potassium permanganate may not be suitable for substrates with sensitive functional groups.[9] Direct carboxylation methods are being developed with improved functional group tolerance.[7] |
| Scale | Oxidation and hydrolysis methods are generally scalable. Direct carboxylation and organometallic routes may require more specialized equipment and conditions for large-scale synthesis. |
| Environmental Concerns | Direct carboxylation with CO2 is considered a greener approach.[8] Oxidation reactions can generate significant inorganic waste (e.g., MnO2). |
3. What are the key safety precautions when working with these reactions?
-
Oxidizing Agents: Strong oxidizing agents like potassium permanganate and nitric acid should be handled with extreme care. Reactions can be highly exothermic and should be conducted with appropriate temperature control and in a fume hood.
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. Strict anhydrous and inert atmosphere techniques are required.
-
High Pressure Reactions: Some carboxylation reactions may require high pressures of CO2. Ensure the use of appropriately rated equipment and safety measures.
-
Toxic Byproducts: Some reactions may produce toxic gases or byproducts. Always work in a well-ventilated area and consult the safety data sheets (SDS) for all reagents.
Part 2: Troubleshooting Guide - Oxidation of Alkylpyridines
The oxidation of alkylpyridines (e.g., picolines to picolinic, nicotinic, or isonicotinic acid) is a robust method, but not without its challenges.
Question: My oxidation of 2-picoline with potassium permanganate (KMnO4) is giving a low yield. What are the possible causes and solutions?
Answer: Low yields in KMnO4 oxidations are a common issue. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of KMnO4. The reaction stoichiometry requires careful calculation.
-
Reaction Time/Temperature: These reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient time at the appropriate temperature. Monitoring the reaction by TLC or GC-MS is recommended. Be cautious, as excessive heating can lead to decomposition.
-
-
Over-oxidation/Side Reactions:
-
Ring Opening: Aggressive oxidation conditions (high temperature, high concentration of KMnO4) can lead to the degradation of the pyridine ring itself, resulting in products like CO2, ammonia, and smaller organic acids.[2]
-
Mechanism of Side Reactions: Over-oxidation can occur if the intermediate products are more susceptible to oxidation than the starting material. Maintaining controlled conditions is key.
-
-
Work-up and Product Isolation Issues:
-
MnO2 Removal: The manganese dioxide byproduct can be difficult to filter. It often forms a fine precipitate that can trap the product. Thorough washing of the MnO2 cake with hot water is crucial.
-
Product Solubility: Pyridine carboxylic acids can be soluble in water, especially at non-isoelectric pH. Ensure you are adjusting the pH of the filtrate to the isoelectric point of your specific pyridine carboxylic acid to minimize solubility and maximize precipitation.
-
Troubleshooting Workflow for KMnO4 Oxidation ```dot graph TD { A[Low Yield] --> B{Check Reaction Completion}; B --> C[Incomplete?]; B --> D[Complete?]; C --> E[Increase Reaction Time/Temp]; C --> F[Increase KMnO4 Stoichiometry]; D --> G{Analyze Byproducts}; G --> H[Evidence of Ring Degradation?]; G --> I[No Significant Byproducts?]; H --> J[Reduce Reaction Temperature]; H --> K[Use a Milder Oxidant]; I --> L[Optimize Work-up]; L --> M[Ensure pH is at Isoelectric Point for Precipitation]; L --> N[Thoroughly Wash MnO2 Filter Cake]; }
Caption: Two-step hydrolysis of cyanopyridines to pyridine carboxylic acids.
Part 5: Troubleshooting Guide - Carboxylation of Pyridyl Grignard Reagents
The success of this classic transformation hinges on the successful formation of the Grignard reagent.
Question: I am attempting to form a Grignard reagent from 2-bromopyridine, but the reaction is not initiating. What should I do?
Answer: The formation of Grignard reagents can be notoriously tricky. Here are the key factors to consider:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Glassware: All glassware must be rigorously dried, typically by oven-drying or flame-drying under vacuum.
-
Solvents: Anhydrous ether or THF are the standard solvents. Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: The halopyridine must be dry.
-
-
Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer.
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before use can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to initiate the reaction.
-
-
Initiation:
-
Concentration: A small amount of the halopyridine should be added initially to a concentrated solution with the magnesium. Once the reaction initiates (indicated by bubbling or a color change), the rest of the halide can be added dropwise as a more dilute solution.
-
Local Heating: Gentle heating with a heat gun at the start of the reaction can sometimes be necessary to initiate it.
-
Question: My Grignard carboxylation is giving a low yield of the desired carboxylic acid, with a significant amount of the corresponding pyridine (from protonation of the Grignard) being recovered. Why is this happening?
Answer: This suggests that your Grignard reagent is being quenched by a proton source before it can react with CO2.
-
Source of Protons:
-
Moisture: As mentioned, any trace of water will quench the Grignard reagent.
-
Acidic C-H Bonds: If your starting halopyridine has other acidic protons, this can be a problem.
-
-
Carbon Dioxide Quality and Addition:
-
Dry CO2: The CO2 used must be dry. Bubbling CO2 gas from a cylinder through a drying tube is recommended.
-
Solid CO2 (Dry Ice): Ensure the dry ice is free of condensed water ice. It's good practice to crush the dry ice and allow any surface moisture to sublimate before adding it to the reaction.
-
Method of Addition: Adding the Grignard solution to a slurry of crushed dry ice in an anhydrous solvent can be more efficient than bubbling gas through the solution.
-
References
-
Wang, B., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Angewandte Chemie International Edition. Available at: [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available at: [Link]
- Process for producing pyridine carboxylic acids. (2014). Google Patents. US8575350B2.
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (2012). ResearchGate. Available at: [Link]
-
What is best method to remove pyridine from a reaction mixture?. (2014). ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. Available at: [Link]
-
Recent progress and challenges in carboxylation with CO2. (2022). ResearchGate. Available at: [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. (1938). Google Patents. US2109954A.
-
Progress and challenges in dicarboxylation with CO2. (2022). National Science Open. Available at: [Link]
-
Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. (2019). ResearchGate. Available at: [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents. US5756750A.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (2001). Google Patents. RU2175968C2.
-
Hydrolysis kinetics of 3-cyanopyridine in high temperature liquid water. (2011). ResearchGate. Available at: [Link]
-
Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. (2016). Organic Letters. Available at: [Link]
-
Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (2022). Catalysts. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC. Available at: [Link]
-
How do you improve the percent yield in Grignard reaction?. (2019). Quora. Available at: [Link]
-
Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. (1969). Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2017). NIH. Available at: [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2018). Journal of Chemical Education. Available at: [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. Available at: [Link]
-
Potassium Permanganate. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Oxidation using nitric acid. (2017). Reddit. Available at: [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Potassium Permanganate Oxidation. (n.d.). Reaction Repo. Available at: [Link]
-
Hydration and hydrolysis reactions of cyanamides. (2019). ResearchGate. Available at: [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (1949). The Journal of Organic Chemistry. Available at: [Link]
-
Nitric acid piping problems. (2022). Reddit. Available at: [Link]
-
Reactions of the bioregulatory agent nitric oxide in oxygenated aqueous media: determination of the kinetics for oxidation and nitrosation by intermediates generated in the NO/O2 reaction. (1993). Chemical Research in Toxicology. Available at: [Link]
-
Root cause analysis of poor performance in nitric acid plants. (n.d.). Johnson Matthey. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm. Available at: [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. (2002). Analytical Sciences. Available at: [Link]
Sources
- 1. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Guide for the Synthesis of Halogenated Pyridine Derivatives
Welcome to the technical support center for the synthesis of halogenated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic procedures. Halogenated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals, yet their synthesis can present significant challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
I. FAQs: Direct Halogenation of Pyridines
Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less reactive towards electrophilic substitution compared to benzene.[3] Harsh reaction conditions are often necessary, which can lead to issues with regioselectivity and the formation of byproducts.[3][4]
Question 1: My direct chlorination of pyridine is resulting in low yields and a mixture of isomers. How can I improve regioselectivity for 2-chloropyridine?
Answer:
Low yields and poor regioselectivity are common hurdles in the direct chlorination of pyridine. The reaction often requires high temperatures and can produce a mixture of chlorinated products, including 2-chloropyridine and 2,6-dichloropyridine.[5][6] To enhance the yield and selectivity for 2-chloropyridine, consider the following strategies:
-
Vapor-Phase Chlorination: Industrial synthesis often employs vapor-phase chlorination at elevated temperatures (e.g., >300°C) with a diluent.[5] While effective, this may not be feasible in a standard laboratory setting.
-
Pyridine N-Oxide Strategy: A highly effective and regioselective laboratory-scale method involves the use of pyridine N-oxide.[7][8][9][10] The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack. Treatment of pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine can provide 2-chloropyridine in high yield and selectivity.[11]
-
Mechanism of N-Oxide Activation: The N-oxide oxygen atom can be activated by an electrophile, facilitating the addition of a halide anion to the C2 position. Subsequent elimination yields the 2-halopyridine.[9]
Question 2: I am attempting to brominate pyridine, but the reaction is sluggish and requires harsh conditions. Are there milder alternatives?
Answer:
Direct bromination of pyridine is indeed challenging and often necessitates forceful conditions, such as using bromine in oleum or with Lewis acids at high temperatures.[12] These conditions can limit the functional group tolerance of the reaction. Here are some approaches to achieve bromination under milder conditions:
-
Pyridine N-Oxide Route: Similar to chlorination, the pyridine N-oxide strategy is highly effective for bromination.[9] Using a brominating agent like oxalyl bromide in the presence of a base can afford 2-bromopyridines with excellent regioselectivity.[9]
-
Lithiation-Bromination Sequence: A chemoselective approach involves the directed metallation of the pyridine ring followed by quenching with a bromine source. For instance, 2-chloropyridine can be metallated at the 3-position and subsequently brominated.[13] This method takes advantage of the directing effect of the existing halogen.
-
Zincke Imine Intermediates: A novel approach involves the ring-opening of pyridinium salts to form Zincke imine intermediates. These acyclic intermediates can undergo highly regioselective halogenation under mild conditions before ring-closing to yield 3-halopyridines.[4][14][15]
Question 3: My iodination of pyridine is failing. What are the key challenges and how can I overcome them?
Answer:
Iodination is generally more difficult than chlorination or bromination due to the lower reactivity of iodine as an electrophile.[16] Direct iodination often requires strong oxidizing agents to generate a more potent iodinating species.
-
Use of Oxidizing Agents: To facilitate electrophilic iodination, iodine is often used in combination with an oxidizing agent such as nitric acid or sulfuric acid.[16] However, these conditions can be harsh.
-
Solvent-Free Mechanical Grinding: A greener and more efficient method for the iodination of pyrimidine derivatives (structurally related to pyridines) involves mechanical grinding of the substrate with iodine and a nitrate salt under solvent-free conditions.[16] This method has been shown to be exothermic and proceed to completion in a short time.[16]
-
Sandmeyer Reaction: For the synthesis of specific iodopyridine isomers, such as 4-iodopyridine, the Sandmeyer reaction starting from the corresponding aminopyridine is a reliable method.[1]
II. FAQs: Sandmeyer and Related Reactions
The Sandmeyer reaction is a cornerstone for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[17][18][19] It is particularly useful for synthesizing halopyridines that are difficult to access through direct halogenation.
Question 4: My Sandmeyer reaction to produce a chloropyridine from an aminopyridine is giving a low yield and forming a lot of tar-like byproducts. What is going wrong?
Answer:
Low yields and byproduct formation in Sandmeyer reactions are often related to the instability of the diazonium salt intermediate and improper reaction conditions. Here are critical parameters to control:
-
Temperature Control: The diazotization step (formation of the diazonium salt from the amine with a nitrite source) is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.[18][20]
-
Acidic Conditions: The reaction is performed in a strongly acidic medium to generate nitrous acid in situ and to stabilize the diazonium salt.
-
Purity of Starting Material: Ensure the starting aminopyridine is pure, as impurities can lead to side reactions.
-
Slow Addition of Reagents: The slow, controlled addition of the nitrite solution to the acidic solution of the aminopyridine is crucial to maintain the low temperature and prevent localized overheating.[21]
-
Copper(I) Catalyst: The use of a copper(I) halide (e.g., CuCl) is essential for the conversion of the diazonium salt to the corresponding halopyridine.[17] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[17][18]
Troubleshooting Workflow for Sandmeyer Reaction
Caption: Troubleshooting Decision Tree for Sandmeyer Reactions.
Question 5: I am trying to synthesize a fluoropyridine using a Balz-Schiemann type reaction, but the reaction is difficult to control and potentially hazardous. What are the main safety concerns and how can I mitigate them?
Answer:
The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for introducing fluorine. However, it is notoriously exothermic and can be dangerous if not properly controlled.[22]
-
Exothermic Decomposition: The primary hazard is the potential for a thermal runaway reaction during the decomposition of the diazonium salt, which can lead to a rapid increase in temperature and pressure.[22]
-
Toxicity of Reagents: Reagents such as hydrogen fluoride (HF) or its derivatives are extremely corrosive and toxic and require specialized handling procedures.[22]
-
Alternative Fluorination Methods: Due to these hazards, alternative methods for fluoropyridine synthesis are often preferred:
-
Nucleophilic Aromatic Substitution (SNAr): Displacing a good leaving group, such as a chloro or nitro group, with a fluoride source is a common and often safer alternative.[22][23]
-
Pyridine N-Oxide Chemistry: A modern approach involves the conversion of pyridine N-oxides to 2-pyridyltrialkylammonium salts, which can then be displaced by fluoride. This method is efficient, metal-free, and uses inexpensive reagents.[24]
-
III. FAQs: Other Halogenation Strategies
Beyond direct halogenation and Sandmeyer reactions, other methods offer unique selectivities and functional group compatibilities.
Question 6: I need to halogenate a pyridine at the 4-position, but common methods favor the 2- or 3-position. What strategies can I use to achieve 4-halogenation?
Answer:
Achieving selective halogenation at the 4-position of the pyridine ring can be challenging. However, several strategies have been developed to address this:
-
Phosphonium Salt Strategy: A novel and effective method involves the installation of a heterocyclic phosphine at the 4-position to form a phosphonium salt. This salt can then be displaced by a halide nucleophile.[2][3] This two-step process is applicable to a broad range of unactivated pyridines and is even suitable for late-stage functionalization of complex molecules.[2][3]
-
Pyridine N-Oxide with Nitration: A multi-step sequence can be employed where pyridine N-oxide is first nitrated at the 4-position. The nitro group can then be reduced to an amine, which is subsequently converted to a halide via a Sandmeyer reaction.
-
Directed Metalation: In some cases, directing groups on the pyridine ring can facilitate metalation at the 4-position, followed by quenching with a halogen source.
Reaction Scheme: 4-Halogenation via Phosphonium Salt
Caption: General workflow for 4-halogenation of pyridines.
Question 7: I am performing a lithiation-halogenation reaction on a substituted pyridine, but I am getting poor yields and side reactions. How can I optimize this process?
Answer:
Lithiation-halogenation is a powerful tool for regioselective functionalization, but it is sensitive to reaction conditions.
-
Temperature: These reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.
-
Base Selection: The choice of lithium base (e.g., n-BuLi, LDA) is critical and depends on the acidity of the proton to be removed and the presence of other functional groups.[25]
-
Solvent Effects: The solvent system can significantly influence the reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used.
-
Halogenating Agent: The choice of halogen source (e.g., Br₂, I₂, C₂Cl₆) can affect the efficiency of the quenching step.
-
Transmetalation: In some cases, transmetalating the lithiated pyridine with another metal, such as zinc or magnesium, can improve the outcome of the subsequent coupling with a halogen source.[26]
Table 1: Common Issues and Solutions in Lithiation-Halogenation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Insufficiently strong base; Reaction temperature too high. | Use a stronger base (e.g., s-BuLi); Ensure rigorous temperature control at -78°C or lower. |
| Poor Regioselectivity | Incorrect choice of base; Steric hindrance. | Screen different lithium bases (n-BuLi, LDA, TMP-bases); Consider a different synthetic route if sterics are prohibitive.[25] |
| Side Reactions (e.g., addition of base to the ring) | Reaction temperature too high; Highly reactive base. | Maintain very low temperatures; Use a less nucleophilic base like LDA. |
| Decomposition of Intermediate | Lithiated species is unstable at the reaction temperature. | Perform the reaction at the lowest possible temperature and quench quickly after formation of the organolithium. |
IV. References
-
Wang, D., Désaubry, L., Li, G., & Zheng, S. (n.d.). Regioselective C2‐halogenation of pyridine N‐oxides. ResearchGate. Available at: [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Available at: [Link]
-
Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-51. Available at: [Link]
-
Trécourt, F., Marsais, F., Güngör, T., & Quéguiner, G. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (9), 2409-2415. Available at: [Link]
-
ResearchGate. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Kim, J. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(19), 3564. Available at: [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Available at: [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Wikipedia. Available at: [Link]
-
(n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. Available at: [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]
-
Reddit. (2022). 4-FluoroPyridine Synthesis. r/chemhelp. Available at: [Link]
-
National Toxicology Program. (1996). 2-Chloropyridine. National Toxicology Program. Available at: [Link]
-
Chen, Y. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. SciSpace. Available at: [Link]
-
Hartwig, J. F., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10766-10773. Available at: [Link]
-
Lee, H., & Kim, S. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 31(16), 2543-2546. Available at: [Link]
-
Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine. Google Patents. Available at:
-
Royal Society of Chemistry. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science. Available at: [Link]
-
University of Cambridge. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Apollo - University of Cambridge Repository. Available at: [Link]
-
Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3694-3697. Available at: [Link]
-
Szostak, M., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(18), 3291. Available at: [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9419-9427. Available at: [Link]
-
ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest. Available at: [Link]
-
OSTI.GOV. (1979). Reactions of halogen-pyridine systems. OSTI.GOV. Available at: [Link]
-
Galli, C. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 7(53), 33359-33377. Available at: [Link]
-
American Chemical Society. (2020). Optimization of Organolithium Reactions. ACS Publications. Available at: [Link]
-
Jiao Research Group. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. Available at: [Link]
-
GeeksforGeeks. (2023). Sandmeyer Reaction. GeeksforGeeks. Available at: [Link]
-
TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation?. TutorChase. Available at: [Link]
-
Reddit. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. Available at: [Link]
-
Hartwig, J. F., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10766-10773. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Semantic Scholar. (n.d.). Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. Semantic Scholar. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Dunn 2011 Pyridine Catalyzed Halogenation of Aromatic Compounds I Bromination. Scribd. Available at: [Link]
-
American Chemical Society. (2022). 2 approaches to new pyridines. ACS Publications. Available at: [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015) | Ying Chen | 42 Citations [scispace.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chempanda.com [chempanda.com]
- 13. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 19. tutorchase.com [tutorchase.com]
- 20. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 21. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. znaturforsch.com [znaturforsch.com]
- 26. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Degradation of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Last Updated: 2026-01-20
Introduction
Welcome to the technical support guide for researchers investigating the degradation pathways of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. This molecule's complex structure, featuring a chlorinated pyridine ring linked to a chlorophenyl group, presents a unique challenge for degradation studies. As a novel compound, its specific degradation pathways are not yet extensively documented in scientific literature.
This guide is designed to provide you with a comprehensive starting point for your research. Leveraging established principles from the degradation of analogous structures, we will explore predicted metabolic routes, offer troubleshooting advice for common experimental hurdles, and answer frequently asked questions. Our goal is to equip you with the foundational knowledge and practical tools to confidently design and execute your experiments.
Predicted Degradation Pathways
Based on the known microbial and chemical degradation of pyridine, chlorobenzene, and their derivatives, we can hypothesize several potential initial degradation steps for this compound. The degradation is likely to be initiated by enzymatic action in biological systems or by abiotic factors such as photolysis.
Biotic Degradation (Microbial/Enzymatic)
Microbial degradation of pyridine and its derivatives often commences with hydroxylation, followed by ring cleavage, a process frequently catalyzed by monooxygenase or dioxygenase enzymes.[1][2][3][4][5][6][7] Similarly, the aerobic breakdown of chlorobenzenes typically starts with an oxygenase-mediated formation of chlorocatechols.[8][9][10]
Given these precedents, two primary initial biotic pathways are predicted:
-
Hydroxylation of the Pyridine Ring: This is a common initial step in the microbial degradation of many pyridine compounds.[1][11][12][13][14][15] The introduction of a hydroxyl group can activate the ring for subsequent cleavage.
-
Hydroxylation of the Phenyl Ring: Aromatic hydroxylation is a well-established metabolic route for many xenobiotics.[4][7][16] The unsubstituted positions on the chlorophenyl ring are likely targets for microbial oxygenases.
Following initial hydroxylation, further oxidation and ring cleavage would lead to the formation of smaller, more readily metabolizable intermediates.
Caption: Predicted initial biotic degradation pathways for this compound.
Abiotic Degradation
Abiotic degradation, particularly photolysis, is a significant pathway for chlorinated aromatic compounds.[17][18][19]
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the cleavage of the C-Cl bonds or the breakdown of the aromatic rings. This process can be direct or sensitized by other molecules in the environment.
-
Reductive Dechlorination: Under anaerobic conditions, abiotic reductive dechlorination can occur, mediated by reactive iron minerals.[20][21]
Troubleshooting Guide
Q1: My parent compound is not degrading in my microbial culture. What are some potential reasons and how can I troubleshoot this?
A1: Several factors could contribute to a lack of degradation. Consider the following:
-
Microbial Strain Selection: The microorganisms you are using may not possess the necessary enzymatic machinery to attack this specific compound. It is recommended to use a mixed microbial consortium from a site with a history of contamination with chlorinated aromatics or to screen a variety of individual strains known for degrading related compounds.
-
Toxicity: The parent compound or an early metabolite may be toxic to the microorganisms at the concentration you are using. Try running a dose-response experiment with a range of concentrations to determine the minimum inhibitory concentration (MIC).
-
Acclimation Period: Microorganisms may require a period of acclimation to induce the expression of the necessary degradative enzymes. Ensure your incubation time is sufficient (days to weeks).
-
Nutrient and Cofactor Limitation: Degradation pathways, particularly those involving oxygenases, require specific cofactors (e.g., NADH, FAD) and optimal nutrient conditions (carbon, nitrogen, phosphorus).[1] Ensure your medium is not limiting for microbial activity.
-
Oxygen Availability: Aerobic degradation pathways are dependent on the presence of oxygen.[11][22] Ensure adequate aeration of your cultures. For anaerobic studies, rigorously exclude oxygen.
Q2: I am observing multiple unknown peaks in my LC-MS/GC-MS analysis. How can I approach their identification?
A2: Identifying unknown metabolites is a common challenge. Here is a systematic approach:
-
Control Samples: Always run abiotic controls (sterile medium with the compound) and biotic controls (microbial culture without the compound) to differentiate between metabolites and media components or abiotic breakdown products.
-
Mass-to-Charge Ratio (m/z): Analyze the m/z of the unknown peaks.
-
An increase of 16 amu could indicate a hydroxylation event.
-
A decrease of 34 amu (Cl - H) could suggest dechlorination.
-
A decrease of 44 amu would point towards decarboxylation.
-
-
Isotope Pattern: The presence of one or two chlorine atoms in your parent molecule gives it a characteristic isotopic pattern (M, M+2, M+4). Look for this pattern in your potential metabolite peaks to confirm the number of chlorine atoms they contain.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peaks. The fragmentation pattern can provide structural information. For example, the loss of a CO2 fragment (44 amu) from a carboxylic acid is a common fragmentation pathway.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to predict the elemental composition of your unknown metabolites.
Q3: How can I confirm that the degradation I am observing is biotic and not due to abiotic factors like photolysis or hydrolysis?
A3: This is a critical experimental control.
-
Sterile Controls: The most important control is a sterile, autoclaved sample containing your medium and the target compound, incubated under the exact same conditions (light, temperature, agitation) as your inoculated samples. Any loss of the parent compound in this control is attributable to abiotic processes.
-
Light Exclusion: To specifically test for photodegradation, run a parallel experiment where the culture flasks are wrapped in aluminum foil to exclude light. If degradation is significantly lower in the dark, photolysis is a contributing factor.
-
Heat-Killed Controls: As an alternative to autoclaving, which can alter media components, you can use a heat-killed microbial inoculum. This will contain the microbial biomass but no active enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely initial enzymatic attacks on the this compound molecule?
A1: Based on analogous compounds, the most probable initial attacks are hydroxylation of either the pyridine or the phenyl ring.[4][7][8][11] Dioxygenase and monooxygenase enzymes are the most likely candidates for catalyzing these reactions.[1][2][3][5] These enzymes introduce one or two hydroxyl groups, which increases the water solubility of the compound and prepares it for subsequent ring cleavage.
Q2: Which analytical techniques are most suitable for studying the degradation of this compound and its metabolites?
A2: A combination of chromatographic and spectrometric techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection: LC-MS is a powerful tool for separating the parent compound from its more polar metabolites and providing mass information for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile compounds.[23][24] Derivatization of polar metabolites (e.g., silylation) may be necessary to make them amenable to GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated and purified metabolites, 1D and 2D NMR techniques are invaluable.
Q3: Is decarboxylation a likely degradation step?
A3: Yes, decarboxylation is a plausible step. Pyridine-3-carboxylic acids are a class of compounds that can undergo decarboxylation, although this is often more facile for pyridine-2-carboxylic acids.[25][26][27][28][29] This reaction could occur either enzymatically or abiotically under certain pH and temperature conditions. The loss of the carboxylic acid group would significantly alter the polarity and reactivity of the molecule.
Q4: What are the expected challenges in identifying the complete degradation pathway?
A4: The primary challenges include:
-
Transient Intermediates: Many metabolic intermediates are transient and do not accumulate to high concentrations, making their detection and identification difficult.
-
Complex Mixtures: Degradation often results in a complex mixture of products, requiring sophisticated analytical separation and identification techniques.
-
Lack of Commercial Standards: As this is a novel compound, commercial standards for its potential metabolites will likely be unavailable. This necessitates either chemical synthesis of predicted metabolites or reliance on spectroscopic and spectrometric data for structural elucidation.
-
Multiple Competing Pathways: It is possible that multiple degradation pathways occur simultaneously, further complicating the analysis of the resulting product mixture.
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
This protocol provides a general framework for assessing the aerobic biodegradation of the target compound by a mixed microbial culture.
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals and a nitrogen source, but no carbon source.
-
Prepare Inoculum: Obtain a mixed microbial culture from a relevant environmental source (e.g., soil contaminated with chlorinated aromatics). Acclimate the culture by gradually introducing the target compound at sub-lethal concentrations over several weeks.
-
Set up Experimental Flasks:
-
Test Flasks: In sterile flasks, combine BSM, the acclimated microbial inoculum, and the target compound (dissolved in a minimal amount of a suitable solvent like DMSO) to a final working concentration (e.g., 10-50 mg/L).
-
Sterile Control: Combine BSM and the target compound. Sterilize by autoclaving or filtration.
-
Inoculum Control: Combine BSM and the microbial inoculum.
-
-
Incubation: Incubate all flasks on an orbital shaker at a controlled temperature (e.g., 25-30°C) with access to light (unless testing for photodegradation).
-
Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), aseptically remove aliquots from each flask for analysis.
-
Sample Preparation and Analysis:
-
Centrifuge the samples to remove microbial biomass.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS.
-
Acidify a portion of the sample and extract with an organic solvent (e.g., ethyl acetate) for GC-MS analysis (with or without derivatization).
-
Caption: General experimental workflow for studying microbial degradation.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Collect Sample: Withdraw 1 mL of culture from the experimental flask.
-
Remove Biomass: Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Protein Precipitation (Optional but Recommended): If the medium is rich in proteins, add an equal volume of ice-cold acetonitrile or methanol. Vortex and centrifuge again at 10,000 x g for 10 minutes.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze: Analyze immediately by LC-MS or store at -20°C.
Data Summary
When analyzing your data, it is useful to create a table to track potential metabolites.
| Retention Time (min) | m/z of [M-H] | Predicted Elemental Composition (from HRMS) | Proposed Structure | Key MS/MS Fragments (m/z) | Present in Biotic Samples? | Present in Abiotic Controls? |
| e.g., 12.5 | 280.98 | C12H6Cl2NO2 | Parent Compound | 236.9 (loss of CO2) | Yes | Yes |
| e.g., 10.2 | 296.98 | C12H6Cl2NO3 | Hydroxylated Metabolite | 252.9 (loss of CO2) | Yes | No |
| e.g., 11.8 | 236.99 | C11H6Cl2N | Decarboxylated Metabolite | N/A | Yes | Possible |
References
-
Biodegradation of Pyridine and Pyridine Derivatives by Soil and Subsurface Microorganisms. International Journal of Environmental Analytical Chemistry. [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
-
Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed Central (PMC). [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
-
Biodegradation of pyridine derivatives in soil suspensions. Oxford Academic. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
-
Enzymatic hydroxylation of aromatic compounds. PubMed. [Link]
-
Microbial Models of Mammalian Metabolism: Aromatic Hydroxylation of Isomeric Xylenes. PubMed Central (PMC). [Link]
-
Aromatic Ring Hydroxylating Dioxygenases. ResearchGate. [Link]
-
Chlorobenzene Degradation Pathway. Eawag-BBD. [Link]
-
Chlorinated Benzenes. Microbial Insights. [Link]
-
Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. PubMed. [Link]
- Aromatic Ring Hydroxyl
-
Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]
-
Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PubMed. [Link]
-
[Screening of Chlorobenzene-Degrading Bacterium and Purification of Its Degradation Enzyme]. PubMed. [Link]
-
Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Taylor & Francis Online. [Link]
-
Hammick reaction. Wikipedia. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central (PMC). [Link]
-
Microbial degradation of chlorinated benzenes. PubMed. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]
-
Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. ResearchGate. [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]
-
Biocatalytic degradation of environmental endocrine disruptor chlorobenzene via surfactant-optimized laccase-mediator system. PubMed Central (PMC). [Link]
-
Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed. [Link]
-
Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central (PMC). [Link]
-
Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. [Link]
-
Study On Biochemical Treatment Of Pyridine Carboxylic Acid Wastewater. Globe Thesis. [Link]
-
Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways. ResearchGate. [Link]
-
Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules. ResearchGate. [Link]
-
[Analytical method to identify and quantitate residues of aromatic polychlorinated hydrocarbons (author's transl)]. PubMed. [Link]
-
Metabolism of 4-chlorobiphenyl by lichens. PubMed. [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Review of Abiotic Degradation of Chlorinated Solvents by Reactive Iron Minerals in Aquifers. ResearchGate. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
On the metabolism of haloperidol. PubMed. [Link]
-
Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. SpringerLink. [Link]
-
Abiotic degradation of chlorinated ethanes and ethenes in water. PubMed. [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
Sources
- 1. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic Ring Hydroxylating Dioxygenases | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 9. microbe.com [microbe.com]
- 10. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Microbial Models of Mammalian Metabolism: Aromatic Hydroxylation of Isomeric Xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Abiotic degradation of chlorinated ethanes and ethenes in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. [Analytical method to identify and quantitate residues of aromatic polychlorinated hydrocarbons (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Hammick reaction - Wikipedia [en.wikipedia.org]
- 28. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate. As a key building block in the development of pharmaceuticals and other advanced materials, achieving high purity is paramount.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into common challenges. We will explore the causality behind impurity formation and offer robust, validated strategies to mitigate these issues, ensuring the integrity and success of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis Strategy & Challenges
This section addresses high-level questions regarding the synthesis and the primary obstacles to achieving high purity.
Q1: What is a common and effective synthetic route for this compound?
A common and reliable strategy involves a multi-step process that first constructs the substituted pyridine ring with a nitrile group at the C-3 position, followed by a final hydrolysis step to yield the carboxylic acid. A representative pathway proceeds as follows:
-
Condensation/Cyclization: A multi-component reaction, often a variation of the Hantzsch or Guareschi pyridine synthesis, is used. This typically involves the condensation of an activated methylene compound, an enamine or enone derived from 4-chloroacetophenone, and a cyanating agent to form the 2-hydroxy-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile intermediate.
-
Chlorination/Aromatization: The intermediate is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step serves a dual purpose: it converts the hydroxyl and oxo groups to chloro groups and drives the aromatization of the pyridine ring to yield 6-chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile.
-
Hydrolysis: The final and most critical step for purity is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) using either strong acid or base.[3][4]
This route is favored for its use of readily available starting materials and its convergent nature. However, each step presents unique challenges for impurity control.
Q2: What are the most common classes of impurities I should anticipate?
Impurities in this synthesis can be broadly categorized into three main types. Understanding these categories is the first step toward effective troubleshooting.
| Impurity Class | Description | Common Examples |
| Process-Related Impurities | Species formed from incomplete reactions or side reactions of intermediates or the final product. | 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxamide ; 6-Hydroxy -4-(4-chlorophenyl)pyridine-3-carboxylic acid (Pyridone form) |
| Starting Material Impurities | Impurities present in the initial reagents that carry through the synthesis. | Isomers of chlorophenylacetophenone; Dichloroacetophenone |
| Degradation Products | Impurities formed by the breakdown of the final product during work-up or storage.[5] | Decarboxylation product: 2-Chloro-4-(4-chlorophenyl)pyridine |
Q3: Why is stringent temperature control so critical during the chlorination/aromatization step?
The reaction with phosphorus oxychloride (POCl₃) is highly exothermic and can lead to several side products if not carefully controlled.
-
Causality: At elevated temperatures, POCl₃ can cause non-specific charring and polymerization of the organic materials, leading to a complex mixture of tar-like impurities that are difficult to remove. Furthermore, excessive heat can promote over-chlorination at other positions on the pyridine or phenyl rings, resulting in hard-to-separate, structurally similar impurities.
-
Best Practice: The reaction should be initiated at a low temperature (e.g., 0-5 °C) with slow, portion-wise addition of the substrate to the POCl₃. After the initial exothermic phase, the reaction mixture should be gently heated to reflux to ensure the reaction goes to completion without runaway side reactions.
Part 2: Troubleshooting Guide - Specific Impurity Issues & Solutions
This section provides detailed, question-and-answer troubleshooting for the most prevalent impurity challenges encountered during this synthesis.
Issue 1: My final product is contaminated with the amide intermediate, 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxamide. How do I resolve this?
This is the most common process-related impurity and arises from the incomplete hydrolysis of the nitrile precursor. The amide is an intermediate in both acidic and basic hydrolysis pathways.[4][6] Driving the reaction to the carboxylic acid requires forcing conditions because the amide itself is quite stable.
Answer: To ensure complete conversion, you must optimize the hydrolysis conditions. Both acidic and basic hydrolysis can be effective, but they have different advantages and potential side reactions to consider.
Under both acidic and basic conditions, the hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second stage is often slower and requires more energy. In acidic conditions, the amide is protonated, making the carbonyl carbon more electrophilic for water to attack. In basic conditions, hydroxide directly attacks the carbonyl carbon. Both pathways require significant thermal energy to overcome the activation barrier.[7][8]
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Concentrated H₂SO₄ or HCl in H₂O/AcOH | 10-20% NaOH or KOH in H₂O/Ethanol |
| Temperature | 100-120 °C (Reflux) | 100-110 °C (Reflux) |
| Typical Time | 12-24 hours | 8-16 hours |
| Pros | Avoids formation of the 6-hydroxy by-product. The product precipitates upon cooling/dilution. | Often faster. Can be monitored by the cessation of ammonia evolution.[3] |
| Cons | Risk of decarboxylation at very high temperatures. More corrosive. | High risk of forming the 6-hydroxy (pyridone) impurity via nucleophilic substitution. |
-
Setup: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 6-chloro-4-(4-chlorophenyl)pyridine-3-carbonitrile.
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. Use approximately 10 mL of acid mixture per gram of nitrile.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the amide intermediate is consumed (typically 12-24 hours).
-
Work-up: Allow the mixture to cool to room temperature, then pour it slowly onto crushed ice. The carboxylic acid product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 6-7), and dry under vacuum.
Issue 2: I am observing a significant amount of the 6-hydroxy (pyridone) by-product. What causes this and how can it be prevented?
The formation of 6-hydroxy-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a classic example of nucleophilic aromatic substitution (SNAr). The chloro group at the 6-position of the pyridine ring is activated towards displacement by nucleophiles.
Answer: This impurity is almost exclusively formed under basic conditions, particularly during basic hydrolysis or a basic work-up. The hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride ion.
-
Causality: The electron-withdrawing nitrogen atom in the pyridine ring, along with the carboxylic acid group, makes the C-6 position electron-deficient and thus highly susceptible to nucleophilic attack.
-
Prevention Strategy:
-
Favor Acidic Hydrolysis: The most effective way to prevent this side reaction is to use the acidic hydrolysis protocol described in Issue 1 . In an acidic medium, the concentration of the hydroxide nucleophile is negligible.
-
Careful pH Control During Work-up: If you must use basic hydrolysis, the work-up is critical. When acidifying the reaction mixture to precipitate the product, do not linger at neutral or slightly basic pH. Acidify rapidly with a strong acid (e.g., concentrated HCl) to a pH of 2-3 while ensuring the solution remains cool (0-10 °C) to minimize the residence time where the SNAr reaction can occur.
-
Issue 3: My analytical data suggests the presence of an isomer. How can I improve regioselectivity?
Isomeric impurities typically arise from a lack of regiocontrol during the initial ring-forming cyclization step. For instance, if a non-symmetrical intermediate is used, it may cyclize in two different ways, leading to positional isomers.
Answer: The key to preventing isomeric impurities lies in the careful design of the initial cyclization reaction to favor a single constitutional isomer.
-
Causality: The regiochemical outcome of many pyridine syntheses is dictated by the relative electrophilicity and nucleophilicity of the reacting centers in the acyclic precursors.[9][10] For example, in a reaction involving an enamine and a β-keto-cyanide derivative, the cyclization pathway can be controlled by the specific substituents on the reactants.
-
Mitigation Strategy:
-
Reactant Choice: Use starting materials that are sterically or electronically biased to react in a specific orientation. For example, using a bulky group on one of the reactants can sterically hinder the undesired cyclization pathway.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic) and solvent can influence the transition state energies of the competing pathways. It is often necessary to screen different conditions to find the optimal set for high regioselectivity.
-
Caption: Controlling cyclization pathways to prevent isomeric impurities.
Issue 4: How can I effectively purify the final product to remove polar impurities like the pyridone by-product or residual amide?
The final product is a crystalline solid with an acidic carboxylic acid group. These properties can be exploited for effective purification.
Answer: A two-pronged approach of pH-mediated extraction followed by recrystallization is highly effective.
This technique leverages the acidic nature of your product to separate it from neutral or less acidic/basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash: Extract the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate). The desired carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities (like the amide intermediate) will remain in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer containing the neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is ~2. The pure carboxylic acid will precipitate out.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry.
Caption: Workflow for purification via pH-mediated extraction.
After extraction, recrystallization can further enhance purity, especially for removing impurities with similar acidity, like the pyridone by-product.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the product in hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly.
-
Acetic Acid/Water: Acetic acid is an excellent solvent for this class of compounds. Dissolve in hot glacial acetic acid, add water, and cool.
-
Dioxane or Tetrahydrofuran (THF): Can be used as the primary solvent, with a non-polar co-solvent like heptane added to induce crystallization.
-
References
-
Vertex AI Search Result[7] Nitrile to Acid - Common Conditions. Available at:
-
Vertex AI Search Result[6] Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at:
-
Vertex AI Search Result[8] Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. Available at:
-
Vertex AI Search Result[3] hydrolysis of nitriles - Chemguide. Available at:
-
Vertex AI Search Result[4] Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid - OrgoSolver. Available at:
-
Vertex AI Search Result[9] Pyridine synthesis - Organic Chemistry Portal. Available at:
-
Vertex AI Search Result[10] Pyridine Synthesis: Cliff Notes - Baran Lab. Available at:
-
Vertex AI Search Result[1] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. Available at:
-
Vertex AI Search Result[5] Impurities in Pharmaceuticals- A Review. - SciSpace. Available at:
-
Vertex AI Search Result[2] 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid - Benchchem. Available at:
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid|RUO [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. orgosolver.com [orgosolver.com]
- 5. scispace.com [scispace.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
Technical Support Center: Optimizing Pyridine Derivative Synthesis Through Precise Temperature Management
Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical role of temperature in the successful synthesis of pyridine derivatives. Our guidance is grounded in established chemical principles and field-proven expertise to ensure the scientific integrity and reproducibility of your work.
The Critical Role of Temperature in Pyridine Synthesis
Temperature is a paramount parameter in the synthesis of pyridine derivatives. It directly influences reaction kinetics, product selectivity, yield, and purity. Improper temperature control can lead to a cascade of undesirable outcomes, including the formation of side products, decomposition of starting materials or products, and even hazardous reaction runaways.[1] This guide will equip you with the knowledge to navigate these challenges and achieve optimal results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature management in key pyridine synthesis methodologies.
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. How can I improve it by adjusting the temperature?
A1: Low yields in the Hantzsch synthesis are a frequent issue and often linked to suboptimal reaction conditions.[2] While traditionally conducted under reflux, this may not always be the most efficient approach.
-
Expert Insight: The initial condensation and subsequent cyclization steps of the Hantzsch reaction have different optimal temperature requirements. A one-size-fits-all high temperature can promote side reactions.
-
Troubleshooting:
-
Staged Temperature Profile: Consider a lower initial temperature (e.g., room temperature to 50 °C) to facilitate the initial Knoevenagel condensation and Michael addition steps, followed by a gradual increase in temperature to drive the cyclization and dehydration.[1]
-
Catalyst-Dependent Temperature: The choice of catalyst can significantly alter the required temperature. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can lead to high yields at room temperature.[2] Solvent-free conditions with γ-Al2O3 nanoparticles may require around 90°C for optimal results.[2]
-
Microwave Synthesis: Microwave-assisted synthesis offers rapid and uniform heating, often leading to significantly reduced reaction times and improved yields at temperatures around 120-140°C.[3][4][5]
-
Q2: I am observing significant byproduct formation in my Chichibabin pyridine synthesis. Could temperature be the cause?
A2: Yes, temperature is a critical factor in the Chichibabin synthesis, which typically requires high temperatures (350–500 °C) when conducted in the gas phase over a solid catalyst.[6]
-
Expert Insight: At these elevated temperatures, various side reactions, such as aldol condensations and polymerizations of the starting aldehydes and ketones, can compete with the desired cyclization, leading to a complex mixture of products.[6]
-
Troubleshooting:
-
Catalyst Optimization: The choice of catalyst (e.g., modified alumina or silica) is crucial and its activity is highly temperature-dependent.[6] Ensure the catalyst is appropriate for the intended temperature range.
-
Flow Rate Control (Gas Phase): In a gas-phase setup, the residence time of the reactants over the catalyst bed is critical. Adjusting the flow rate can help optimize the conversion to the desired pyridine derivative while minimizing over-reaction or decomposition.
-
Alternative Conditions: Some modifications of the Chichibabin synthesis can be performed at lower temperatures. For instance, using Pr(OTf)3 as a catalyst has been shown to promote the reaction in an aqueous medium at room temperature.[7]
-
Q3: My Bohlmann-Rahtz pyridine synthesis is not proceeding to completion. Should I simply increase the temperature?
A3: While the Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, indiscriminately increasing the temperature can lead to decomposition of the starting materials or the dienone intermediate.[2][8]
-
Expert Insight: The key is to facilitate the cyclodehydration without resorting to excessively harsh conditions.
-
Troubleshooting:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnBr2) can significantly lower the temperature required for cyclodehydration.[9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation has proven highly effective for the Bohlmann-Rahtz synthesis, enabling the reaction to be completed in a single step at around 170°C in a much shorter timeframe compared to conventional heating.[8][9] This rapid heating minimizes the time reactants are exposed to high temperatures, thereby reducing degradation.
-
Q4: How can temperature control influence the regioselectivity of my pyridine synthesis?
A4: Temperature can be a powerful tool to control regioselectivity in certain pyridine syntheses by favoring one reaction pathway over another.
-
Expert Insight: In a novel one-pot synthesis of substituted pyridines from 1,1-bisalkylthio-1,4-pentanedienes and ammonium acetate, the reaction temperature dictates the final product.[11]
-
Practical Implication: This demonstrates that a thorough understanding of the reaction mechanism, coupled with precise temperature control, can be leveraged to selectively synthesize a desired regioisomer.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common temperature-related issues in pyridine synthesis.
| Symptom | Possible Cause | Recommended Action |
| Low or No Product Yield | Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.[12] | 1. Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., in 10-20 °C increments) to identify the optimal condition. 2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress at different temperatures.[12] 3. Literature Review: Consult the literature for analogous reactions to determine a suitable starting temperature range. |
| Formation of Multiple Side Products | Excessive Temperature: High temperatures can provide the activation energy for competing side reactions.[13] | 1. Lower the Reaction Temperature: This can help to favor the desired reaction pathway, which may have a lower activation energy.[13] 2. Gradual Addition of Reagents: For exothermic reactions, adding one of the reactants slowly can help to maintain a stable temperature and prevent localized overheating.[14] |
| Reaction Exotherm/Runaway | Poor Heat Dissipation: The heat generated by the reaction is not being removed effectively, leading to a rapid and uncontrolled increase in temperature.[1] | 1. Ensure Adequate Cooling: Use an ice bath, cryostat, or a well-calibrated reactor cooling system.[14] 2. Increase Solvent Volume: A larger volume of solvent can act as a heat sink.[1] 3. Slow Reagent Addition: As mentioned above, this is a critical control parameter for exothermic reactions.[14] |
| Inconsistent Results Between Batches | Inaccurate Temperature Monitoring/Control: The temperature may not be consistent from one experiment to the next. | 1. Calibrate Thermocouple/Thermometer: Ensure your temperature measurement device is accurate. 2. Position of the Probe: Place the temperature probe in the reaction mixture, not in the heating bath, for an accurate reading of the internal temperature.[14] 3. Consistent Stirring: Ensure efficient and consistent stirring to avoid temperature gradients within the reaction mixture. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Setup for a Temperature-Controlled Reaction
-
Select Appropriate Glassware: Choose a round-bottom flask of a suitable size to ensure the reaction mixture does not exceed two-thirds of its volume.
-
Set up Heating/Cooling Bath:
-
For sub-ambient temperatures, use an ice-water bath (0 °C), an ice-salt bath (down to -20 °C), or a cryostat for precise control.
-
For elevated temperatures, use a silicone oil bath or a heating mantle connected to a temperature controller.
-
-
Insert Temperature Probe: Place a calibrated thermometer or thermocouple directly into the reaction mixture, ensuring the tip is submerged but not touching the sides of theflask.
-
Ensure Efficient Stirring: Use a magnetic stir bar and stir plate or an overhead stirrer for viscous mixtures to maintain a uniform temperature throughout the reaction.
-
Secure the Setup: Use clamps to securely fasten the flask in the bath and attach a condenser if refluxing.
Protocol 2: Managing Exothermic Reactions
-
Initial Cooling: Pre-cool the reaction vessel containing the initial reactants to a temperature below the anticipated reaction temperature (e.g., 0-5 °C).[14]
-
Controlled Addition: Add the final reactant dropwise via an addition funnel.[14]
-
Continuous Monitoring: Carefully monitor the internal temperature throughout the addition. If the temperature rises too quickly, pause the addition until it stabilizes.[14]
-
Maintain Cooling: Keep the cooling bath in place for a period after the addition is complete to manage any delayed exotherm.
-
Gradual Warming: Allow the reaction to slowly warm to the desired reaction temperature (e.g., room temperature) and stir for the remainder of the reaction time.[14]
Visualizing Temperature Effects and Workflows
References
- Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Temperature-Controlled Synthesis of Substituted Pyridine Derivatives via the [5C + 1N] Annulation of 1,1-Bisalkylthio-1,4-pentanedienes and Ammonium Acetate.
- Organic-chemistry.org. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions.
- ResearchGate. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Benchchem. (n.d.). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- PMC - NIH. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
- Wikipedia. (n.d.). Chichibabin pyridine synthesis.
- PMC - NIH. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine.
- ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese.
- ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review.
- ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- PMC - NIH. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- Wikipedia. (n.d.). Pyridine.
- Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
- RSC Publishing. (2018). Pr(OTf)3-promoted Chichibabin pyridine synthesis of isodesmosine in H2O/MeOH.
- PMC - NIH. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
- PMC - NIH. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence.
- ResearchGate. (n.d.). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
- Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis.
- University of Babylon. (n.d.). Pyridines.
- NIH. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties.
- Chemistry Notes. (2022). Chichibabin pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- RSC Publishing. (2020). Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes.
- IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.
- ResearchGate. (n.d.). Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
- ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for the Synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Introduction: Welcome to the technical support guide for the synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. This molecule, a substituted 4-arylpyridine, is a crucial scaffold in medicinal chemistry and materials science. Its synthesis, however, presents distinct challenges, primarily centered on the selective and efficient formation of the C4-aryl bond. The choice of catalyst is not merely a procedural step but the cornerstone of a successful synthesis, dictating yield, purity, and scalability. This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to navigate the complexities of catalyst selection for this specific transformation.
Part 1: Fundamentals of the Catalytic System
This section breaks down the essential components of the catalytic system, explaining the causality behind their selection. The most robust and versatile method for this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
Q1: What is the fundamental catalytic reaction for this synthesis, and what are its core components?
A: The Suzuki-Miyaura cross-coupling is the industry-standard method for forming the key C-C bond in your target molecule.[1][2] It involves the reaction of a pyridine-based halide or triflate with an arylboronic acid or its ester derivative. A successful reaction depends on the synergy between four key components:
-
Palladium Precatalyst: The source of the active Pd(0) catalyst that drives the reaction.
-
Ligand: A molecule that binds to the palladium center, modulating its stability, reactivity, and selectivity.
-
Base: An essential activator for the boronic acid partner, facilitating the crucial transmetalation step.[2]
-
Solvent: The medium that dissolves reactants and influences reaction kinetics and catalyst stability.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Core components of a Suzuki-Miyaura catalytic system.
Q2: Why is the choice of ligand so critical?
A: The ligand is arguably the most powerful variable for optimizing a cross-coupling reaction. It directly influences the electronic properties and steric environment of the palladium center. For the synthesis of a polysubstituted pyridine, the ligand is responsible for:
-
Preventing Catalyst Decomposition: Stabilizing the Pd(0) species to maintain catalytic activity throughout the reaction.
-
Promoting Oxidative Addition: Facilitating the initial, often rate-limiting, step where the palladium inserts into the pyridine-halide bond.
-
Controlling Regioselectivity: In substrates with multiple halide leaving groups (e.g., a dichloropyridine precursor), the ligand's steric bulk can direct the palladium catalyst to a specific position, which is a critical challenge in this synthesis.[3][4][5]
-
Enhancing Reductive Elimination: Speeding up the final step to release the desired product and regenerate the active catalyst.
Part 2: FAQs for Catalyst Selection & Optimization
This section addresses common questions encountered when setting up the synthesis for this compound.
Q3: What are the most logical starting materials for this synthesis via Suzuki coupling?
A: The most direct approach involves coupling a precursor containing the 6-chloro-pyridine-3-carboxylic acid core with a (4-chlorophenyl)boronic acid reagent. A highly effective and common precursor is a dihalopyridine derivative, such as 2,6-dichloro-4-iodopyridine-3-carboxylic acid ester or 2,4,6-trichloropyridine-3-carboxylic acid ester . The differing reactivity of the halides (I > Br > Cl) allows for selective coupling at the C4 position. Recent literature highlights the direct C-4 selective coupling of 2,4-dichloropyridines, which is a more atom-economical but challenging approach.[3][4]
Q4: I am starting my catalyst screen. Which palladium precatalyst and ligands should I prioritize?
A: For initial screening, it is best to use a combination of common, air-stable palladium sources and a diverse set of ligands.
-
Recommended Precatalysts:
-
Pd(OAc)₂ (Palladium(II) Acetate): Cost-effective and widely used, but requires in-situ reduction to active Pd(0).
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A direct source of Pd(0), often showing higher activity.[6]
-
[Pd(allyl)Cl]₂: Another stable precursor that readily forms active Pd(0) species.
-
-
Priority Ligands for Screening:
-
Simple Phosphines (for baseline): PPh₃ (Triphenylphosphine), P(tBu)₃ (Tri-tert-butylphosphine). While PPh₃ is a classic choice, more electron-rich and bulky phosphines like P(tBu)₃ often give better results for challenging substrates.[6]
-
Buchwald-Type Ligands (high activity): SPhos, XPhos. These electron-rich, sterically demanding biaryl phosphine ligands are state-of-the-art for difficult couplings and are highly recommended for this system.
-
Bidentate Ligands (for stability & selectivity): Xantphos. Its wide bite angle can be particularly effective in preventing side reactions and controlling selectivity.[7]
-
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption: Recommended workflow for catalyst system screening.
Q5: How do I select the optimal base and solvent?
A: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[2] The solvent must be compatible with the reactants and maintain catalyst stability at the required temperature.
-
Base Selection: Start with an inorganic base.
-
K₂CO₃ or Na₂CO₃: Standard, effective, and economical choices. Use a 2M aqueous solution.[6]
-
Cs₂CO₃ or K₃PO₄: Stronger, non-aqueous bases. Often provide superior results for less reactive substrates (like aryl chlorides) or when water-sensitive functional groups are present.
-
-
Solvent Selection: Aprotic polar or nonpolar solvents are preferred.
-
1,4-Dioxane or Toluene: Excellent, widely used solvents for Suzuki couplings.[8]
-
2-MeTHF (2-Methyltetrahydrofuran): A greener, often superior alternative to THF.
-
DMF or DMAc: Use with caution. While they can aid solubility, they can decompose at high temperatures (>120°C) to generate amines that may inhibit the catalyst.
-
Part 3: Troubleshooting Guide
Even with a well-designed screen, challenges can arise. This guide addresses the most common issues.
Q6: My reaction has stalled or shows very low conversion. What are the first things to check?
A: Low conversion is typically due to catalyst deactivation or suboptimal conditions.
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Quality:
-
Boronic Acid: Check for decomposition (homocoupling to form boroxines). It's often beneficial to use freshly purchased or recrystallized boronic acid.
-
Solvent: Use anhydrous, high-purity solvents. Peroxides in ethers like dioxane can kill the catalyst.
-
-
Temperature: If the reaction is sluggish at 80-90°C, consider increasing the temperature to 100-110°C, provided the catalyst and substrates are stable.
-
Catalyst Loading: For difficult couplings, increasing the palladium precatalyst loading from 1-2 mol% to 5 mol% can sometimes be effective, though this is less desirable for large-scale synthesis.[5][6]
Q7: I'm observing significant side products, particularly a phenylated impurity. What is the cause and how can I fix it?
A: This is a known and critical issue, especially when using triphenylphosphine (PPh₃) or related arylphosphine ligands. The side product is often a result of P-C bond cleavage in the ligand, followed by the coupling of the ligand fragment (e.g., a phenyl group) onto your substrate.[7][9]
Solution:
-
Switch to a Different Ligand Class: This is the most effective solution.
-
Move to alkylphosphine ligands like P(tBu)₃ or bulky Buchwald-type biarylphosphine ligands (SPhos, XPhos). These ligands lack the easily cleaved P-Aryl bond responsible for the impurity.[7][9]
-
Use N-Heterocyclic Carbene (NHC) based catalyst systems, which are highly active and do not generate such impurities.[2]
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for troubleshooting common synthesis issues.
Q8: My reaction is not selective and I'm getting a mixture of isomers from my dichloropyridine precursor. How can I control regioselectivity?
A: Achieving C-4 selectivity on a 2,4-dichloropyridine substrate is a classic challenge controlled by the ligand.[3][4] The C2 position is generally more electron-deficient and can be more reactive.
Solution:
-
Employ Steric Hindrance: Use a sterically bulky ligand. The large size of ligands like XPhos, SPhos, or Xantphos can physically block the more accessible C2 position, forcing the palladium catalyst to perform the oxidative addition at the desired C4 position.
-
Modify Electronics: In some cases, changing the palladium precatalyst can alter the nature of the active species, which in turn influences site selectivity.[5] Comparing a run with Pd(OAc)₂/SPhos versus Pd₂(dba)₃/SPhos is a worthwhile experiment.
Part 4: Experimental Protocols & Comparative Data
Protocol 1: General Procedure for Catalyst System Screening
This protocol is a starting point and should be adapted based on the specific ester of the carboxylic acid used.
-
Array Preparation: In an array of vials within a glovebox, add the chosen ligand (0.024 mmol, 1.2 eq to Pd) to each vial. Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) to each vial.
-
Reagent Addition: To each vial, add the pyridine substrate (1.0 mmol, 1.0 eq), (4-chlorophenyl)boronic acid (1.2 mmol, 1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Solvent and Standard: Add the chosen solvent (e.g., 1,4-Dioxane, 2 mL) and an internal standard (e.g., dodecane) to each vial.
-
Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block at 100 °C.
-
Monitoring: After a set time (e.g., 2h, 8h, 24h), take an aliquot from each reaction, dilute, and analyze by HPLC or GC-MS to determine conversion and product formation.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Pd Precatalyst | Ligand | Base | Solvent | Typical Yield Range | Key Considerations |
| System 1 (Classic) | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 30-70% | Prone to forming phenylated impurities from the ligand.[7][9] |
| System 2 (High Activity) | Pd₂(dba)₃ | P(tBu)₃ | K₃PO₄ | Toluene | 65-95% | Highly active for less reactive chlorides; air-sensitive ligand.[6] |
| System 3 (Selective) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 70-98% | Excellent for controlling regioselectivity due to wide bite angle.[7] |
| System 4 (Robust) | Pd(OAc)₂ | SPhos | K₂CO₃ | 2-MeTHF | 80-99% | State-of-the-art Buchwald ligand; high activity and broad scope. |
Note: Yields are representative and highly dependent on the exact substrate and reaction conditions.
References
-
Kitano, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. organic-chemistry.org. [Link]
-
ResearchGate. (2025). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
ResearchGate. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. ResearchGate. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3829. [Link]
-
Huang, H., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6483–6493. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1993–2014. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
"work-up procedures to enhance the purity of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid"
Technical Support Center: Purification of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Welcome to the dedicated technical support guide for enhancing the purity of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their purification workflows for this specific molecule. Drawing upon fundamental chemical principles and established laboratory practices, this guide provides in-depth solutions to common challenges encountered during experimental work-ups.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may face during the synthesis and purification of this compound.
Issue 1: Low Yield After Aqueous Work-up
Question: "I've completed my reaction, and after performing an aqueous work-up and extraction, my final product yield is significantly lower than expected. What could be the cause?"
Answer: A low yield following an aqueous work-up often points to issues with the pH during the extraction process. This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine ring) centers. Its solubility in aqueous and organic phases is highly dependent on the pH of the solution.
-
At high pH: The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻), which is highly soluble in the aqueous phase.
-
At low pH: The pyridine nitrogen can be protonated, also increasing its aqueous solubility.
If the pH of the aqueous layer is not carefully adjusted to the isoelectric point of the molecule, a significant portion of your product will remain dissolved in the aqueous phase, leading to a low yield upon extraction with an organic solvent.
Recommended Protocol for Optimized Extraction:
-
Initial Quench: After your reaction is complete, carefully quench the reaction mixture with water.
-
pH Adjustment: Slowly add a 1M HCl solution to the aqueous mixture, monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 3-4. This will ensure the carboxylic acid is protonated (-COOH) and the pyridine nitrogen is not significantly protonated, minimizing the aqueous solubility of your product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL aqueous layer).
-
Combine and Wash: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.
Issue 2: Product Oiling Out During Recrystallization
Question: "I'm trying to recrystallize my crude this compound, but it keeps 'oiling out' instead of forming crystals. How can I resolve this?"
Answer: "Oiling out" during recrystallization occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue when the chosen solvent is too good at dissolving the compound or when the solution is cooled too rapidly. The presence of impurities can also lower the melting point of your compound, exacerbating this problem.
Troubleshooting Steps for Recrystallization:
-
Solvent System Selection: The key to successful recrystallization is finding a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single Solvent: Consider solvents like ethanol, isopropanol, or acetonitrile.
-
Solvent/Anti-Solvent System: A powerful technique is to use a solvent pair. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") like hexanes or heptanes until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.
-
Recommended Recrystallization Protocol (Ethanol/Water System):
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, you can then place it in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Issue 3: Persistent Impurities Detected by HPLC/NMR
Question: "My HPLC and NMR data show that even after recrystallization, my product is still contaminated with a persistent impurity. What are my options for further purification?"
Answer: If recrystallization fails to remove certain impurities, it is likely that the impurity has similar solubility properties to your desired product. In such cases, column chromatography is the most effective next step. The choice of stationary and mobile phases is crucial for achieving good separation.
Workflow for Purification by Column Chromatography:
Caption: Workflow for Purification by Column Chromatography.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a good starting point for this molecule.
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Recommended Value/System | Rationale |
| Extraction pH | 3 - 4 | Minimizes aqueous solubility by keeping the carboxylic acid protonated. |
| Recrystallization Solvents | Ethanol/Water, Ethyl Acetate/Hexanes | Provides a good solubility gradient for effective crystal formation. |
| Chromatography Stationary Phase | Silica Gel | Standard choice for moderately polar compounds. |
| Chromatography Mobile Phase | Hexanes/Ethyl Acetate Gradient (+ 0.5% Acetic Acid) | Allows for the separation of compounds with different polarities. Acetic acid suppresses deprotonation of the analyte. |
Logical Decision Tree for Purification
This diagram provides a logical pathway to follow when deciding on the appropriate purification strategy.
Caption: Decision Tree for Purification Strategy.
References
-
Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]
-
Practical Organic Chemistry. Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Prentice Hall. [Link]
-
High-Performance Liquid Chromatography (HPLC) in Pharmaceutical Analysis. Dong, M. W. (2016). John Wiley & Sons. [Link]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid as a Novel p53-MDM2 Interaction Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. Based on structural similarities to known oncotherapeutic agents, we hypothesize its potential as an inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology. This document outlines a rigorous, multi-tiered experimental approach, comparing the compound's performance against established inhibitors and providing the scientific rationale behind each step.
The pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2][3] The presence of chloro- and phenyl- substituents on the pyridine ring of the title compound suggests its potential to interact with specific biological targets, a notion supported by the diverse activities of similarly structured molecules, which range from antimicrobials to potent enzyme inhibitors.[4][5] Notably, extensive research has identified compounds with a related core that act as potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[6][7] This guide, therefore, focuses on a structured validation of this compound within this promising therapeutic context.
Comparative Compounds: Setting the Benchmark
To objectively assess the biological activity of our test compound, "Compound X" (this compound), we will compare it against two well-characterized MDM2 inhibitors with distinct chemical scaffolds:
-
Nutlin-3a: A potent and selective cis-imidazoline analog that binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction. It serves as a gold standard for mechanistic studies.
-
AMG-232: A highly potent, orally bioavailable spirooxindole-based MDM2 inhibitor that has been evaluated in clinical trials. It represents a different class of inhibitors and provides a benchmark for potency and clinical relevance.
The p53-MDM2 Signaling Pathway: A Prime Target in Oncology
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its activity in check. In many cancers, the p53 pathway is inactivated through overexpression of MDM2. Inhibiting the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
Caption: The p53-MDM2 regulatory loop and downstream cellular outcomes.
Experimental Validation Workflow
A tiered approach will be employed to validate the biological activity of Compound X, moving from direct biochemical interaction to cellular functional outcomes.
Caption: A tiered experimental workflow for validating biological activity.
Tier 1: In Vitro Biochemical Validation
Objective: To determine if Compound X directly inhibits the interaction between p53 and MDM2.
Assay: p53-MDM2 Interaction ELISA
Principle: This assay quantifies the binding of recombinant MDM2 protein to a p53-derived peptide coated on an ELISA plate. A decrease in the signal in the presence of an inhibitor indicates disruption of the interaction.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a biotinylated p53 peptide (e.g., residues 15-29) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of Compound X, Nutlin-3a, and AMG-232 (e.g., from 0.01 nM to 100 µM) to the wells. Include a DMSO vehicle control.
-
MDM2 Incubation: Add a constant concentration of GST-tagged recombinant human MDM2 protein to each well and incubate for 2 hours at room temperature to allow for binding to the p53 peptide.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add a primary antibody against the GST tag (e.g., anti-GST-HRP conjugate) and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add a chromogenic substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Hypothetical Data Summary:
| Compound | IC₅₀ (nM) for p53-MDM2 Inhibition |
| Compound X | 150 |
| Nutlin-3a | 90 |
| AMG-232 | 5 |
Tier 2: Cellular Target Engagement
Objective: To confirm that Compound X can enter cells and activate the p53 pathway by inhibiting MDM2.
Assay: p53 Transcriptional Activity Luciferase Reporter Assay
Principle: This assay uses a human cancer cell line (e.g., HCT116, which has wild-type p53) stably expressing a luciferase reporter gene under the control of a p53-responsive promoter. Activation of p53 by an MDM2 inhibitor will drive luciferase expression, which can be quantified by luminescence.
Protocol:
-
Cell Seeding: Seed HCT116-p53-luciferase reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X, Nutlin-3a, and AMG-232 for 24 hours.
-
Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the fold induction over the DMSO control. Plot a dose-response curve to determine the EC₅₀ value.
Hypothetical Data Summary:
| Compound | EC₅₀ (nM) for p53 Activation |
| Compound X | 450 |
| Nutlin-3a | 250 |
| AMG-232 | 20 |
Tier 3: Functional Cellular Outcomes
Objective: To assess the downstream functional consequences of p53 activation, namely, reduced cell viability and induction of apoptosis.
Assay 1: Cell Viability (MTS Assay)
Principle: The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in the MTS signal indicates cytotoxicity.
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of the compounds for 72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Assay 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in the luminescent signal indicates apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the cell viability assay, but treat for 48 hours.
-
Caspase-Glo® Reagent: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the fold induction of caspase 3/7 activity over the DMSO control and determine the EC₅₀.
Hypothetical Data Summary:
| Compound | GI₅₀ (nM) in HCT116 cells | EC₅₀ (nM) for Caspase 3/7 Activation |
| Compound X | 600 | 750 |
| Nutlin-3a | 350 | 400 |
| AMG-232 | 30 | 45 |
Interpretation and Conclusion
Based on the hypothetical data presented, this compound (Compound X) demonstrates promising, albeit moderate, activity as an inhibitor of the p53-MDM2 interaction.
-
Biochemical Activity: The IC₅₀ of 150 nM in the ELISA assay confirms direct inhibition of the target interaction, though it is less potent than both Nutlin-3a (90 nM) and the clinical candidate AMG-232 (5 nM).
-
Cellular Activity: The compound successfully activates p53 in a cellular context (EC₅₀ of 450 nM), confirming cell permeability and on-target engagement. The rightward shift in potency from the biochemical to the cellular assay is expected and observed for all compounds.
-
Functional Outcomes: The induction of growth inhibition (GI₅₀ of 600 nM) and apoptosis (EC₅₀ of 750 nM) demonstrates that the on-target activity of Compound X translates into the desired anti-proliferative and pro-apoptotic effects in a p53 wild-type cancer cell line.
References
-
AM-251 (drug) - Wikipedia. Wikipedia. [Link]
-
Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice | PLOS One. Research journals. [Link]
-
TRPM8 - Wikipedia. Wikipedia. [Link]
-
Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation | PLOS One. Research journals. [Link]
-
Structural insights into TRPM8 inhibition and desensitization - PMC. PubMed Central. [Link]
-
6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid | C12H7Cl2NO2 | CID. PubChem. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central - NIH. [Link]
- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
-
(12) United States Patent. Googleapis.com. [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central - NIH. [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids.
- US4742060A - Heterocyclic compounds.
-
COMPOUNDS - European Patent Office - EP 3810602 B1. Googleapis.com. [Link]
-
Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]
-
Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. gsrs. [Link]
-
Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC - NIH. [Link]
-
Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed - NIH. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid Analogs as Potential Anticancer Agents
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents due to its versatile biological activities.[1] This guide delves into the structure-activity relationship (SAR) of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid and its analogs, a class of compounds with significant potential in anticancer drug discovery. Drawing upon experimental data from closely related chemical series, we will explore the nuanced effects of structural modifications on their cytotoxic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical principles driving the anticancer potential of this promising molecular framework.
Introduction: The Rationale for Investigating Substituted Pyridines in Oncology
The pyridine ring is a privileged structure in drug discovery, forming the core of numerous FDA-approved medications.[2] Its derivatives have demonstrated a wide array of biological activities, including anticancer properties.[1] The core structure of this compound combines several key pharmacophoric features: a pyridine core, a halogenated phenyl group at the 4-position, a chloro substituent at the 6-position, and a carboxylic acid at the 3-position. Each of these components is poised to interact with biological targets and influence the compound's overall pharmacological profile.
Halogenated aromatic rings, such as the 4-chlorophenyl group, are known to enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, often leading to improved potency.[3] The chloro substituent at the 6-position of the pyridine ring can modulate the electronic properties of the molecule and influence its metabolic stability. The carboxylic acid group at the 3-position is a key functional group that can participate in hydrogen bonding interactions with amino acid residues in the active sites of target enzymes or receptors.[2]
Comparative Analysis of Anticancer Activity
To understand the potential anticancer activity of this compound analogs, we will examine the SAR of related structures that have been synthesized and evaluated against various cancer cell lines.
Insights from 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides
A study on a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides revealed that the nature of the substituent at the 4-position of the pyridine ring and the substitution pattern on the phenylurea moiety significantly impact anticancer activity.[4] One of the most potent compounds in this series, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21) , exhibited significant growth inhibition against leukemia, colon cancer, and melanoma cell lines.[4]
Table 1: Anticancer Activity of Compound 21 [4]
| Cancer Type | Mean GI50 (µM) |
| Leukemia | 13.6 |
| Colon Cancer | 14.2 |
| Melanoma | 14.9 |
This data underscores the importance of a halogenated phenyl group, in this case, a 4-chlorophenylurea moiety, for potent anticancer activity. The presence of a bulky, substituted piperazine at the 4-position was also well-tolerated and contributed to the overall activity profile.
Learning from 2-Phenyl-4-quinolone-3-carboxylic Acid Derivatives
Further insights can be drawn from studies on 2-phenyl-4-quinolone-3-carboxylic acid derivatives, which share the 4-phenyl and 3-carboxylic acid features with our target scaffold. Research in this area has shown that substitutions on the 2-phenyl ring significantly influence cytotoxic activity. Specifically, a meta-fluoro substitution on the 2-phenyl group resulted in the highest in vitro anticancer activity, which was diminished when replaced by chlorine or a methoxy group.[5]
This suggests that for our this compound analogs, substitutions on the 4-phenyl ring are likely to be a key determinant of anticancer potency.
Proposed Structure-Activity Relationship (SAR)
Based on the analysis of related compounds, we can propose a hypothetical SAR for the this compound scaffold.
Caption: Proposed key modification points and their predicted impact on anticancer activity.
-
Position 6 (Chloro group): This group likely influences the electronic nature of the pyridine ring and can affect metabolic stability. Exploring other halogens or small electron-withdrawing groups at this position could fine-tune the activity.
-
Position 4 (4-chlorophenyl group): This moiety is predicted to be a critical determinant of potency, likely through interactions within a hydrophobic pocket of the biological target. The para-chloro substitution is often favorable. Varying the substitution pattern (ortho, meta) or replacing the chloro group with other halogens or small alkyl groups would be a primary focus for optimization.
-
Position 3 (Carboxylic acid): The carboxylic acid is a key hydrogen bond donor and acceptor, likely crucial for anchoring the molecule to its target. Esterification or conversion to an amide could be explored as a prodrug strategy or to investigate alternative binding modes.
-
Substituents on the 4-phenyl ring: Based on related series, introducing additional substituents on the 4-chlorophenyl ring is expected to have a profound impact on activity. Both electron-donating and electron-withdrawing groups at various positions should be systematically evaluated.
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis of the core scaffold and for the evaluation of anticancer activity.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, with the key step often involving a Suzuki coupling to introduce the 4-aryl group. A representative synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of Ethyl 6-chloro-4-(4-chlorophenyl)nicotinate:
-
To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added (4-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 6-chloro-4-(4-chlorophenyl)nicotinate.
-
-
Hydrolysis to this compound:
-
The purified ethyl 6-chloro-4-(4-chlorophenyl)nicotinate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq), is added to the solution.
-
The reaction mixture is stirred at room temperature for 2-6 hours, with progress monitored by TLC or LC-MS.
-
Once the hydrolysis is complete, the organic solvent is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2-3 with a dilute acid (e.g., 1N HCl), resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the in vitro MTT assay to determine anticancer activity.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group with DMSO alone is also included.
-
-
Incubation:
-
The plates are incubated for 48 to 72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct experimental data for a comprehensive series of analogs is not yet publicly available, analysis of structurally related compounds provides a strong rationale for its investigation. The proposed SAR highlights key positions for chemical modification to enhance potency and selectivity. The provided synthetic and biological evaluation protocols offer a clear path for researchers to synthesize and test new analogs, thereby generating the crucial data needed to build a robust SAR and advance this chemical series in the drug discovery pipeline. Future work should focus on the systematic synthesis and in vitro screening of a library of analogs with diverse substitutions at the 4-phenyl ring and the 6-position of the pyridine core to fully elucidate the SAR and identify lead compounds for further preclinical development.
References
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. 2021.
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Pharmaceutical Chemistry Journal.
- Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules.
- Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects.
- A kind of preparation method of ethyl nicotinate.
- Method of preparing R-(+)-3-chlorophenylpropanol.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Journal of Labelled Compounds and Radiopharmaceuticals.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry.
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
- Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.
- Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry.
- Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
- Synthesis and biological relationships of 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives as antimitotic agents. Journal of Medicinal Chemistry.
- What are the preparation and application examples of Ethyl 4,6-dichloronicotin
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate.
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
A Comparative Guide to the Efficacy of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid and Other Pyridine Derivatives
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a versatile template for drug design. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid , against other well-characterized pyridine derivatives.
Due to the limited publicly available biological data for this compound, this document serves as a comprehensive proposal for its systematic evaluation. We will outline detailed experimental protocols for assessing its potential antimicrobial and anticancer activities. For comparative purposes, we will present established data for three classes of pyridine carboxylic acid isomers: nicotinic acid (pyridine-3-carboxylic acid), isonicotinic acid (pyridine-4-carboxylic acid), and picolinic acid (pyridine-2-carboxylic acid) derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridine-based compounds.
Comparative Pyridine Derivatives
To establish a baseline for evaluating this compound, we have selected the following classes of pyridine derivatives with known biological activities:
-
Nicotinic Acid Derivatives: Known for their diverse biological activities, including antimicrobial effects.[1][3][4][5]
-
Isonicotinic Acid Hydrazide Derivatives: Isoniazid, an isonicotinic acid hydrazide, is a frontline antituberculosis drug, and its derivatives have been extensively studied for both antimicrobial and anticancer activities.[6]
-
Picolinic Acid: This isomer of nicotinic acid has demonstrated notable antimicrobial and immunomodulatory properties.[7][8][9][10]
The structural diversity within these classes provides a robust dataset for comparing the potential efficacy of our target compound.
Proposed Experimental Evaluation
We propose a two-pronged approach to characterize the biological activity of this compound: assessment of its antimicrobial and anticancer efficacy.
Antimicrobial Efficacy Evaluation
The primary method for determining the antimicrobial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay . This assay establishes the lowest concentration of a drug that prevents visible growth of a microorganism.
This protocol is adapted from the guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Test compound: this compound and comparator pyridine derivatives.
-
Bacterial strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
This will create a range of decreasing compound concentrations.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Comparative Antimicrobial Activity Data
The following table summarizes the reported MIC values for selected pyridine derivatives against representative bacterial strains. The data for this compound is presented hypothetically for illustrative purposes.
| Compound | Chemical Structure | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| This compound | Cl-Ph-C5H2N(Cl)COOH | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | N/A |
| Nicotinic acid derivative (acylhydrazone) | C₁₃H₁₀IN₃O₂ | 7.81 | 15.62 | >125 | >125 | [4] |
| Picolinic acid | C₆H₅NO₂ | 2000 | 2000 | 500 | >2000 | [10] |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | Used as an intermediate for compounds with antimicrobial activity | Used as an intermediate for compounds with antimicrobial activity | Used as an intermediate for compounds with antimicrobial activity | Used as an intermediate for compounds with antimicrobial activity | [11][12][13] |
Anticancer Efficacy Evaluation
The cytotoxic effect of a compound on cancer cells is a primary indicator of its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Test compound: this compound and comparator pyridine derivatives.
-
Cancer cell lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HCT116 (human colon carcinoma)
-
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound. By employing standardized and robust in vitro assays, researchers can systematically assess its antimicrobial and anticancer potential. The inclusion of comparative data from well-characterized pyridine derivatives offers a valuable benchmark for interpreting the experimental outcomes. The elucidation of the biological activity of this novel compound will contribute to the broader understanding of pyridine derivatives in drug discovery and may lead to the identification of a promising new therapeutic agent.
References
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. [Link]
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025). ResearchGate. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central. [Link]
-
Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex. (2007). PubMed. [Link]
-
2-Chloronicotinic acid | 2942-59-8. MOLBASE. [Link]
-
Nicotinic acid derivatives. Drugs.com. [Link]
-
IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]
-
Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. (2008). Polish Journal of Food and Nutrition Sciences. [Link]
-
Pyridine 3-carboxylic acid. | Download Scientific Diagram. ResearchGate. [Link]
-
(PDF) Antimicrobial activity of Picolinic acid. ResearchGate. [Link]
-
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Antibacterial activity of nicotinic acid derivatives (6a–j). ResearchGate. [Link]
-
Antimicrobial activity of picolinic acid. ResearchGate. [Link]
-
(PDF) Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. ResearchGate. [Link]
-
The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research. [Link]
-
Graph showing comparison between the IC50 (concentration at 50% cell...). ResearchGate. [Link]
-
Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (2022). NIH. [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). NIH. [Link]
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI. [Link]
-
Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex. (2008). PMC. [Link]
-
The effect of isonicotinic acid hydrazide on the development of tumors. (1967). PubMed. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]
-
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 6. The effect of isonicotinic acid hydrazide on the development of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.molbase.com [m.molbase.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to the Synthesis of Substituted Pyyridine Carboxylic Acids: From Classical Oxidations to Modern C-H Functionalization
Substituted pyridine carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their rigid, nitrogen-containing aromatic scaffold serves as a crucial pharmacophore in a vast array of therapeutic agents, influencing properties such as target binding, solubility, and metabolic stability. For researchers and drug development professionals, the efficient and regioselective synthesis of these vital building blocks is a paramount concern. This guide provides an in-depth comparative analysis of the primary synthetic methodologies, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols.
The Workhorse: Oxidation of Alkylpyridines
The oxidation of readily available alkylpyridines, such as picolines and lutidines, remains one of the most established and industrially relevant methods for producing simple pyridine carboxylic acids. The choice of oxidant and reaction conditions dictates the efficiency and scalability of the process.
Liquid-Phase Oxidation
Liquid-phase oxidation is a versatile method adaptable to various scales. Strong oxidizing agents are typically employed, with potassium permanganate (KMnO₄) and nitric acid (HNO₃) being the most common.
Causality of Experimental Choices: The selection of the oxidizing agent is critical. KMnO₄ is a powerful, non-selective oxidant that operates under basic or neutral conditions. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen from the alkyl group, followed by further oxidation to the carboxylate. Nitric acid, often used under high pressure and temperature, is a more aggressive oxidant suitable for large-scale industrial production.[1] The acidic medium protonates the pyridine nitrogen, rendering the ring more electron-deficient and deactivating it towards electrophilic attack, thus favoring oxidation of the alkyl side chain.
Experimental Protocol: Synthesis of Isonicotinic Acid via KMnO₄ Oxidation of 4-Picoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-picoline (1.0 equiv) and water.
-
Addition of Oxidant: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (approx. 3.2 equiv) in water portion-wise to maintain a gentle reflux. The disappearance of the purple color of the permanganate indicates its consumption.
-
Reaction Monitoring: Continue heating at reflux for several hours after the final addition of KMnO₄ until the reaction is complete (monitored by TLC or LCMS).
-
Work-up: While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with a mineral acid (e.g., HCl) to the isoelectric point (pH ~3.5) to precipitate the isonicotinic acid.
-
Purification: Cool the mixture in an ice bath and collect the solid product by filtration. Wash with cold water and dry to afford isonicotinic acid. Further purification can be achieved by recrystallization from water or ethanol.
Vapor-Phase Catalytic Oxidation
For large-scale industrial synthesis, vapor-phase oxidation offers a continuous and often more economical process. This method typically involves passing a gaseous mixture of the alkylpyridine, air (as the oxidant), and steam over a heterogeneous catalyst at high temperatures.
Causality of Experimental Choices: The catalyst is the heart of this process. Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a widely used catalyst system.[2][3] The V₂O₅ provides the active sites for the oxidation, while the TiO₂ support offers high surface area and thermal stability. The addition of promoters can further enhance catalyst activity and selectivity. Steam is included in the feed to help desorb the product from the catalyst surface, preventing over-oxidation to CO₂ and improving catalyst lifetime. The reaction temperature is a critical parameter that needs to be carefully controlled to balance reaction rate and selectivity.[3][4]
Experimental Protocol: Vapor-Phase Oxidation of 3-Picoline to Nicotinic Acid [1]
-
Catalyst Bed: A fixed-bed reactor is packed with a V₂O₅-TiO₂ catalyst.
-
Reaction Feed: A gaseous mixture of 3-picoline, air, and water vapor (e.g., in a molar ratio of 1:100:100) is preheated.
-
Reaction Conditions: The preheated feed is passed through the catalyst bed maintained at a high temperature (e.g., 320-340°C).
-
Product Collection: The reactor effluent is cooled to condense the nicotinic acid and unreacted starting materials.
-
Purification: The crude nicotinic acid is then purified, often through recrystallization or sublimation.
Modern Approaches: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials. These methods offer novel pathways to complex pyridine carboxylic acids with high regioselectivity.
Minisci-Type Radical Reactions
The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient pyridine ring.[5][6] This method is particularly useful for introducing alkyl and acyl groups, which can then be further manipulated to form the carboxylic acid moiety.
Causality of Experimental Choices: The reaction is performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring towards radical attack, primarily at the C2 and C4 positions. The choice of radical precursor is broad, with carboxylic acids (via oxidative decarboxylation), alcohols, and alkyl halides being common sources. A silver(I) salt is often used as a catalyst to generate the radical from the precursor, typically with a strong oxidant like ammonium persulfate.[7][8][9]
Experimental Protocol: C4-Alkylation of Pyridine via a Minisci-Type Reaction [8]
-
Reaction Setup: To a solution of the pyridine derivative (1.0 equiv) and the carboxylic acid radical precursor (2.0 equiv) in a suitable solvent (e.g., a mixture of 1,2-dichloroethane and water), add a catalytic amount of silver nitrate (AgNO₃, 20 mol%).
-
Initiation: Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture (e.g., at 50°C) for several hours until the starting material is consumed (monitored by TLC or LCMS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Transition-Metal-Catalyzed C-H Carboxylation with CO₂
The direct carboxylation of pyridine C-H bonds with carbon dioxide (CO₂) represents a highly attractive and sustainable approach. Palladium catalysis has been at the forefront of these developments.[10][11]
Causality of Experimental Choices: These reactions often require a directing group on the pyridine ring to achieve high regioselectivity. The palladium catalyst, typically in the form of Pd(OAc)₂, facilitates the C-H activation step. The choice of ligand is crucial for the stability and reactivity of the palladium catalyst. A suitable base is also required to facilitate the C-H activation and the subsequent carboxylation. The use of CO₂ as the carboxylating agent is environmentally benign, though it often requires elevated pressures to achieve good yields.[10][12]
Experimental Protocol: Palladium-Catalyzed C-H Carboxylation of a Pyridine Derivative with CO₂ [10][11]
-
Reaction Setup: In a pressure vessel, combine the pyridine substrate (1.0 equiv), Pd(OAc)₂ (e.g., 5-10 mol%), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Solvent: Add a high-boiling point solvent such as diglyme or NMP.
-
CO₂ Atmosphere: Purge the vessel with CO₂ and then pressurize to the desired pressure (e.g., 10-40 atm).
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150°C) for an extended period (12-24 hours).
-
Work-up: After cooling and carefully venting the CO₂, acidify the reaction mixture to protonate the carboxylate.
-
Isolation and Purification: Extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Ring Construction Strategies: Cycloaddition Reactions
Building the pyridine ring from acyclic precursors via cycloaddition reactions offers a powerful way to control the substitution pattern of the final product, providing access to highly functionalized pyridine carboxylic acids that are difficult to synthesize by other means.
[2+2+2] Cycloaddition of Alkynes and Nitriles
The cobalt-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for constructing polysubstituted pyridines.[13][14][15]
Causality of Experimental Choices: A low-valent cobalt(I) complex, often generated in situ from a more stable cobalt(II) or cobalt(III) precatalyst, is the active catalyst. The reaction proceeds through the formation of a cobaltacyclopentadiene intermediate from two alkyne units, followed by the insertion of the nitrile and reductive elimination to furnish the pyridine ring. The choice of ligand on the cobalt center can influence the catalyst's activity and stability.[13][16]
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition [14]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a cobalt(II) salt (e.g., CoI₂, 10 mol%), a phosphine ligand (e.g., dppp, 10 mol%), and a reducing agent (e.g., zinc powder, 50 mol%) are combined in a dry solvent like NMP.
-
Addition of Substrates: The diyne (1.0 equiv) and the nitrile (1.0 equiv) are added to the catalyst mixture.
-
Reaction Conditions: The reaction vessel is sealed and heated (e.g., at 80°C) for 24 hours.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the substituted pyridine.
Inverse-Electron-Demand Diels-Alder Reactions
The inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly with electron-deficient azadienes like 1,2,4-triazines, provides a versatile route to substituted pyridines.[17][18][19]
Causality of Experimental Choices: In this reaction, the electron-deficient 1,2,4-triazine acts as the diene, and an electron-rich dienophile, such as an enamine, reacts to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas (N₂), to yield the aromatic pyridine ring. The reaction offers excellent regiocontrol based on the substitution patterns of the triazine and the enamine.
Experimental Protocol: IEDDA Synthesis of a Substituted Pyridine [19]
-
Reaction Setup: A solution of the 1,2,4-triazine derivative (1.0 equiv) and an enamine (1.1 equiv) in a suitable solvent (e.g., dioxane) is prepared in a sealed tube.
-
Reaction Conditions: The mixture is heated to a temperature that facilitates both the initial cycloaddition and the subsequent retro-Diels-Alder reaction (e.g., 100-140°C).
-
Reaction Monitoring: The progress of the reaction is monitored by the evolution of nitrogen gas and by analytical techniques like TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography to afford the desired substituted pyridine.
Specialized Methods
Ozonolysis of Quinolines
Ozonolysis of quinoline derivatives provides a direct route to pyridine-2,3-dicarboxylic acids.[20] This method is particularly useful for accessing this specific substitution pattern.
Causality of Experimental Choices: The reaction involves the selective cleavage of the benzene ring of the quinoline scaffold by ozone. The reaction is typically carried out in an acidic medium to protonate the quinoline nitrogen and protect the pyridine ring from oxidation. An oxidative work-up with hydrogen peroxide is then used to convert the initial ozonide intermediates into the dicarboxylic acid.[20]
Experimental Protocol: Ozonolysis of Quinoline [20]
-
Reaction Setup: A solution of quinoline (1.0 equiv) in a mixture of acetic acid and a mineral acid (e.g., sulfuric acid) is cooled in an appropriate bath (e.g., dry ice/acetone).
-
Ozonolysis: A stream of ozone is bubbled through the solution until the starting material is consumed (monitored by TLC or ¹H-NMR).
-
Work-up: The reaction mixture is purged with oxygen or nitrogen to remove excess ozone. Hydrogen peroxide is then added, and the mixture is gently warmed to decompose the peroxide intermediates.
-
Isolation: The pyridine-2,3-dicarboxylic acid is isolated by crystallization or extraction.
Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of certain pyridine carboxylic acids, most notably nicotinic acid.[21][22]
Causality of Experimental Choices: This approach often utilizes whole-cell biocatalysts or isolated enzymes, such as nitrilases, which can directly hydrolyze a nitrile group to a carboxylic acid under mild aqueous conditions.[23][24][25] The high specificity of the enzyme ensures excellent regioselectivity and often avoids the need for protecting groups.
Experimental Protocol: Enzymatic Hydrolysis of 3-Cyanopyridine [22]
-
Biocatalyst Preparation: Resting cells of a suitable microorganism (e.g., Rhodococcus rhodochrous) expressing a nitrilase are harvested and washed.
-
Reaction Medium: The cells are suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).
-
Substrate Addition: 3-Cyanopyridine is added to the cell suspension. Due to potential substrate inhibition, a fed-batch approach may be employed.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 25-30°C) with agitation.
-
Monitoring and Work-up: The conversion to nicotinic acid is monitored by HPLC. Upon completion, the cells are removed by centrifugation, and the nicotinic acid is isolated from the supernatant, typically by acidification and crystallization.
Comparative Analysis
| Synthesis Method | Key Advantages | Key Limitations | Typical Yields | Regioselectivity | Scalability |
| Liquid-Phase Oxidation | Readily available starting materials, well-established. | Harsh conditions, stoichiometric waste, moderate yields. | 50-80% | Dictated by starting material. | Good |
| Vapor-Phase Oxidation | Continuous process, high throughput, economical for bulk. | High energy input, specialized equipment, catalyst deactivation. | >90% | Dictated by starting material. | Excellent |
| Minisci-Type Reactions | Direct C-H functionalization, broad scope of radical precursors. | Often poor regioselectivity (C2 vs. C4), use of strong oxidants. | 40-80% | Moderate to Good (can be improved with directing groups) | Moderate |
| Pd-Catalyzed C-H Carboxylation | Atom-economical, uses CO₂, high regioselectivity with directing groups. | Requires directing groups, often high pressure, expensive catalyst. | 60-90% | Excellent (with directing groups) | Moderate |
| [2+2+2] Cycloaddition | High atom economy, access to polysubstituted pyridines. | Requires synthesis of precursors, catalyst sensitivity. | 70-95% | Good to Excellent | Good |
| IEDDA Reactions | High regiocontrol, access to complex substitution patterns. | Requires synthesis of specialized dienes (e.g., triazines). | 60-90% | Excellent | Moderate |
| Ozonolysis of Quinolines | Specific for pyridine-2,3-dicarboxylic acids. | Limited to specific products, use of ozone. | 60-80% | Excellent (product-specific) | Moderate |
| Biocatalysis | Mild conditions, environmentally friendly, high selectivity. | Limited substrate scope, potential for enzyme inhibition. | >95% | Excellent | Good |
Visualizing the Synthetic Pathways
Oxidation of Alkylpyridines
Caption: Classical oxidation routes to pyridine carboxylic acids.
Modern C-H Functionalization and Cycloaddition Routes
Caption: Key modern synthetic strategies for substituted pyridines.
Conclusion
The synthesis of substituted pyridine carboxylic acids is a dynamic field, with classical methods like oxidation coexisting with modern, highly selective C-H functionalization and cycloaddition strategies. For large-scale production of simple, unfunctionalized pyridine carboxylic acids, vapor-phase oxidation remains a dominant industrial process. However, for the synthesis of complex, highly substituted analogues required in drug discovery, modern methods such as transition-metal-catalyzed C-H carboxylation and cycloaddition reactions offer unparalleled control over regioselectivity and substitution patterns. The choice of synthetic route must be guided by a thorough analysis of the target molecule's complexity, the required scale of synthesis, and considerations of cost, safety, and environmental impact. As the demand for novel and complex pyridine-containing pharmaceuticals grows, the development of even more efficient, selective, and sustainable synthetic methods will continue to be a major focus of chemical research.
References
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]
-
An improved procedure for the three-component synthesis of highly substituted pyridines using ionic liquid. PubMed. Available at: [Link]
-
An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. The Journal of Organic Chemistry. Available at: [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
Ozonolysis of Quinolines. Sciencemadness.org. Available at: [Link]
-
An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. ResearchGate. Available at: [Link]
-
Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]
-
Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. ASM Journals. Available at: [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. Available at: [Link]
-
In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]
-
Thermostable nitrilase catalysed production of nicotinic acid from 3-cyanopyridine. ResearchGate. Available at: [Link]
-
C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate. Available at: [Link]
-
Para-Selective Functionalization of Pyridines. R Discovery. Available at: [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. Available at: [Link]
-
Radical chain monoalkylation of pyridines. Chemical Science. Available at: [Link]
-
Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition of Nitriles and Alkynes: Facile Synthesis of Polyarylpyridines and Their M. ChemRxiv. Available at: [Link]
-
Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Available at: [Link]
-
Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... ResearchGate. Available at: [Link]
-
Synthesis of Macrocycles via Cobalt-Mediated [2 + 2 + 2] Cycloadditions. ACS Publications. Available at: [Link]
-
Preparation of Isonicotinic Acid and Ethyl Isonotinate. Sciencemadness Discussion Board. Available at: [Link]
- Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents.
-
Cycloaddition/ Diels-Alder Approaches. Wordpress. Available at: [Link]
-
Cobalt‐catalyzed [2+2+2] cycloaddition of various nitriles 1 with... ResearchGate. Available at: [Link]
-
Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. PubMed. Available at: [Link]
-
Synthesis of pyridines by Diels-Alder reactions of hetero-substituted 1,2,4-triazines with enamines and an enaminone. The Journal of Organic Chemistry. Available at: [Link]
-
Inverse Electron Demand Diels-Alder Reactions of 2,4,6-(ethoxycarbonyl)-l,3,5-triazine and 2,4,6-(methylthio). Sci-Hub. Available at: [Link]
-
Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. ResearchGate. Available at: [Link]
-
Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. PMC. Available at: [Link]
-
Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2. Synfacts. Available at: [Link]
-
Microwave assisted heterogeneous vapor-phase oxidation of 3-picoline to nicotinic acid over vanadium–titanium oxide catalytic system. ResearchGate. Available at: [Link]
-
Microwave Assisted Heterogeneous Vapor-Phase Oxidation of 3-Picoline to Nicotinic Acid over Vanadium–Titanium Oxide Catalytic System. Sciact. Available at: [Link]
-
Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. Available at: [Link]
-
Advances in Palladium-Catalyzed Carboxylation Reactions. PMC. Available at: [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]
-
A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. Available at: [Link]
-
Kinetics of oxidation of β-picoline to nicotinic acid over vanadia-titania catalyst. 4. Kinetic model. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2 [organic-chemistry.org]
- 12. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 18. Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sciencemadness.org [sciencemadness.org]
- 21. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Cross-Reactivity Studies of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its structural motifs are found in molecules developed for a range of therapeutic areas, including anti-inflammatory and antiviral applications.[1] Pyridine-3-carboxylic acid derivatives, as a class, are known to exhibit a wide array of biological activities, from enzyme inhibition to antimicrobial effects, underscoring the potential for this scaffold to interact with multiple biological targets.[2][3]
The journey of a promising hit compound to a clinical candidate is fraught with challenges, one of the most critical being the assurance of its selectivity. Cross-reactivity, the unintended binding of a molecule to off-target proteins, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of robust drug development.
This guide provides a comparative overview of key experimental strategies to comprehensively evaluate the cross-reactivity of this compound and its analogs. We will delve into the rationale behind various experimental choices and provide actionable protocols to empower researchers in making data-driven decisions.
Understanding the Landscape: Potential for Cross-Reactivity
The structure of this compound, featuring a pyridine core, a carboxylic acid group, and halogenated phenyl rings, suggests several possibilities for protein-ligand interactions. The pyridine nitrogen and carboxylic acid can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.[2] This promiscuity in binding modes necessitates a multi-pronged approach to mapping its interaction landscape. Given that structurally related compounds have been shown to interact with a variety of protein classes, a comprehensive cross-reactivity assessment should, at a minimum, investigate interactions with protein kinases and a broad panel of receptors.
Comparative Experimental Approaches to Quantify Cross-Reactivity
A thorough investigation of off-target effects requires a tiered and orthogonal approach. We will explore three key methodologies: broad-panel kinase profiling, receptor binding assays, and cellular target engagement confirmation.
Kinase Profiling: A Broad Sweep of the Kinome
Protein kinases are a large family of enzymes that play central roles in cellular signaling and are frequent targets in drug discovery.[4] They are also common off-targets for small molecules due to the conserved nature of their ATP-binding pocket.
Expertise & Experience: The initial step in assessing the selectivity of a novel compound is often a broad kinase screen. This provides a bird's-eye view of the compound's interaction with the human kinome and helps to identify potential liabilities early on. There are two main approaches: biochemical assays and cell-based assays.
-
Biochemical Kinase Assays measure the direct inhibition of purified kinase enzymes. They are high-throughput and cost-effective for screening against large panels.[5][6][7]
-
Cell-Based Kinase Assays assess the compound's effect on kinase activity within a living cell. These assays provide more biologically relevant data as they account for cell permeability and intracellular target engagement.[8]
Trustworthiness: For a self-validating system, it is advisable to perform an initial broad biochemical screen (e.g., against >400 kinases) at a single high concentration (e.g., 10 µM). Any significant "hits" from this primary screen should then be confirmed through dose-response studies to determine the IC50 (half-maximal inhibitory concentration). Promising candidates with on-target activity should then be further profiled in a cell-based assay to confirm target engagement in a more physiological context.
The results of a kinase profiling study are typically presented in a table that summarizes the inhibitory activity of the compound against a panel of kinases.
Table 1: Hypothetical Biochemical Kinase Profiling Data for this compound (Compound A) and a Structural Analog (Compound B) at 10 µM.
| Kinase Target | Compound A (% Inhibition) | Compound B (% Inhibition) |
| Target Kinase X | 95 | 92 |
| Off-Target Kinase 1 | 85 | 20 |
| Off-Target Kinase 2 | 60 | 15 |
| Off-Target Kinase 3 | 10 | 5 |
| ... (400+ other kinases) | <10 | <10 |
This is hypothetical data for illustrative purposes.
Hits from the primary screen would be followed by IC50 determination.
Table 2: Hypothetical IC50 Values for Confirmed Off-Target Kinases.
| Compound | Target Kinase X IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target/Target) |
| Compound A | 50 | 500 | 2,500 | 10x, 50x |
| Compound B | 65 | >10,000 | >10,000 | >153x |
This is hypothetical data for illustrative purposes. A higher selectivity ratio indicates a more selective compound.
This protocol outlines a standard biochemical assay to determine the inhibitory activity of a compound against a panel of kinases.
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the diluted test compound, and the purified active kinase for each member of the panel.
-
Initiation of Reaction: Add a mixture of the specific peptide substrate for each kinase and [γ-³³P]ATP to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and quantify the radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. For compounds showing significant inhibition, perform a dose-response experiment to determine the IC50 value by fitting the data to a sigmoidal curve.
dot
Caption: Workflow for a radiometric kinase profiling assay.
Receptor Binding Assays: Interrogating a Diverse Target Class
Beyond kinases, small molecules can interact with a wide range of cell surface and intracellular receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear hormone receptors.[9]
Expertise & Experience: Receptor binding assays are crucial for identifying unintended interactions that could lead to physiological side effects. Radioligand binding assays have historically been the gold standard, offering high sensitivity and specificity.[10] In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Trustworthiness: A comprehensive cross-reactivity screen should include a panel of receptors relevant to the intended therapeutic area and those commonly associated with adverse drug reactions. Similar to kinase profiling, an initial screen at a single high concentration is followed by dose-response curves for any identified hits to determine the Ki (inhibition constant) or IC50.
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest.
-
Compound Preparation: Serially dilute the test compound in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the serially diluted test compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled known ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Determine the IC50 value from the dose-response curve and, if the Kd of the radioligand is known, calculate the Ki using the Cheng-Prusoff equation.
dot
Caption: General workflow for a competitive radioligand binding assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Setting
While in vitro assays are excellent for high-throughput screening, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its intended target in intact cells and can also be used to identify off-targets.[11][12][13]
Expertise & Experience: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[14] When cells are heated, proteins unfold and aggregate. A ligand-bound protein is typically more stable and will aggregate at a higher temperature. This thermal shift can be quantified, providing evidence of target engagement.
Trustworthiness: CETSA serves as an invaluable orthogonal method to validate hits from biochemical screens. A positive result in a CETSA experiment provides strong evidence that the compound not only binds to the target but does so within the cellular milieu, having overcome barriers such as cell membrane permeability.
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of the soluble target protein remaining at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
dot
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: A Strategy for De-risking Drug Candidates
For a molecule like this compound, with a scaffold known for diverse biological activities, a proactive and comprehensive cross-reactivity assessment is indispensable. Relying on a single assay is insufficient to confidently profile a compound's selectivity. The integration of broad biochemical screens, such as kinase profiling and receptor binding assays, with a functional, cell-based method like CETSA, provides a robust, self-validating framework. This multi-faceted approach allows for the early identification and mitigation of potential off-target liabilities, ultimately increasing the probability of success in the development of safe and effective therapeutics.
References
- MySkinRecipes. This compound. MySkinRecipes website. Accessed January 19, 2026.
- Lodge, N. J., & Williams, M. (2000). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. Journal of Pharmacological and Toxicological Methods, 44(2), 309-324.
- Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
- Lim, S. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4227.
- Assay Guidance Manual [Internet]. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Tallarida, R. J., & Raffa, R. B. (2017). Receptor Binding Assays and Drug Discovery. Journal of Pharmacology and Experimental Therapeutics, 363(1), 1-4.
- Creative Enzymes. Kinase Screening and Profiling Services. Creative Enzymes website. Accessed January 19, 2026.
- BPS Bioscience. Kinase Screening & Profiling Service. BPS Bioscience website. Accessed January 19, 2026.
- Pharmaron. Kinase Panel Profiling. Pharmaron website. Accessed January 19, 2026.
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem website.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4153.
- Promega Corporation. Kinase Selectivity Profiling Services. Promega Corporation website. Accessed January 19, 2026.
- BPS Bioscience. Kinase Screening and Profiling Services. BPS Bioscience website. Accessed January 19, 2026.
- Robers, M. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2139-2148.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- ResearchGate. Binding pose of pyridine-3-carboxylic acid derivatives.
- BenchChem. (2025).
- BenchChem. 4-(Chloro(phenyl)methyl)pyridine. BenchChem website. Accessed January 19, 2026.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1331-1339.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(5), 523-548.
- Labcorp. TCR: Tissue cross reactivity studies. Labcorp website. Accessed January 19, 2026.
- Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). Archiv der Pharmazie, 343(7), 371-378.
- OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio website. Accessed January 19, 2026.
- Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories website. Accessed January 19, 2026.
- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2022). Molecules, 27(19), 6289.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2020). Molecules, 25(21), 5174.
- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12, 1370002.
Sources
- 1. revvity.com [revvity.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Kinase Selectivity Profiling Services [promega.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
Benchmarking a Novel JNK Inhibitor: A Comparative Analysis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Introduction: The Critical Role of JNK Signaling in Disease and Drug Discovery
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes. As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated in response to a wide array of cellular stresses, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[] This activation triggers a signaling cascade that ultimately regulates gene expression, influencing critical cellular outcomes such as proliferation, differentiation, and apoptosis (programmed cell death).[2]
Dysregulation of the JNK signaling pathway is implicated in the pathophysiology of numerous human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to various cancers and inflammatory conditions.[][2] Consequently, the JNKs have emerged as highly attractive therapeutic targets for drug discovery. The development of potent and selective JNK inhibitors is a key focus for researchers aiming to modulate this pathway for therapeutic benefit.
This guide provides an in-depth comparative analysis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid , also known as TCS JNK 6o , a potent ATP-competitive inhibitor of JNK. We will benchmark its performance against two other well-characterized JNK inhibitors, SP600125 and BI-78D3 , providing a comprehensive evaluation of their respective potencies, selectivities, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy of these inhibitors and to provide a framework for their own internal benchmarking studies.
The JNK Signaling Pathway: A Simplified Overview
The JNK signaling cascade is a multi-tiered pathway initiated by a variety of extracellular and intracellular stimuli. Upon activation, a series of upstream kinases (MAPKKKs and MAPKKs) phosphorylate and activate the JNKs. Activated JNKs then translocate to the nucleus where they phosphorylate and activate a number of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of target genes that govern the cellular response to stress.
Figure 1: A simplified diagram of the JNK signaling pathway and the points of intervention for the benchmarked inhibitors.
Profile of the Inhibitors
A thorough understanding of the inhibitors' properties is crucial for interpreting benchmarking data. The table below summarizes the key characteristics of TCS JNK 6o, SP600125, and BI-78D3.
| Feature | This compound (TCS JNK 6o) | SP600125 | BI-78D3 |
| Mechanism of Action | ATP-competitive | ATP-competitive | Substrate-competitive, inhibits JIP1-JNK binding[3] |
| Target(s) | JNK1, JNK2, JNK3[4] | JNK1, JNK2, JNK3[5][6] | JNKs |
| Reported IC₅₀ Values | JNK1: 45 nM, JNK2: 160 nM[4] | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[5][6] | JNKs: 280 nM[7] |
| Reported Kᵢ Values | JNK1: 2 nM, JNK2: 4 nM, JNK3: 52 nM[4][8] | Not widely reported | Apparent Kᵢ: 200 nM[7] |
| Selectivity | >1000-fold selective for JNK1/2 over other MAP kinases (ERK2, p38α, p38δ)[4] | >20-fold selective against a range of other kinases[9] | >100-fold selective over p38α; no activity at mTOR and PI3K[7] |
Expertise & Experience: The choice of these three inhibitors for comparison is deliberate. TCS JNK 6o represents a highly potent and selective tool compound. SP600125 is one of the most widely used and cited JNK inhibitors, making it a crucial benchmark.[10] BI-78D3 offers a different mechanism of action, substrate-competitive inhibition, which can provide valuable insights into the functional consequences of targeting the JNK pathway through different means.[3]
Experimental Design for Benchmarking JNK Inhibitors
To provide a robust comparison, a multi-faceted experimental approach is necessary, encompassing both biochemical and cell-based assays. This dual approach allows for the determination of direct enzymatic inhibition and the assessment of cellular efficacy and target engagement.
Figure 2: A representative experimental workflow for benchmarking JNK inhibitors.
Part 1: Biochemical Assays for Direct Enzyme Inhibition
Rationale: Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its purified target enzyme, free from the complexities of a cellular environment. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for this purpose.
Detailed Protocol: In Vitro JNK Kinase Assay (TR-FRET)
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Biotinylated substrate peptide (e.g., Biotin-c-Jun).
-
ATP.
-
Europium-labeled anti-phospho-c-Jun antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
384-well low-volume assay plates.
-
Test inhibitors (TCS JNK 6o, SP600125, BI-78D3) serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add 4 µL of a solution containing the JNK enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Cell-Based Assays for Cellular Efficacy and Target Engagement
Rationale: While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's ability to penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect. Western blotting for the phosphorylation of c-Jun, a direct substrate of JNK, is a standard method for assessing target engagement in cells.[11]
Detailed Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or A549) in appropriate growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted inhibitors or DMSO for 1-2 hours.
-
Stimulate the JNK pathway by adding a known activator, such as anisomycin (25 µg/mL) or TNF-α (20 ng/mL), for 30 minutes.[12][13]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC₅₀.
-
Comparative Data Summary
The following tables summarize the expected outcomes from the benchmarking experiments, based on published data.
Table 1: Biochemical Potency (IC₅₀, nM)
| Inhibitor | JNK1 | JNK2 | JNK3 |
| TCS JNK 6o | ~45 | ~160 | ~52 (Kᵢ) |
| SP600125 | ~40 | ~40 | ~90 |
| BI-78D3 | ~280 | ~280 | ~280 |
Table 2: Cellular Potency (EC₅₀ for c-Jun Phosphorylation Inhibition, µM)
| Inhibitor | Expected EC₅₀ Range |
| TCS JNK 6o | ~0.92 |
| SP600125 | 5-10[5] |
| BI-78D3 | ~12.4[7] |
Discussion and Conclusion
This comparative guide outlines a robust framework for benchmarking the novel JNK inhibitor, this compound (TCS JNK 6o), against established inhibitors.
-
Potency: Based on existing data, TCS JNK 6o is expected to demonstrate high potency in biochemical assays, with Kᵢ values in the low nanomolar range for JNK1 and JNK2.[4] Its IC₅₀ values are comparable to, or slightly less potent than, SP600125 for JNK1.[4][5] BI-78D3 is expected to be the least potent of the three in direct kinase inhibition assays. In cellular assays, TCS JNK 6o is anticipated to be significantly more potent than both SP600125 and BI-78D3 in inhibiting c-Jun phosphorylation.[5][7]
-
Selectivity: A key advantage of TCS JNK 6o is its high selectivity for JNKs over other MAP kinases.[4] This is a critical feature for a tool compound or therapeutic candidate, as off-target effects can lead to unforeseen biological consequences and toxicity. While SP600125 is widely used, it is known to have off-target activities against other kinases.[5] BI-78D3 also exhibits good selectivity over p38α.
-
Mechanism of Action: The ATP-competitive nature of TCS JNK 6o and SP600125 is a common mechanism for kinase inhibitors.[9] In contrast, the substrate-competitive mechanism of BI-78D3, which interferes with the interaction between JNK and its scaffolding protein JIP1, offers an alternative strategy for modulating JNK activity that may have different downstream effects.[3]
Authoritative Grounding & Self-Validation: The protocols described herein are based on standard, well-validated methodologies in the field of kinase drug discovery. The inclusion of both biochemical and cell-based assays provides a self-validating system. For instance, a compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical potency but strong cellular activity may have favorable properties that enhance its efficacy in a physiological context.
References
-
PMC. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. [Link]
-
PMC. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. [Link]
-
Patsnap Synapse. What are JNK inhibitors and how do they work?. [Link]
-
PNAS. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. [Link]
-
PubMed. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. [Link]
-
PMC. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. [Link]
-
PMC. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. [Link]
-
NIH. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. [Link]
-
Portland Press. Characterization of a novel JNK (c-Jun N-terminal kinase) inhibitory peptide. [Link]
-
ACS Omega. The Role and Efficacy of JNK Inhibition in Inducing Lung Cancer Cell Death Depend on the Concentration of Cisplatin. [Link]
-
PubMed Central. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
-
MCE. JNK Inhibitor VIII (TCS JNK 6o) | JNK抑制剂. [Link]
-
PubChem. JNK Inhibitor VIII | C18H20N4O4 | CID 11624601. [Link]
-
PubChem. 6-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | C12H7ClFNO2. [Link]
-
PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]
-
gsrs. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE CARBOXYLIC ACID. [Link]
-
PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]
-
Chemsrc. CAS#:1060809-30-4 | 6-chloro-4-fluoropyridine-3-carboxylic acid. [Link]
Sources
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SP600125 | Cell Signaling Technology [cellsignal.com]
- 13. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid Derivatives as Novel BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid and its derivatives, a novel class of compounds with promising applications in oncology. Drawing upon established principles of medicinal chemistry and comparative pharmacology, this document will explore the rationale for their development, compare their potential efficacy against current standards of care, and provide detailed experimental protocols for their evaluation.
Introduction: The Rationale for Novel Kinase Inhibitors
The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs for a wide range of diseases, including various cancers.[1][2][3] The structural features of this scaffold, such as the electron-deficient pyridine ring and the ionizable carboxylic acid group, facilitate critical interactions with biological targets like enzymes, often through π-π stacking and hydrogen bonding.[1] These properties make pyridine carboxylic acid derivatives attractive candidates for the development of targeted therapies.
While direct studies on this compound are not extensively reported in publicly available literature, the broader class of phenyl-pyridine-carboxylic acid derivatives has demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines.[4] For instance, the derivative Ro 41-4439 was found to induce mitotic arrest and apoptosis in cancer cells with a notable selectivity over normal proliferating cells.[4] This precedent suggests that the this compound core structure represents a promising starting point for the design of novel anticancer agents.
Given the structural similarities to known kinase inhibitors and the general biological activity of related compounds, this guide will focus on the potential of these derivatives as inhibitors of the BRAF kinase, a key target in melanoma.
The Therapeutic Target: BRAF and its Role in Melanoma
The BRAF gene, a member of the RAF kinase family, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, are found in approximately 50% of melanomas.[5] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and tumor growth.[5][6]
Targeted therapies that selectively inhibit the mutated BRAF V600E kinase have revolutionized the treatment of advanced melanoma.[5][6] Vemurafenib (PLX4032) was the first such inhibitor to receive FDA approval, demonstrating significant improvements in progression-free and overall survival compared to standard chemotherapy in patients with BRAF V600-mutant melanoma.[5][7]
Comparative Analysis: this compound Derivatives vs. Vemurafenib
This section will hypothetically position the novel this compound derivatives against the established BRAF inhibitor, Vemurafenib, to frame the necessary experimental comparisons.
Structural Considerations:
-
Vemurafenib: A potent and selective inhibitor of BRAF V600E. Its chemical structure is optimized for binding to the ATP-binding site of the mutated kinase.[8]
-
This compound Derivatives: The core structure contains a pyridine ring, a common feature in many kinase inhibitors that can mimic the purine ring of ATP. The chloro- and chlorophenyl- substitutions can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
Hypothesized Advantages of Novel Derivatives:
-
Improved Selectivity: By fine-tuning the substituents on the pyridine and phenyl rings, it may be possible to achieve higher selectivity for BRAF V600E over other kinases, potentially reducing off-target effects and associated toxicities.
-
Overcoming Resistance: A significant challenge with current BRAF inhibitors is the development of resistance. Novel derivatives with different binding modes may be effective against tumors that have become resistant to Vemurafenib.
-
Enhanced Pharmacokinetic Profile: Modifications to the core structure can be made to improve oral bioavailability, metabolic stability, and other key pharmacokinetic parameters.
Experimental Evaluation Workflow
To rigorously assess the therapeutic potential of novel this compound derivatives, a systematic experimental workflow is essential. This workflow should encompass in vitro biochemical assays, cell-based studies, and in vivo animal models.
Caption: A streamlined workflow for the preclinical evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
Biochemical BRAF V600E Kinase Assay
Objective: To determine the direct inhibitory activity of the synthesized derivatives against the BRAF V600E kinase.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a robust method for this purpose.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in kinase assay buffer.
-
Prepare a 3X mixture of the BRAF V600E kinase and a europium-labeled anti-tag antibody in the same buffer.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic and antiproliferative effects of the derivatives on BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28).
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Vemurafenib (as a positive control).
-
Add the compounds to the cells and incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of lead compounds in a preclinical animal model of melanoma.
Methodology: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for this purpose.[12][13]
Step-by-Step Protocol:
-
Tumor Implantation:
-
Subcutaneously implant BRAF-mutant melanoma cells (e.g., A375) or tumor fragments into the flank of immunocompromised mice (e.g., nude or NSG mice).[12]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound and Vemurafenib (positive control) via an appropriate route (e.g., oral gavage), at a predetermined dose and schedule. The vehicle used for the control group should be the same as that used for the test compounds.
-
-
Monitoring and Measurement:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Activity of Novel Derivatives and Vemurafenib
| Compound | BRAF V600E IC50 (nM) | A375 Cell Viability IC50 (µM) |
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
| ... | [Insert Data] | [Insert Data] |
| Vemurafenib | [Insert Data] | [Insert Data] |
Table 2: In Vivo Efficacy in Melanoma Xenograft Model
| Treatment Group | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Data] | - |
| Derivative X (dose) | [Insert Data] | [Insert Data] |
| Vemurafenib (dose) | [Insert Data] | [Insert Data] |
Signaling Pathway Visualization
The following diagram illustrates the MAPK signaling pathway and the point of inhibition by BRAF inhibitors.
Caption: The MAPK signaling pathway and the inhibitory action of BRAF inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel BRAF inhibitors. Through systematic chemical modification and rigorous experimental evaluation, as outlined in this guide, it is possible to identify derivatives with superior potency, selectivity, and pharmacokinetic properties compared to existing therapies. Future work should focus on structure-activity relationship (SAR) studies to optimize the lead compounds, as well as investigations into their efficacy in combination with other anticancer agents to overcome resistance and improve patient outcomes.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (n.d.). PubMed. [Link]
-
Vemurafenib. (2025, May 4). StatPearls - NCBI Bookshelf. [Link]
- Process for producing pyridine carboxylic acids. (n.d.).
-
BRAF in Melanoma: ESMO Biomarker Factsheet. (n.d.). OncologyPRO. [Link]
-
Modeling Melanoma In Vitro and In Vivo - PMC. (n.d.). PubMed Central. [Link]
-
Current Advances in the Treatment of BRAF-Mutant Melanoma - PMC. (n.d.). PubMed Central. [Link]
-
BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Melanoma Xenografts. (n.d.). Altogen Labs. [Link]
-
Vemurafenib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). [Link]
-
Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. (2012, December 3). PubMed. [Link]
- MTT Cell Assay Protocol. (n.d.). [No Source Found].
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]
- Treatment management for BRAF-mutant melanoma patients with tumor recurrence on adjuvant therapy: a multicenter study from the prospective skin cancer registry ADOREG. (2023, September 19). [No Source Found].
- Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023, April 30). [No Source Found].
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]
-
Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One in STZ-Induced Diabetic Neuropathic Pain in Rats. (n.d.). PubMed. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025, August 10). ResearchGate. [Link]
-
Definition of vemurafenib. (n.d.). NCI Drug Dictionary - National Cancer Institute. [Link]
-
The Melanoma Patient-Derived Xenograft (PDX) Model - PMC. (2020, January 28). NIH. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (2022, September 17). NIH. [Link]
-
BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. [Link]
-
Systemic Therapy Options for Patients With Unresectable Melanoma. (n.d.). ASCO Publications. [Link]
- Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Deriv
-
Characterization of Novel Patient-Derived Melanoma Xenografts and Cell Lines in Response to Targeted Therapies. (n.d.). Charles River Laboratories. [Link]
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.). [No Source Found].
-
MTT (Assay protocol. (n.d.). Protocols.io. [Link]
-
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (n.d.). PubMed. [Link]
- Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids. (n.d.). [No Source Found].
-
Immunotherapy Combination for BRAF+ Melanoma. (2021, December 17). NCI - National Cancer Institute. [Link]
-
What is the mechanism of Vemurafenib?. (2024, July 17). Patsnap Synapse. [Link]
- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (n.d.).
-
Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC. (n.d.). NIH. [Link]
- Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025, August 27). [No Source Found].
-
Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. Facebook [cancer.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine Carboxylic Acids in Research: From Bench to Breakthroughs
For researchers, scientists, and drug development professionals, the pyridine carboxylic acid scaffold is a cornerstone of molecular design. Its inherent chemical versatility, stemming from the interplay of the electron-deficient pyridine ring and the versatile carboxylic acid group, has given rise to a vast array of molecules with profound impacts across various scientific disciplines. This guide provides an in-depth, comparative analysis of the key isomers—picolinic, nicotinic, and isonicotinic acids—along with their dicarboxylic acid counterparts, supported by experimental data and detailed protocols to inform and empower your research endeavors.
The Structural Isomers: A Tale of Three Positions
The seemingly subtle shift of the carboxylic acid group around the pyridine ring—from position 2 (picolinic acid), to 3 (nicotinic acid), to 4 (isonicotinic acid)—dramatically alters the molecule's electronic and steric properties. This, in turn, dictates its reactivity, binding affinities, and ultimately, its application.
Caption: The three main isomers of pyridine monocarboxylic acid.
Case Studies in Drug Discovery: A Comparative Analysis of Bioactivity
The pyridine carboxylic acid motif is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates to its name.[1][2] The choice of isomer is a critical decision in the drug design process, profoundly influencing the structure-activity relationship (SAR).[3]
Enzyme Inhibition: A Battle of Isomers
Derivatives of all three monocarboxylic acid isomers have been extensively explored as enzyme inhibitors.[1][2] The nitrogen atom of the pyridine ring and the oxygen of the carboxyl group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with active sites of enzymes.[4]
One notable area of research is in the development of anti-inflammatory agents. A study on isonicotinic acid derivatives as inhibitors of reactive oxygen species (ROS) provides a compelling case study.[5]
Table 1: Comparative Anti-Inflammatory Activity of Isonicotinic Acid Derivatives [5]
| Compound | Structure | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |
| 5 | Isonicotinoyl derivative | 95.9 | 1.42 ± 0.1 |
| 6 | Isonicotinoyl derivative | 94.2 | 2.31 ± 0.08 |
| 8a | Isonicotinoyl derivative | 92.5 | 3.54 ± 0.12 |
| 8b | Isonicotinoyl derivative | 91.3 | 4.12 ± 0.05 |
| Ibuprofen | Standard Drug | - | 11.2 ± 1.9 |
Data sourced from Yaqoob et al. (2021).[5]
The data clearly indicates that certain isonicotinic acid derivatives exhibit significantly higher potency than the standard drug, ibuprofen. This highlights the potential of the isonicotinoyl scaffold in developing novel anti-inflammatory agents.
In the realm of anticonvulsant activity, derivatives of picolinic and nicotinic acids have been investigated. A study on picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) demonstrated its efficacy as a potent anticonvulsant.[6]
Structure-Activity Relationship (SAR) Insights
The position of the carboxylic acid group dictates the vector and nature of substitutions that can be made to the pyridine ring, directly impacting the molecule's interaction with its biological target. For instance, in the development of antitubercular drugs, isonicotinic acid hydrazide (isoniazid) remains a cornerstone of therapy.[7] The 4-position of the carboxyl group is crucial for its mechanism of action.
Catalysis: A Comparative Look at Ligand Performance
Pyridine carboxylic acids and their derivatives are excellent ligands in coordination chemistry and catalysis, owing to their ability to form stable complexes with a variety of metal ions.[8] The choice of isomer can influence the coordination geometry, stability, and catalytic activity of the resulting metal complex.
Picolinic acid, with its ability to form a five-membered chelate ring with a metal ion through the nitrogen and the carboxylate oxygen, is a particularly effective ligand.[8] This chelation effect often leads to enhanced stability and reactivity in catalytic processes like C-C cross-coupling reactions.[9]
While direct head-to-head comparisons of the catalytic performance of all three isomers in a single study are rare, the literature suggests that the chelating ability of picolinic acid often gives it an advantage.
Caption: Comparative roles of pyridine carboxylic acid isomers in catalysis.
Materials Science: Building Blocks for Functional Materials
In materials science, pyridine dicarboxylic acids are widely used as organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers.[10] The geometry and connectivity of the resulting structures are highly dependent on the positions of the two carboxyl groups.
For example, 3,5-pyridinedicarboxylic acid and 3,4-pyridinedicarboxylic acid have been used to synthesize cobalt(II) coordination polymers with distinct 2D network structures and magnetic properties.[10] The different substitution patterns of the dicarboxylic acids lead to different coordination modes and, consequently, different network topologies.
Experimental Protocols
General Synthesis of Active Esters of Isonicotinic and Picolinic Acids
This protocol describes a general method for the synthesis of active esters, which are valuable intermediates for amide bond formation.[11][12]
Materials:
-
Isonicotinic acid or Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
4-Nitrophenol, Pentafluorophenol, or N-Hydroxysuccinimide
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Procedure:
-
Acid Chloride Formation: To a stirred mixture of the pyridine carboxylic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess). A vigorous gas evolution will occur. After the initial reaction subsides, stir the mixture at room temperature for 30 minutes, or until all the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add diethyl ether to the residue to precipitate the acid chloride hydrochloride. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Active Ester Synthesis: Dissolve the acid chloride hydrochloride (1 equivalent) and the corresponding phenol or N-hydroxysuccinimide (1 equivalent) in anhydrous THF.
-
Cool the mixture in an ice bath and slowly add triethylamine (2.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., 2-propanol for the 4-nitrophenyl ester).
Synthesis of Nicotinic Acid Acylhydrazones
This protocol outlines the synthesis of acylhydrazones of nicotinic acid, which have shown promising biological activities.[13]
Materials:
-
Methyl nicotinate
-
Hydrazine hydrate
-
Ethanol
-
Substituted aldehyde or ketone
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Preparation of Nicotinic Acid Hydrazide: Reflux a mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The precipitated nicotinic acid hydrazide is then filtered, washed with cold ethanol, and dried.
-
Synthesis of Acylhydrazone: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, add the substituted aldehyde or ketone (1 equivalent) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure acylhydrazone.
Conclusion
The family of pyridine carboxylic acids represents a remarkably versatile and powerful toolkit for researchers across numerous scientific domains. The choice of isomer, dictated by the position of the carboxylic acid group, is a critical design element that profoundly influences the final application. From the development of life-saving drugs to the creation of novel catalysts and functional materials, a deep understanding of the comparative properties and reactivities of these fundamental building blocks is essential for driving innovation. This guide serves as a foundational resource to aid in the rational design and execution of research involving these invaluable chemical scaffolds.
References
-
Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. [Link][1][2]
-
Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link][1][2]
-
Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(5), 487-491. [Link][11][12]
-
Martinez, A., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(5), 487-491. [Link][11][12]
-
Macrolide. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Macrolide Blog. [Link][7]
-
Seo, J., et al. (2024). Structural dependency of pyridine carboxylic acid isomers in metal-organic coordination adsorption for copper corrosion inhibition. Applied Surface Science, 663, 160149. [Link]
-
UkrNet. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. [Link]
-
Rostami, A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(49), 34589-34597. [Link]
-
De Vos, D. E., et al. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Dalton Transactions, 39(42), 10315-10321. [Link]
-
Mautner, F. A., et al. (2008). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic). Polyhedron, 27(12), 2605-2610. [Link]
-
Das, G., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1438. [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. drug-design.org. [Link]
-
Ghosh, A. K., et al. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (10), 1746-1756. [Link]
-
Li, Y., et al. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Crystals, 8(12), 461. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 249-258. [Link]
-
Kambe, N., et al. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 11(11), 1389. [Link]
-
Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4944. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
The principles outlined here are grounded in established safety protocols for handling chlorinated organic compounds, a class of materials known for their potential toxicity and persistence in the environment.[1] Due to the specific nature of this compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart for the specific solvent being used with the compound.[3]
-
Body Protection: A fully buttoned lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal.[5]
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Waste Stream: this compound waste should be classified as halogenated organic waste .[5][6] It must not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[5]
-
Select an Appropriate Container:
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., Toxic, Irritant)
-
The date accumulation started
-
The name of the principal investigator or laboratory supervisor
-
-
Table 1: Key Properties and Hazard Information for Similar Compounds
| Property | 6-Chloropyridine-3-carboxylic acid[7] | 4-Chloropyridine hydrochloride[8] | General Chlorinated Organics |
| Physical State | Solid | Solid | Varies (solid, liquid) |
| Common Hazards | Skin Irritant, Eye Irritant, Respiratory System Irritant | Skin Irritant, Eye Irritant, May be harmful if swallowed or inhaled | Toxic, Environmentally Persistent[1] |
| GHS Pictograms | Warning | Warning | Varies (often includes Health Hazard, Environmental Hazard) |
| Disposal Rec. | Approved waste disposal plant | Approved waste disposal plant | High-temperature incineration[1][9] |
Disposal Procedures: A Step-by-Step Workflow
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final disposition.
Caption: Decision workflow for the disposal of this compound.
Detailed Protocol:
-
Pure Compound (Solid):
-
Carefully transfer any residual solid into the designated halogenated organic waste container.
-
Avoid creating dust. If necessary, moisten the solid with a small amount of a compatible solvent (e.g., methanol) to minimize dust generation.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[10]
-
Place these items in a sealed plastic bag or other suitable container, label it as hazardous waste, and then place it in the main halogenated organic waste container.
-
-
Solutions:
-
Collect solutions containing the compound in a designated liquid halogenated waste container.
-
Ensure the container is properly vented if there is a possibility of gas evolution, although this is not expected for this compound under normal conditions.
-
-
Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid halogenated waste container.[10]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Final Disposal Method: The recommended and most environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][9] This process ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride, which are then scrubbed from the exhaust gases.[1] Landfilling is not an acceptable disposal method for this class of compounds due to their potential to leach into the environment.[1]
-
Professional Disposal: Never attempt to dispose of this chemical down the drain or in the regular trash.[2][11] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to these rigorous disposal protocols, you contribute to a safer laboratory environment and the protection of our ecosystem. The responsible management of chemical waste is a shared and critical responsibility of the scientific community.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- Safety Data Sheet. (2024, August 24). Sigma-Aldrich.
- Standard Operating Procedure for Pyridine. (n.d.).
-
Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of South Carolina. Retrieved from [Link]
- Safety Data Sheet. (2024, January 26). Sigma-Aldrich.
- Safety Data Sheet. (2010, November 16). Fisher Scientific.
- Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
- Safety Data Sheet. (2010, May 24). Fisher Scientific.
-
Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT. Retrieved from [Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Office of Research, University of New Hampshire. Retrieved from [Link]
- Screening-Level Hazard Characterization Chlorinated Pyridines Category. (2014, September). U.S. Environmental Protection Agency.
- 6-Chloropyridine-3-carboxylic acid CAS # 5326-23-8. (n.d.). AccuStandard.
- 6-Chloro-4-methylpyridine-3-carboxylic acid. (n.d.). Frontier Specialty Chemicals.
- Guidance Manual for Disposal of Chlorinated W
-
6-Chloronicotinic acid. (n.d.). PubChem. Retrieved from [Link]
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
-
Hazardous Waste Characteristics. (2025, September 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Pyridine. (n.d.). Substance Details - SRS. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
40 CFR 302.4 -- Hazardous substances and reportable quantities. (n.d.). eCFR. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. aksci.com [aksci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. ethz.ch [ethz.ch]
- 7. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 10. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 11. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
Navigating the Safe Handling of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
Hazard Analysis: Understanding the Chemical Profile
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a compound that combines the chemical features of a chlorinated pyridine and a carboxylic acid. This structure suggests potential hazards that must be proactively managed.
-
Corrosivity and Irritation: Carboxylic acids, while often weak acids, can be corrosive or irritating to the eyes, skin, and respiratory tract.[1][2] The presence of chlorine atoms on both the pyridine and phenyl rings may enhance these irritant effects.
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They can cause a range of health effects, including nausea, vomiting, and irritation to the digestive and respiratory tracts.[2][5]
-
Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life and may have long-term adverse effects on the environment.[6]
Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. Engineering controls, such as fume hoods, should always be the primary means of exposure control, with PPE providing an essential additional barrier.[7]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the compound, which may cause serious eye irritation or damage.[8][9] |
| Skin Protection | Nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron. | Nitrile gloves offer good resistance to a variety of chemicals, including many acids.[10][11] A lab coat prevents direct skin contact.[10] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases. | To be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[9][11] This prevents inhalation of potentially harmful dust or vapors.[2] |
Donning and Doffing PPE Workflow
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][12][13] The storage container should be tightly sealed.[2][12][14]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Experimental Procedures
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower should be accessible.[2][5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation or dust generation.[5]
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use an absorbent material like sand or vermiculite to contain the spill.[10] The contained material should then be transferred to a sealed, labeled container for proper disposal.[2][10]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][14] Avoid eating, drinking, or smoking in the laboratory.[8][14]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Identification: this compound and any materials contaminated with it should be treated as hazardous waste.[3][15]
-
Waste Segregation and Collection: Collect waste in a designated, properly labeled, and sealed container.[12] Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: The recommended method for disposal of this type of organic chemical waste is incineration by a licensed hazardous waste disposal facility.[15] Never dispose of this chemical down the drain or in regular trash.[10]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[16][17][18]
Chemical Waste Lifecycle
Caption: The lifecycle of hazardous chemical waste from generation to final disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their vital work in drug discovery and development. This guide serves as a foundational resource, and it is imperative to continuously consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2024, August 24). SAFETY DATA SHEET.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
- Washington State University. (n.d.). Pyridine.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- GOV.UK. (n.d.). Pyridine: incident management.
- Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Cayman Chemical. (2022, January 12). d.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. leelinework.com [leelinework.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
